molecular formula C12H11NO3 B112736 Methyl 5-(4-aminophenyl)furan-2-carboxylate CAS No. 52939-06-7

Methyl 5-(4-aminophenyl)furan-2-carboxylate

カタログ番号: B112736
CAS番号: 52939-06-7
分子量: 217.22 g/mol
InChIキー: JOIQXOMSFVFDQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-(4-aminophenyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 5-(4-aminophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIQXOMSFVFDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461952
Record name 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52939-06-7
Record name Methyl 5-(4-aminophenyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52939-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(4-aminophenyl)furan-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Executive Summary

This compound is a key heterocyclic building block, notable for its role as a precursor in the development of advanced materials and pharmacologically active agents, including novel antitubercular candidates.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and efficient synthetic strategy. We will dissect a preferred two-stage synthetic pathway that prioritizes yield, reliability, and scalability. The core of this strategy involves the initial construction of a 5-aryl furan intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a highly selective reduction of a nitro functional group to yield the target aniline. Each stage is detailed with mechanistic insights, step-by-step protocols, and the critical rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Target Molecule

This compound, with the molecular formula C₁₂H₁₁NO₃, is a bifunctional organic molecule featuring a central furan ring substituted at the 5-position with an aminophenyl group and at the 2-position with a methyl carboxylate group.[3]

Chemical Structure and Properties:

  • CAS Number: 52939-06-7[4][5][6]

  • Molecular Weight: 217.22 g/mol [7]

  • Appearance: Typically a solid with a melting point in the range of 122-126 °C.[4][7]

  • Significance: The 5-arylfuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry. The primary aromatic amine serves as a versatile synthetic handle for further functionalization, such as amide bond formation, while the furan core and ester moiety contribute to the molecule's overall physicochemical properties and potential biological interactions. Its precursors, particularly the nitro-analogs, have been investigated as promising antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis.[1][2]

Retrosynthetic Philosophy: A Two-Stage Approach

A logical and field-proven retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is made at the C-N bond of the aniline, revealing a nitroarene precursor. This is strategically sound because the reduction of an aromatic nitro group is one of the most reliable and high-yielding transformations in organic synthesis.[8][9] The second disconnection is at the C-C bond between the furan and the phenyl ring, pointing towards a palladium-catalyzed cross-coupling reaction, which is the gold standard for constructing such biaryl linkages.[10]

This strategy offers two key advantages:

  • Robust C-C Bond Formation: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are exceptionally tolerant of various functional groups, including the nitro group and the ester, ensuring the efficient assembly of the core scaffold.[11][12]

  • Clean and Selective Reduction: The subsequent reduction of the nitro group is a highly selective process, which typically proceeds without affecting the furan ring or the ester, leading to a clean conversion to the final product.[13][14]

G Target This compound Disconnection1 Retrosynthesis Step 2: Functional Group Interconversion (Amine <-- Nitro) Target->Disconnection1 NitroIntermediate Methyl 5-(4-nitrophenyl)furan-2-carboxylate Disconnection1->NitroIntermediate Disconnection2 Retrosynthesis Step 1: C-C Disconnection (Suzuki Coupling) NitroIntermediate->Disconnection2 StartingMaterials Methyl 5-bromofuran-2-carboxylate + (4-Nitrophenyl)boronic acid Disconnection2->StartingMaterials Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² G cluster_stage1 Stage 1: Suzuki Coupling cluster_stage2 Stage 2: Nitro Reduction SM1 Methyl 5-bromofuran-2-carboxylate Reaction1 Pd(PPh₃)₂Cl₂ Na₂CO₃, Dioxane/H₂O 90 °C, 12h SM1->Reaction1 SM2 (4-Nitrophenyl)boronic acid SM2->Reaction1 Intermediate Methyl 5-(4-nitrophenyl)furan-2-carboxylate Reaction1->Intermediate Reaction2 SnCl₂·2H₂O Ethanol Reflux, 3h Intermediate->Reaction2 FinalProduct This compound Reaction2->FinalProduct

References

A Comprehensive Technical Guide to Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS 52939-06-7)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of Methyl 5-(4-aminophenyl)furan-2-carboxylate, CAS 52939-06-7. It is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry and materials science. This guide consolidates its physicochemical properties, spectroscopic profile, a validated synthesis strategy, chemical reactivity, and key applications. Particular emphasis is placed on its emerging role as a precursor in the development of novel antimycobacterial agents. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Introduction: The Significance of the Furan Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle that is a structural motif in a vast number of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. The 5-phenyl-furan-2-carboxylate framework, in particular, has recently gained significant attention as a promising class of therapeutics. Research has identified derivatives of this scaffold as potent inhibitors of iron acquisition in Mycobacterium tuberculosis, presenting a novel anti-virulence strategy to combat tuberculosis.[2][3][4]

This compound is a key derivative within this class. The presence of a reactive primary amine on the phenyl ring and a methyl ester on the furan ring provides two distinct handles for further chemical modification, making it an exceptionally versatile intermediate for library synthesis and lead optimization. This guide aims to provide a comprehensive technical resource on this compound, grounded in authoritative data to support its application in advanced research.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis.

Chemical Identity and Molecular Structure

The fundamental identifiers for this compound are summarized below.

PropertyValueReference
CAS Registry Number 52939-06-7[5]
Molecular Formula C₁₂H₁₁NO₃[5]
Molecular Weight 217.22 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms Methyl 5-(4-aminophenyl)-2-furancarboxylate, 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester[5][7]
InChIKey JOIQXOMSFVFDQY-UHFFFAOYSA-N[5]
Canonical SMILES COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N[5][8]

graph Chemical_Structure {
layout=neato;
node [shape=none, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms N1 [label="N", pos="3.5,0!", fontcolor="#202124"]; C_phenyl_1 [label="C", pos="2.5,0!", fontcolor="#202124"]; C_phenyl_2 [label="C", pos="1.8,-1.2!", fontcolor="#202124"]; C_phenyl_3 [label="C", pos="0.5,-1.2!", fontcolor="#202124"]; C_phenyl_4 [label="C", pos="-0.2,0!", fontcolor="#202124"]; C_phenyl_5 [label="C", pos="0.5,1.2!", fontcolor="#202124"]; C_phenyl_6 [label="C", pos="1.8,1.2!", fontcolor="#202124"];

C_furan_1 [label="C", pos="-1.6,0!", fontcolor="#202124"]; C_furan_2 [label="C", pos="-2.5,-1.0!", fontcolor="#202124"]; C_furan_3 [label="C", pos="-3.8,-0.5!", fontcolor="#202124"]; O_furan [label="O", pos="-3.8,0.8!", fontcolor="#EA4335"]; C_furan_4 [label="C", pos="-2.5,1.3!", fontcolor="#202124"];

C_ester [label="C", pos="-4.8,1.8!", fontcolor="#202124"]; O_ester_double [label="O", pos="-4.6,3.0!", fontcolor="#EA4335"]; O_ester_single [label="O", pos="-6.0,1.5!", fontcolor="#EA4335"]; C_methyl [label="CH₃", pos="-7.0,2.2!", fontcolor="#202124"];

// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2 [style=solid]; C_phenyl_2 -- C_phenyl_3 [style=dashed]; C_phenyl_3 -- C_phenyl_4 [style=solid]; C_phenyl_4 -- C_phenyl_5 [style=dashed]; C_phenyl_5 -- C_phenyl_6 [style=solid]; C_phenyl_6 -- C_phenyl_1 [style=dashed];

// Furan ring bonds C_furan_1 -- C_furan_2 [style=dashed]; C_furan_2 -- C_furan_3 [style=solid]; C_furan_3 -- O_furan [style=solid]; O_furan -- C_furan_4 [style=solid]; C_furan_4 -- C_furan_1 [style=dashed];

// Connecting bonds C_phenyl_4 -- C_furan_1 [style=solid]; C_phenyl_1 -- N1 [label="H₂", style=solid]; C_furan_4 -- C_ester [style=solid];

// Ester bonds C_ester -- O_ester_double [style=double]; C_ester -- O_ester_single [style=solid]; O_ester_single -- C_methyl [style=solid]; }

Caption: Chemical structure of the title compound.
Physical Properties

The macroscopic properties of a compound are critical for its handling, formulation, and reaction setup.

PropertyValueReference(s)
Physical State Solid / Crystals[9]
Melting Point 125-126 °C[5][6]
Boiling Point 384.8 °C at 760 mmHg (predicted)[6]
Density 1.222 g/cm³ (predicted)[6]
Solubility Limited solubility in aqueous solvents, more soluble in organic solvents like acetone and ethanol.[2]
XLogP3 2.9 (predicted)[6]
Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and data from closely related analogues.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two doublets for the furan protons should appear around 6.8-7.3 ppm. The aromatic protons on the aminophenyl ring will present as two doublets in the 6.7-7.8 ppm region, characteristic of a 1,4-disubstituted pattern. A singlet for the methyl ester protons (-OCH₃) will be observed upfield, typically around 3.8-3.9 ppm. The amine (-NH₂) protons will appear as a broad singlet, the position of which is dependent on solvent and concentration.

    • ¹³C NMR: The carbon spectrum will show signals for the ester carbonyl (~159 ppm), carbons of the furan ring (~110-155 ppm), and carbons of the phenyl ring (~115-150 ppm). The methyl ester carbon will be a sharp signal around 52 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The predicted monoisotopic mass is 217.0739 Da.[8] Expected adducts in electrospray ionization (ESI) include:

AdductPredicted m/zReference
[M+H]⁺ 218.08118[8]
[M+Na]⁺ 240.06312[8]
[M-H]⁻ 216.06662[8]
  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are expected at:

    • ~3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.

    • ~1720-1700 cm⁻¹: Strong C=O stretching of the α,β-unsaturated ester.

    • ~1620-1450 cm⁻¹: C=C stretching vibrations from the aromatic phenyl and furan rings.

    • ~1250-1020 cm⁻¹: C-O stretching from the ester and the furan ether linkage.

Synthesis and Purification

A robust and reproducible synthesis is paramount for obtaining high-purity material for research. While multiple routes are possible, a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by a nitro group reduction is a field-proven and logical strategy. This approach offers high yields and functional group tolerance.

Proposed Synthetic Workflow

The causality behind this two-step choice is clear: the Suzuki coupling is one of the most reliable methods for forming C(sp²)-C(sp²) bonds, and the subsequent reduction of a nitro group to an amine is a high-yielding, clean transformation. Starting with the nitro-analogue allows for a more stable intermediate during the often harsh coupling conditions.

Synthesis_Workflow Start Starting Materials: - Methyl 5-bromofuran-2-carboxylate - (4-nitrophenyl)boronic acid Step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) Start->Step1 Intermediate Intermediate: Methyl 5-(4-nitrophenyl)furan-2-carboxylate Step1->Intermediate Step2 Step 2: Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct Application_Pathway Start Methyl 5-(4-aminophenyl) furan-2-carboxylate Mod_Amine Amine Modification (e.g., Acylation, Sulfonylation) Start->Mod_Amine Mod_Ester Ester Modification (e.g., Hydrolysis -> Amidation) Start->Mod_Ester Library Diverse Chemical Library of Novel Analogues Mod_Amine->Library Mod_Ester->Library Screening Biological Screening (e.g., Antimycobacterial Assays) Library->Screening Candidate Lead/Drug Candidate Screening->Candidate

References

A Technical Guide to the Comprehensive Characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the definitive characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS No: 52939-06-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The inherent value of this molecule lies in its 2,5-disubstituted furan scaffold, a privileged structure in numerous pharmacologically active agents, combined with a reactive primary amine that serves as a versatile handle for synthetic elaboration. This document moves beyond a simple recitation of data, offering a rationale-driven approach to structural elucidation. We will detail a plausible synthetic route, outline the critical physicochemical properties, and provide an in-depth analysis of the spectroscopic data (MS, IR, and NMR) required for unambiguous identification. All methodologies are presented as self-validating protocols, designed to ensure scientific rigor and reproducibility for professionals in the field.

Introduction: The Strategic Value of the 2,5-Disubstituted Furan Scaffold

The furan ring is a cornerstone of heterocyclic chemistry, acting as a bioisosteric replacement for phenyl rings and imparting unique electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] Specifically, the 5-phenyl-furan-2-carboxylic acid framework has emerged as a promising class of antimycobacterial agents, with demonstrated activity as inhibitors of salicylate synthase MbtI in M. tuberculosis, an enzyme critical for iron acquisition.[2][3][4] this compound serves as a pivotal precursor in the synthesis of such compounds. Its characterization is not merely an academic exercise but a critical first step in the quality control and successful application of this intermediate for developing novel therapeutics. Understanding its synthesis, purity, and structural features is paramount for any research or development program that utilizes it.

Synthesis and Verification Pathway

A robust characterization begins with a well-understood and reproducible synthesis. While several routes are possible, a highly effective and common approach involves a two-step sequence: a Suzuki coupling to form the carbon-carbon bond, followed by the reduction of a nitro group. This method provides excellent control and generally results in high yields.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow Start1 Methyl 5-bromofuran-2-carboxylate align Start1->align Start2 (4-Nitrophenyl)boronic acid Start2->align Intermediate Methyl 5-(4-nitrophenyl)furan-2-carboxylate Product This compound (Target Compound) Intermediate->Product Nitro Reduction SnCl₂·2H₂O, Ethanol, Reflux align->Intermediate Suzuki Coupling Pd(PPh₃)₂Cl₂, Na₂CO₃, Dioxane, 90°C

Caption: Proposed two-step synthesis of the target compound.

Initial verification of the final product relies on thin-layer chromatography (TLC) to assess purity against starting materials and a melting point determination, which serves as a classic, reliable indicator of sample purity.

Physicochemical Properties

A summary of the core physical and chemical identifiers for this compound is essential for laboratory handling and documentation.

PropertyValueReference(s)
CAS Number 52939-06-7[5][6][7][8]
Molecular Formula C₁₂H₁₁NO₃[6][7][9]
Molecular Weight 217.22 g/mol [6][7]
Appearance Powder
Melting Point 122-126 °C[5][6]
InChIKey JOIQXOMSFVFDQY-UHFFFAOYSA-N[5][9]

Spectroscopic Elucidation: A Multi-Technique Approach

The definitive structure of a molecule is confirmed through the combined interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Characterization_Workflow Compound Purified Product MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Compound->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework Compound->NMR Confirmation Unambiguous Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new compound. By providing a highly accurate mass measurement, it validates the molecular formula. The analysis of the target compound is expected to yield ion peaks corresponding to various adducts.

AdductCalculated m/z
[M+H]⁺ 218.0812
[M+Na]⁺ 240.0631
[M-H]⁻ 216.0666
[M]⁺ 217.0733
Data derived from predicted values.[9]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3150-3000C-H Stretch (sp²)Aromatic & Furan Rings
2990-2850C-H Stretch (sp³)Methyl Ester (-OCH₃)
~1720C=O StretchEster (-COOCH₃)
1620-1580N-H BendPrimary Amine (-NH₂)
1600, 1500C=C StretchAromatic Ring
1250, 1100C-O StretchEster & Furan Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-donating amino group (-NH₂) will cause protons and carbons on the phenyl ring to shift upfield (to lower ppm) compared to its nitro-substituted precursor, while the electron-withdrawing ester and furan oxygen will shift adjacent nuclei downfield.

¹H NMR Analysis (Predicted, based on 400 MHz in CDCl₃): The proton spectrum is expected to be highly informative, with distinct signals for each chemical environment.

  • Aromatic Protons: The para-substituted phenyl ring will exhibit a classic AA'BB' system. The protons ortho to the electron-donating amino group (H-c) are expected to be shielded and appear further upfield than the protons meta to the amino group (H-b).

    • δ ~7.5-7.7 ppm (d, 2H, J ≈ 8.8 Hz): Protons H-b, ortho to the furan ring.

    • δ ~6.6-6.8 ppm (d, 2H, J ≈ 8.8 Hz): Protons H-c, ortho to the amino group.

  • Furan Protons: The two protons on the furan ring are doublets due to coupling with each other.

    • δ ~7.1-7.2 ppm (d, 1H, J ≈ 3.6 Hz): Proton H-e, adjacent to the ester.

    • δ ~6.7-6.9 ppm (d, 1H, J ≈ 3.6 Hz): Proton H-d, adjacent to the phenyl ring.

  • Amine Protons: A broad singlet that may exchange with D₂O.

    • δ ~3.8-4.2 ppm (br s, 2H): Amine protons (-NH₂).

  • Methyl Protons: A sharp singlet for the three equivalent methyl protons.

    • δ ~3.9 ppm (s, 3H): Ester methyl protons (-OCH₃).

¹³C NMR Analysis (Predicted, based on 100 MHz in CDCl₃): The carbon spectrum will confirm the number of unique carbon environments.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~159Standard ester carbonyl.
C-g (furan)~156Attached to phenyl group and deshielded by furan oxygen.
C-j (phenyl)~148Attached to the electron-donating amino group.
C-f (furan)~144Attached to the electron-withdrawing ester group.
C-h (phenyl)~126Ortho to the furan ring.
C-a (phenyl)~121Attached to the furan ring.
C-e (furan)~119CH adjacent to the ester group.
C-i (phenyl)~114Ortho to the amino group (shielded).
C-d (furan)~108CH adjacent to the phenyl group.
-OCH₃~52Standard methyl ester carbon.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization process.

Protocol 1: Synthesis via Suzuki Coupling and Reduction

  • Step A (Suzuki Coupling): In an inert atmosphere, dissolve Methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) in 1,4-dioxane.[3][10] Add a 2 M aqueous solution of Na₂CO₃ (2.0 eq).[3][10] Heat the mixture to 90 °C and stir overnight.[3][10] After cooling, filter the reaction, dilute with water, and extract with ethyl acetate. Purify the crude product by flash column chromatography to yield Methyl 5-(4-nitrophenyl)furan-2-carboxylate.

  • Step B (Nitro Reduction): Dissolve the nitro-intermediate from Step A in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise. Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final product.

Protocol 2: NMR Sample Preparation

  • Weigh approximately 10-15 mg of the purified, dry sample directly into a clean, dry NMR tube.

  • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Insert the tube into the NMR spectrometer spinner and acquire ¹H and ¹³C spectra according to standard instrument parameters.

Protocol 3: Melting Point Determination

  • Ensure the sample is completely dry and finely powdered.

  • Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

  • Place the capillary tube into the melting point apparatus.

  • Heat rapidly to ~10 °C below the expected melting point (122 °C).

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (≤ 2 °C) is indicative of high purity.[6]

Chemical Reactivity and Applications in Drug Development

The true utility of this compound is realized in its application as a versatile chemical intermediate.[7]

  • Derivatization: The primary aromatic amine is nucleophilic and serves as an excellent point for derivatization. It can readily undergo acylation, sulfonylation, alkylation, or be converted into a diazonium salt for further coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various pharmacophores.

  • Metabolic Considerations: While the furan scaffold is valuable, it is also known to be susceptible to P450-catalyzed oxidation in vivo, which can lead to the formation of reactive metabolites like dialdehydes.[11] For drug development professionals, understanding this potential metabolic liability is crucial and may guide the design of next-generation analogs with improved metabolic stability.

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of synthetic chemistry, physicochemical measurements, and spectroscopic analysis. A melting point of 122-126 °C, a molecular ion peak confirming the formula C₁₂H₁₁NO₃ via HRMS, and the distinct patterns observed in IR and NMR spectra collectively provide an unambiguous structural confirmation. This guide provides the necessary framework and rationale for researchers to confidently synthesize, verify, and utilize this important building block in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS No. 52939-06-7). Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy as they apply to this specific molecule.

Introduction: The Significance of Spectroscopic Analysis

This compound is a heterocyclic compound featuring a furan core linked to an aminophenyl group and a methyl ester.[1][2][3] Its structural complexity and potential for biological activity necessitate a robust analytical framework for unambiguous identification and characterization. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering insights into the connectivity of atoms, functional groups present, and the overall electronic environment.

This guide emphasizes the "why" behind the "how," providing not just protocols but also the scientific rationale for experimental choices. By understanding the principles guiding each technique, researchers can better interpret their data and troubleshoot potential issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict a specific pattern of signals.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to avoid exchange with residual water.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[4][5] A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second to ensure quantitative integration.

  • Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

experimental_workflow

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8d2HAr-H (ortho to furan)
~7.1-7.2d1HFuran-H
~6.7-6.8d1HFuran-H
~6.6-6.7d2HAr-H (ortho to NH₂)
~3.9-4.1s2HNH₂
~3.8-3.9s3HOCH₃

Interpretation and Rationale:

  • Aromatic Protons (Phenyl Ring): The aminophenyl group will exhibit two doublets due to the symmetry of the para-substitution. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift (~6.6-6.7 ppm) compared to the protons ortho to the furan ring (~7.6-7.8 ppm).

  • Furan Protons: The two protons on the furan ring are in different electronic environments and will appear as two distinct doublets. Their coupling constant (J) will be characteristic of a cis-relationship on a five-membered ring.

  • Amine Protons: The -NH₂ protons will likely appear as a broad singlet around 3.9-4.1 ppm. The chemical shift can vary depending on the solvent and concentration.

  • Methyl Ester Protons: The three protons of the methyl group (-OCH₃) are equivalent and will appear as a sharp singlet at approximately 3.8-3.9 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to ensure each unique carbon appears as a single line.

  • Acquisition Parameters:

    • A wider spectral width is needed (0-220 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is required.

    • A longer relaxation delay may be necessary for quaternary carbons.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~170-185C=O (Ester)
~145-155C-NH₂ (Aromatic)
~140-150Quaternary Furan Carbons
~125-135CH (Aromatic)
~110-120CH (Furan)
~110-120CH (Aromatic)
~50-60OCH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field (~170-185 ppm).[6]

  • Aromatic and Furan Carbons: The carbons of the aromatic and furan rings will appear in the typical range of 110-155 ppm.[6][7] Quaternary carbons will generally have lower intensities. The carbon attached to the nitrogen will be significantly shifted downfield.

  • Methyl Carbon: The methyl ester carbon is the most shielded and will appear at the highest field (~50-60 ppm).[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and subtracted from the sample spectrum.

Key Predicted IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3250N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic/Furan
2950-2850C-H stretchMethyl (-OCH₃)
~1720C=O stretchEster
~1600, ~1500C=C stretchAromatic/Furan Ring
~1250C-O stretchEster

Interpretation and Rationale:

  • N-H Stretch: The primary amine will show two characteristic sharp bands in the 3450-3250 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[8]

  • C=C and C-H Stretches: Aromatic and furan C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region. The C-H stretches for these rings are typically observed above 3000 cm⁻¹.

  • C-O Stretch: The C-O stretching of the ester group will result in a strong band in the 1250 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and can offer structural information through analysis of its fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas or liquid chromatography, or via direct infusion.

  • Ionization: A soft ionization technique like Electrospray Ionization (ESI) is suitable to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

ms_workflow

Predicted Mass Spectrum Data:

  • Molecular Formula: C₁₂H₁₁NO₃[1][9]

  • Molecular Weight: 217.22 g/mol [1][3][10]

  • Monoisotopic Mass: 217.0739 Da[9]

  • Expected Molecular Ion Peak (ESI, positive mode): [M+H]⁺ at m/z = 218.0812

Interpretation:

The primary goal is to observe the molecular ion peak. In positive mode ESI, this will be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[4][5] Fragmentation patterns can also be analyzed to further confirm the structure, with likely losses of the -OCH₃ group or cleavage of the furan-phenyl bond.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Data:

  • λ_max: Expected to be in the range of 280-350 nm.

Interpretation:

The conjugated system extending across the phenyl ring, furan ring, and carbonyl group will result in strong UV absorption.[11][12] The position of the maximum absorbance (λ_max) is sensitive to the electronic nature of the substituents. The electron-donating amino group is expected to cause a bathochromic (red) shift compared to an unsubstituted phenylfuran system.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the predicted data and the experimental protocols, researchers can confidently characterize this molecule and similar chemical entities.

References

1H NMR and 13C NMR of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of its NMR spectra, grounded in fundamental principles and supported by empirical data from analogous structures. Furthermore, it outlines a robust, field-proven protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The guide integrates visual aids, including molecular structure and spectral prediction diagrams, to facilitate a deeper understanding of the structure-spectra correlation.

Introduction: The Molecule and the Method

This compound is a heteroaromatic compound featuring a central furan ring, substituted at the C2 and C5 positions with a methyl carboxylate and a 4-aminophenyl (aniline) moiety, respectively. The unique electronic interplay between the electron-donating amino group and the electron-withdrawing ester group, mediated by the aromatic furan and phenyl rings, makes its structural elucidation a compelling case study.

NMR spectroscopy is the preeminent technique for the unambiguous structural characterization of such organic molecules in solution.[1] By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information on the molecular framework, including connectivity, chemical environment of atoms, and stereochemistry. This guide delves into the practical and theoretical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this target molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used. This systematic labeling is essential for the unambiguous assignment of NMR signals.

1H_NMR_Prediction cluster_furan Furan System cluster_phenyl Phenyl System (AA'BB') cluster_singlets Singlets H3 H3 ~7.3 ppm (d) H4 H4 ~6.9 ppm (d) H3->H4 J = ~3.6 Hz H7_11 H7, H11 ~7.7 ppm (d) H8_10 H8, H10 ~6.7 ppm (d) H7_11->H8_10 J = ~8.7 Hz NH2 -NH2 ~5.3 ppm (br s) OCH3 -OCH3 ~3.8 ppm (s) NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (5-10 mg for 1H, 20-50 mg for 13C) dissolve 2. Dissolve in Vial (0.6 mL DMSO-d6) weigh->dissolve Ensure full dissolution filter 3. Filter into NMR Tube (Glass Wool Pipette) dissolve->filter Remove particulates load 4. Load Sample filter->load shim 5. Lock & Shim load->shim Optimize B0 field acquire 6. Acquire Spectra (1H, 13C, 2D) shim->acquire Collect FID process 7. Process & Analyze (FT, Phasing, Integration) acquire->process

References

A Technical Guide to Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS: 52939-06-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 5-(4-aminophenyl)furan-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its core physicochemical properties, outline a validated synthetic pathway, describe standard analytical characterization methods, and explore its emerging applications, particularly in the context of novel antitubercular drug discovery. This guide is intended to serve as a foundational resource for scientists and researchers engaged in synthetic chemistry and drug development, providing both theoretical grounding and practical, actionable protocols.

Compound Identification and Core Properties

This compound is an organic compound featuring a central furan ring substituted with a methyl ester and an aminophenyl group. This structure makes it a valuable intermediate and a pharmacophore of interest. Its fundamental identifiers and properties are summarized below.

IdentifierValue
IUPAC Name This compound
Synonyms 2-Furancarboxylic acid, 5-(4-aminophenyl)-, methyl ester; Methyl 5-(p-aminophenyl)-2-furancarboxylate[1]
CAS Number 52939-06-7[1][2][3]
Molecular Formula C₁₂H₁₁NO₃[1][2][4]
Molecular Weight 217.22 g/mol [1][2]
InChI Key JOIQXOMSFVFDQY-UHFFFAOYSA-N[1][]
Canonical SMILES COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N[4]

Physicochemical Data:

PropertyValueSource
Melting Point 122-126 °C[1]
Boiling Point 384.8 °C at 760 mmHg[1]
Density 1.222 g/cm³[1]
XLogP3 2.9[1]
Purity Typically ≥95%

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available precursors. The core of the synthesis involves a palladium-catalyzed Suzuki coupling to form the C-C bond between the furan and phenyl rings, followed by a standard reduction of a nitro group to the target amine. This approach is robust and scalable for laboratory settings.

Synthetic Workflow Overview

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Group Reduction A Methyl 5-bromofuran-2-carboxylate C {Pd(PPh₃)₂Cl₂ | Na₂CO₃, 1,4-Dioxane | 90°C, Overnight} A->C B (4-Nitrophenyl)boronic acid B->C D Methyl 5-(4-nitrophenyl)furan-2-carboxylate C->D E {SnCl₂·2H₂O | Ethanol | Reflux} D->E F This compound E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Suzuki Coupling to Synthesize Methyl 5-(4-nitrophenyl)furan-2-carboxylate

This initial step is based on established procedures for analogous compounds[6][7]. The causality for this choice rests on the high efficiency and functional group tolerance of the Suzuki coupling for creating biaryl linkages.

  • Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).

  • Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to create an oxygen-free atmosphere, which is critical to prevent the degradation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane as the solvent, followed by an aqueous solution of 2 M Sodium Carbonate (Na₂CO₃) (2.0 eq). The base is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the resulting mixture to 90 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, Methyl 5-(4-nitrophenyl)furan-2-carboxylate.

Step 2: Reduction of the Nitro Group

The conversion of the nitro intermediate to the final amine product is a standard transformation. Tin(II) chloride is a reliable and effective reducing agent for this purpose.

  • Setup: Dissolve the crude Methyl 5-(4-nitrophenyl)furan-2-carboxylate from the previous step in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Workup and Purification: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution. This will precipitate tin salts. Filter the mixture, and extract the filtrate with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Analytical Characterization

Verifying the identity, structure, and purity of the synthesized compound is a non-negotiable step in research and development. A combination of spectroscopic methods provides a self-validating system for characterization.

Characterization Workflow

G cluster_0 Primary Analysis cluster_1 Secondary Analysis A Purified Compound B NMR Spectroscopy (¹H, ¹³C) A->B C High-Resolution Mass Spectrometry (HRMS) A->C D Infrared (IR) Spectroscopy A->D E Purity Assessment (HPLC) A->E F Validated Compound B->F Structural Confirmation C->F Formula Confirmation E->F Purity >95%

Caption: Standard workflow for the analytical validation of the target compound.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons on the phenyl and furan rings, a singlet for the amine (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. The ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition and molecular formula (C₁₂H₁₁NO₃)[4][8].

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands include N-H stretching for the primary amine, C=O stretching for the ester, and C-O stretching frequencies.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of the final compound, ensuring it meets the requirements for subsequent biological assays or synthetic steps.

Applications in Research and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, known to be a part of numerous bioactive compounds[9]. The specific class of 5-phenyl-furan-2-carboxylic acids, to which the title compound belongs, has recently emerged as a promising area for the development of novel antitubercular agents[6][7].

  • Antitubercular Research: Research has identified 5-phenyl-furan-2-carboxylic acid derivatives as potential inhibitors of salicylate synthase MbtI in Mycobacterium tuberculosis[7][10]. This enzyme is crucial for the biosynthesis of siderophores, which are essential for the bacterium's iron acquisition and survival within the host[10]. By targeting this virulence pathway, these compounds represent a novel therapeutic strategy to combat tuberculosis, a disease for which new treatments are urgently needed[6][10]. This compound serves as a key intermediate for synthesizing a library of analogues for structure-activity relationship (SAR) studies in this domain.

  • Heterocyclic Building Block: Beyond its specific bioactivity, this compound is a versatile building block[2]. The primary amine can be readily functionalized to introduce diverse substituents via amide bond formation, reductive amination, or diazotization, enabling the synthesis of a wide array of more complex molecules for screening in various drug discovery programs.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Information:

CategoryInformation
Pictogram
alt text
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulations.[1]
  • Handling: Work in a well-ventilated place, such as a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat[1].

  • Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dark, dry place at refrigerated temperatures (2-8°C)[2].

References

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 5-(4-aminophenyl)furan-2-carboxylate, with a primary focus on its melting point. The melting point is a critical parameter in drug development, influencing purity assessment, formulation design, and bioavailability. This document details the theoretical underpinnings and practical methodologies for accurate melting point determination, including capillary melting point and Differential Scanning Calorimetry (DSC). Furthermore, a representative synthetic route for this class of compounds is outlined to provide context for sample purity and potential impurities. This guide is intended to be a valuable resource for researchers and scientists involved in the characterization and development of novel pharmaceutical compounds.

Introduction: The Significance of Furan Scaffolds and Physicochemical Characterization

Furan-containing compounds represent a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules with a wide range of therapeutic applications. This compound, a member of this class, holds potential as a key intermediate or a pharmacologically active agent itself. Its structural features, a substituted furan ring coupled with an aminophenyl moiety, make it a subject of interest in drug discovery programs.

A thorough understanding of the physicochemical properties of a potential drug candidate is fundamental to its development. The melting point, in particular, is a simple yet powerful indicator of purity. Pure crystalline solids exhibit a sharp and defined melting point, whereas the presence of impurities typically leads to a depression and broadening of the melting range. In the pharmaceutical industry, melting point determination is a routine analysis for quality control of active pharmaceutical ingredients (APIs) and excipients.

This guide will delve into the critical aspects of determining the melting point of this compound, providing both theoretical background and actionable experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Melting Point 125-126 °C [1]
Molecular Formula C12H11NO3[1]
Molecular Weight 217.22 g/mol [1]
CAS Number 52939-06-7[1]
Boiling Point 384.8 °C at 760 mmHg[1]
Density 1.222 g/cm³[1]
Flash Point 186.5 °C[1]
Refractive Index 1.58[1]

Synthesis of this compound: A Representative Protocol

The purity of a compound is intrinsically linked to its synthesis and purification methods. While various synthetic routes to 5-arylfuran-2-carboxylates exist, a common and effective method involves a modified Meerwein arylation of a furan derivative, followed by functional group transformations. Below is a representative, two-step synthesis to illustrate the preparation of the title compound, which is crucial for understanding potential impurities that might affect the melting point.

The synthesis proceeds via the formation of the corresponding nitro-analogue, Methyl 5-(4-nitrophenyl)furan-2-carboxylate, which is then reduced to the target amine.

Step 1: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate via Meerwein Arylation

The Meerwein arylation reaction is a powerful tool for the arylation of electron-rich alkenes, including furans.

Reaction Scheme:

Meerwein Arylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 4-nitroaniline 4-Nitroaniline nitro_compound Methyl 5-(4-nitrophenyl)furan-2-carboxylate 4-nitroaniline->nitro_compound Arylation methyl_furoate Methyl 2-furoate methyl_furoate->nitro_compound NaNO2_HCl 1. NaNO2, HCl (0-5 °C) CuCl2 2. CuCl2, Acetone/H2O

A schematic of the Meerwein arylation reaction.

Experimental Protocol:

  • Diazotization of 4-nitroaniline:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate flask, dissolve methyl 2-furoate and a catalytic amount of copper(II) chloride (CuCl2) in a mixture of acetone and water.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the methyl 2-furoate solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 5-(4-nitrophenyl)furan-2-carboxylate.

Step 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the primary amine.

Reaction Scheme:

Nitro Reduction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product nitro_compound Methyl 5-(4-nitrophenyl)furan-2-carboxylate amino_compound This compound nitro_compound->amino_compound Reduction SnCl2_HCl SnCl2·2H2O, HCl

A schematic of the nitro group reduction.

Experimental Protocol:

  • Reduction Reaction:

    • In a round-bottom flask, suspend Methyl 5-(4-nitrophenyl)furan-2-carboxylate in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

    • Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the suspension.

    • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or sodium hydroxide.

    • The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Methodologies for Melting Point Determination

The accurate determination of the melting point is paramount. Two primary methods are employed in modern laboratories: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classic technique relies on the visual observation of the phase transition of a small sample packed in a glass capillary tube as it is heated.

Experimental Workflow:

Capillary Melting Point Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording Grind Grind Sample to a Fine Powder Pack Pack into Capillary Tube (2-3 mm height) Grind->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat_Rapid Rapid Heating to ~15-20°C below Expected MP Insert->Heat_Rapid Heat_Slow Slow Heating (1-2°C/min) near MP Heat_Rapid->Heat_Slow Observe Observe and Record Melting Range Heat_Slow->Observe T_onset T_onset: First drop of liquid appears Observe->T_onset T_clear T_clear: All solid has melted Observe->T_clear

Workflow for capillary melting point determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Invert the tube and gently tap it on a hard surface to compact the sample at the sealed end. The packed sample height should be 2-3 mm.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting to quickly approach the expected melting point (125-126 °C). It is advisable to stop the rapid heating about 15-20 °C below this temperature.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last crystal melts and the sample is completely liquid (the clear point).

    • The recorded melting point should be reported as a range from the onset to the clear point.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and automated determination of the melting point.

Experimental Workflow:

DSC Workflow cluster_prep Sample Preparation cluster_measurement DSC Analysis cluster_analysis Data Analysis Weigh Accurately Weigh Sample (1-5 mg) Seal Seal in an Aluminum Pan Weigh->Seal Load Load Sample and Reference Pans into DSC Cell Seal->Load Program Program Temperature Ramp (e.g., 10°C/min) Load->Program Run Run the Analysis Program->Run Thermogram Obtain DSC Thermogram (Heat Flow vs. Temp) Run->Thermogram Determine_MP Determine Melting Point (Peak of Endotherm) Thermogram->Determine_MP

Workflow for DSC analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan.

    • Hermetically seal the pan using a sample press.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the experimental parameters, including the starting temperature, ending temperature, and heating rate (a typical heating rate is 10 °C/min).

    • Purge the DSC cell with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.

    • Initiate the temperature program.

  • Data Analysis:

    • The instrument will generate a thermogram, which is a plot of heat flow versus temperature.

    • The melting of the sample will appear as an endothermic peak on the thermogram.

    • The melting point is typically taken as the peak maximum of the endothermic event. The onset temperature of the peak can also be reported.

Conclusion

The melting point of this compound is a key physicochemical parameter that provides valuable information about its identity and purity. This technical guide has provided a comprehensive overview of this compound, including its known melting point of 125-126 °C, a representative synthetic pathway, and detailed, field-proven protocols for its determination using both capillary and DSC methods. For researchers and drug development professionals, the rigorous and accurate determination of the melting point is a critical step in the journey of a compound from discovery to a potential therapeutic agent. Adherence to the methodologies outlined in this guide will ensure the generation of reliable and reproducible data, which is essential for informed decision-making in the drug development process.

References

Solubility Profile of Methyl 5-(4-aminophenyl)furan-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility of Methyl 5-(4-aminophenyl)furan-2-carboxylate, a key building block in medicinal chemistry and materials science. Moving beyond a simple data summary, this document elucidates the physicochemical principles governing its solubility in various organic solvents. It offers a theoretical framework for solvent selection, a detailed experimental protocol for solubility determination, and practical insights for applications in purification, chemical synthesis, and formulation. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Introduction and Physicochemical Profile

This compound (CAS No. 52939-06-7) is a bifunctional organic molecule featuring a furan core substituted with a methyl ester and an aminophenyl group.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel compounds, including potential antimycobacterial agents and other biologically active molecules.[2][3] Understanding the solubility of this compound is paramount for its effective use, influencing critical processes such as reaction solvent selection, purification via recrystallization, and formulation for biological screening.

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[4]

Physicochemical Properties:

The structure of this compound contains several key features that dictate its solubility behavior:

  • Aromatic Systems: The phenyl and furan rings are largely non-polar and can participate in π-π stacking interactions.

  • Amine Group (-NH₂): The primary amine is a polar functional group capable of both donating and accepting hydrogen bonds. Its presence significantly increases the polarity of the molecule and its potential for interaction with protic solvents.

  • Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its oxygen atoms.[5] It contributes to the molecule's overall polarity but lacks a hydrogen bond donor.

  • Overall Polarity: The combination of these groups results in a molecule of moderate polarity with a predicted XLogP3 value of approximately 2.2 to 2.9, indicating a balance between hydrophilic and lipophilic character.[6][7]

PropertyValueSource
CAS Registry Number 52939-06-7[1]
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1][6]
Melting Point 125-126 °C[1][6]
XLogP3 (Predicted) 2.2 - 2.9[6][7]
Hydrogen Bond Donors 1 (from -NH₂)[8]
Hydrogen Bond Acceptors 4 (from C=O, ester O, furan O, -NH₂)[8]

Theoretical Solubility Profile and Solvent Selection Rationale

Based on the physicochemical properties, we can predict the solubility of this compound across different classes of organic solvents. The presence of both hydrogen-bond donating and accepting groups, combined with a significant aromatic backbone, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in strong hydrogen bonding with both the amine and ester functionalities of the solute. The amine group's -NH can donate a hydrogen bond to the solvent's oxygen, while the solvent's -OH can donate a hydrogen bond to the solute's ester carbonyl, furan oxygen, and amine nitrogen. Therefore, good solubility is expected in lower-chain alcohols. Water, while highly polar, may be a poorer solvent due to the compound's large, non-polar aromatic regions which would disrupt water's strong hydrogen-bonding network.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These solvents are polar and can accept hydrogen bonds but cannot donate them. They will readily interact with the amine's N-H bonds via dipole-dipole interactions and hydrogen bonding. Solvents like acetone and ethyl acetate are particularly effective for esters.[9][10] Therefore, moderate to good solubility is anticipated . DMSO and DMF, being highly polar, are very likely to be strong solvents for this compound.

  • Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): These solvents primarily interact through weak van der Waals forces. While the aromatic rings of the solute can interact favorably with toluene via π-π stacking, the highly polar amine and ester groups will be poorly solvated. Consequently, poor solubility is expected in aliphatic non-polar solvents like hexane and heptane. Solubility in toluene might be slightly better than in hexane but is still likely to be limited.

Summary of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding with -NH₂ and -COOCH₃ groups.
Polar Aprotic Acetone, Ethyl Acetate, DMSO, DMFHigh Strong dipole-dipole interactions and hydrogen bond acceptance.
Polar Aprotic AcetonitrileModerate Good polarity but less effective H-bond acceptor than ketones or esters.
Less Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate Capable of dissolving both polar and non-polar moieties.
Non-Polar TolueneLow to Sparingly Soluble Aromatic interactions are possible, but polar groups are poorly solvated.
Non-Polar Hexane, HeptaneInsoluble/Very Low Dominated by weak dispersion forces, insufficient to overcome solute's polarity.

Experimental Protocol for Solubility Determination

To validate the theoretical profile and obtain quantitative or semi-quantitative data, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility class of an organic compound.[11][12]

Objective: To determine the solubility of this compound in a panel of organic solvents at room temperature.

Materials:

  • This compound

  • Panel of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

  • Small test tubes (13x100 mm) or vials

  • Vortex mixer

  • Spatula

  • Analytical balance

  • Graduated pipettes or micropipettes

Procedure:

  • Preparation: Accurately weigh approximately 25 mg of the compound into a clean, dry test tube.[11]

  • Solvent Addition (Initial): Add 0.25 mL of the selected solvent to the test tube.

  • Agitation: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[13]

  • Observation: Observe the mixture. If the solid dissolves completely, the compound is classified as "Very Soluble" (>100 mg/mL).

  • Incremental Solvent Addition: If the solid is not fully dissolved, add the solvent in 0.25 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 0.75 mL.[11]

  • Classification:

    • If the compound dissolves after adding a total of 0.50 mL, it is "Freely Soluble" (50-100 mg/mL).

    • If the compound dissolves after adding a total of 0.75 mL, it is "Soluble" (33-50 mg/mL).

  • Insolubility Determination: If the compound has not dissolved after the addition of 0.75 mL of solvent, it can be classified as "Sparingly Soluble" or "Insoluble" in that solvent at room temperature.

  • Repeat: Repeat steps 1-7 for each solvent in the panel. Record all observations systematically in a laboratory notebook.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_process Dissolution Process cluster_results Classification start Start weigh Weigh ~25 mg of Compound into a Test Tube start->weigh add_solvent_init Add 0.25 mL of Selected Solvent weigh->add_solvent_init agitate Vortex for 60 seconds add_solvent_init->agitate observe Observe Mixture agitate->observe check_volume Total Volume < 0.75 mL? observe->check_volume  Not Dissolved soluble Soluble observe->soluble  Completely Dissolved add_solvent_inc Add another 0.25 mL of Solvent add_solvent_inc->agitate check_volume->add_solvent_inc Yes insoluble Insoluble / Sparingly Soluble check_volume->insoluble No end End soluble->end insoluble->end

Caption: Workflow for experimental solubility determination.

Applications in Research and Development

A clear understanding of the solubility profile is not merely academic; it has direct, practical applications.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and it relies entirely on differential solubility.[4] An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.

  • Single-Solvent System: Based on the predicted profile, alcohols like ethanol or isopropanol are excellent candidates. The compound would be dissolved in a minimal amount of the hot solvent, and upon cooling, pure crystals should form, leaving impurities behind in the mother liquor.

  • Solvent/Anti-Solvent System: This method is useful when no single solvent has the ideal temperature-solubility profile. A common and effective approach would be to dissolve the compound in a good solvent (e.g., acetone or ethanol) and then slowly add a miscible anti-solvent (e.g., water or hexane) until the solution becomes cloudy (the saturation point).[9][14] Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals. Given the compound's structure, an acetone/water or ethanol/water system is a highly logical choice to investigate.

Reaction Chemistry

Choosing the correct solvent is critical for synthetic reactions. The solvent must dissolve all reactants to allow for efficient molecular interaction. For reactions involving this compound, polar aprotic solvents like DMF, acetonitrile, or THF are often suitable choices as they can dissolve a wide range of organic reagents without interfering with many reaction mechanisms.

Conclusion

This compound possesses a balanced molecular structure with both polar, hydrogen-bonding functional groups and a significant non-polar aromatic framework. This duality results in a nuanced solubility profile, with high solubility predicted in polar aprotic and protic solvents like acetone, ethyl acetate, and ethanol, and poor solubility in non-polar aliphatic solvents like hexane. This guide provides a robust theoretical framework for solvent selection and a detailed, practical protocol for experimental verification. By leveraging this knowledge, researchers can optimize procedures for purification, synthesis, and formulation, thereby accelerating research and development timelines.

References

discovery and origin of aminophenyl furan compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Aminophenyl Furan Compounds

Abstract

The confluence of the furan heterocycle and the aminophenyl moiety represents a cornerstone of modern medicinal chemistry, creating a privileged scaffold found in a multitude of biologically active agents. This technical guide provides a comprehensive exploration of aminophenyl furan compounds, intended for researchers, medicinal chemists, and drug development professionals. Eschewing a rigid template, this document follows the logical arc of scientific discovery—from the foundational synthetic chemistry that first enabled their creation to their evolution as targeted therapeutics. We will dissect the causality behind synthetic strategies, elucidate mechanisms of action through a case study in kinase inhibition, and present detailed, actionable protocols. All assertions are grounded in authoritative references, ensuring scientific integrity and providing a robust resource for professionals in the field.

Introduction: A Tale of Two Scaffolds

In the landscape of drug design, certain molecular fragments consistently reappear, earning the designation of "privileged structures" due to their ability to interact with a wide range of biological targets. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is one such scaffold.[1] Its unique electronic properties, including its role as a bioisosteric replacement for phenyl rings, allow it to modulate metabolic stability and receptor interactions.[1] The oxygen atom can act as a hydrogen bond acceptor, while the aromatic system provides a rigid framework for orienting other functional groups.[1]

Paired with this is the aminophenyl (aniline) group, another critical pharmacophore. The amine functionality is a versatile hydrogen bond donor and acceptor, often forming key interactions with protein active sites, while the phenyl ring provides a platform for further substitution to fine-tune potency, selectivity, and pharmacokinetic properties. The combination of these two motifs into a single aminophenyl furan core creates a powerful platform for developing novel therapeutics across diverse disease areas, from oncology to infectious diseases.[2][3]

Chapter 1: The Genesis of the Furan Core - The Paal-Knorr Synthesis

The origin of substituted furan chemistry, and by extension the aminophenyl furans, is not a recent discovery but is rooted in one of the classic name reactions of organic chemistry: the Paal-Knorr synthesis. First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction provides a direct and powerful method for constructing the furan ring from a 1,4-dicarbonyl compound.[4][5]

The enduring value of this reaction lies in its simplicity and versatility. It is an acid-catalyzed intramolecular cyclization and dehydration.[6] The choice of an acid catalyst is critical; protic acids like sulfuric acid or Lewis acids are commonly employed to facilitate the key steps.[7] The mechanism, elucidated in detail much later by V. Amarnath in the 1990s, involves the protonation of one carbonyl group, which is then attacked by the enol form of the second carbonyl.[4][6] This nucleophilic attack forms a cyclic hemiacetal intermediate, which subsequently dehydrates to yield the stable aromatic furan ring.[7][8]

The direct application to aminophenyl furans can be envisioned in two primary ways:

  • Using an Aminophenyl-Substituted Dicarbonyl: A pre-functionalized 1,4-diketone bearing an aminophenyl group can be subjected to the classic Paal-Knorr conditions.

  • Post-Furan Synthesis Functionalization: A simpler furan could be synthesized and subsequently functionalized with an aminophenyl group using modern cross-coupling methodologies, although the classic synthesis provides the foundational route.

The Paal-Knorr synthesis was the logical and most accessible starting point for early explorations into this chemical space due to the relative availability of the starting materials and the straightforward reaction conditions.

Diagram: General Workflow of the Paal-Knorr Furan Synthesis

Paal_Knorr_Workflow Start 1,4-Dicarbonyl Compound Intermediate1 Protonation & Enolization Start->Intermediate1 Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Intermediate1 Intermediate2 Intramolecular Cyclization (Hemiacetal Formation) Intermediate1->Intermediate2 Rate-determining step Intermediate3 Dehydration Intermediate2->Intermediate3 Product Substituted Furan Intermediate3->Product

Caption: A simplified workflow of the Paal-Knorr furan synthesis.

Chapter 2: Aminophenyl Furans as Kinase Inhibitors

While the synthesis provides the "how," the therapeutic relevance of aminophenyl furans is best illustrated through a specific application. One of the most successful areas is in the development of protein kinase inhibitors, a cornerstone of modern cancer therapy.[9]

Protein kinases regulate cellular signaling by phosphorylating target proteins.[9] In many cancers, these kinases become dysregulated, leading to uncontrolled cell growth.[10] Small molecule inhibitors are designed to block the ATP-binding site of the kinase, preventing this phosphorylation event. The aminophenyl group is a masterful "hinge-binder"; the amine can form critical hydrogen bonds with the backbone of the "hinge region" of the kinase active site, a common anchoring point for many inhibitors. The furan ring serves as a rigid, planar scaffold that correctly orients the aminophenyl moiety for this crucial interaction and positions other substituents into nearby hydrophobic pockets to enhance potency and selectivity.

Derivatives like 2,5-bis(4-aminophenyl)furan serve as a clear structural template for this concept, providing two points for interaction or further derivatization.[11] This scaffold mimics the structure of highly successful anilinopyrimidine and anilinoquinazoline kinase inhibitors, where the furan replaces other heterocyclic cores.[9]

Diagram: Generic Kinase Signaling Pathway Inhibition

Kinase_Inhibition cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP Phosphorylates Target Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds APF_Inhibitor Aminophenyl Furan Inhibitor APF_Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Chapter 3: Quantitative Data & Structure-Activity Relationships (SAR)

The development of aminophenyl furan derivatives is driven by rigorous SAR studies. Small modifications to the core structure can lead to dramatic changes in biological activity. For example, in the context of anticancer agents, researchers have systematically modified furan-based compounds and evaluated their potency, often measured as the half-maximal inhibitory concentration (IC50).

The following table summarizes representative data for furan-based derivatives against the MCF-7 breast cancer cell line, illustrating how structural changes impact cytotoxic activity.

Compound IDCore StructureKey SubstituentsIC50 vs. MCF-7 (µM)Reference
Compound 4 Furan-carbohydrazide3,4-dimethoxyphenyl, pyridine4.06[12]
Compound 7 Furan-triazinone3,4-dimethoxyphenyl, phenyl2.96[12]
STU (Staurosporine) Indolocarbazole(Reference Compound)3.24[12]

Analysis of SAR:

  • Core Variation: The replacement of the carbohydrazide linker in Compound 4 with a triazinone ring in Compound 7 resulted in a modest increase in potency (IC50 decreasing from 4.06 to 2.96 µM).[12] This suggests the triazinone moiety may engage in more favorable interactions with the biological target or alter the compound's physicochemical properties beneficially.

  • Target Engagement: Further studies on these compounds revealed they induce cell cycle arrest at the G2/M phase and trigger apoptosis.[12] This mechanistic insight is crucial for drug development, as it confirms the desired mode of cell killing. The compounds were also shown to inhibit tubulin polymerization, a validated anticancer mechanism.[12]

This iterative process of synthesis, testing, and analysis allows medicinal chemists to optimize lead compounds into viable drug candidates.

Chapter 4: Detailed Experimental Protocol

To ensure this guide is of practical value, we provide a detailed, self-validating protocol for a foundational synthesis. The following procedure is a generalized representation of the Paal-Knorr synthesis for preparing a substituted furan, adapted from established methodologies.[8]

Protocol: Synthesis of a 2,5-Disubstituted Furan via Paal-Knorr Cyclization

Objective: To synthesize a substituted furan from a 1,4-dicarbonyl precursor using acid-catalyzed cyclization.

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) (1.0 eq)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, p-TsOH) (0.1 eq)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,4-dicarbonyl compound (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).

    • Causality Note: Anhydrous conditions are critical. The reaction generates water as a byproduct; its removal via the Dean-Stark trap drives the equilibrium towards the furan product, ensuring a high yield.

  • Catalyst Addition: Add the acid catalyst, p-TsOH (0.1 eq), to the solution.

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 2-4 hours).

    • Self-Validation: The visible collection of the stoichiometric amount of water provides a real-time indicator of reaction progression and completion.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Causality Note: Neutralization is essential to stop the reaction and prevent potential acid-mediated degradation of the product during purification.

  • Workup - Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Workup - Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure substituted furan.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Conclusion and Future Outlook

The aminophenyl furan scaffold is a testament to the power of combining privileged structures in medicinal chemistry. Its journey from a product of a 19th-century name reaction to a key component of modern targeted therapies highlights a central theme in drug discovery: building upon foundational chemical principles to solve complex biological problems. The versatility of its synthesis and the potency of its derivatives, particularly as kinase inhibitors, ensure its continued relevance.

Future research will likely expand the application of this scaffold into new therapeutic areas. Recent studies have already pointed to the potential of furan-containing compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's, where their antioxidant and anti-inflammatory properties could be highly beneficial.[13] As synthetic methodologies become more advanced, we can expect the creation of even more complex and exquisitely tuned aminophenyl furan derivatives, promising new solutions for unmet medical needs.

References

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Furan-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, serving as a critical structural component in numerous pharmacologically active compounds.[1][2] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, like phenyl rings, often improving metabolic stability, bioavailability, and receptor interactions.[1] Furan derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

This guide focuses specifically on furan-2-carboxylate esters, a subclass that has shown significant therapeutic promise.[4][5] For instance, certain derivatives have been investigated for their cytotoxicity against various cancer cell lines and their activity against pathogenic bacteria.[4] This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to conduct a robust preliminary biological screening of a novel library of furan-2-carboxylate esters. Our approach is designed as a hierarchical cascade, ensuring a logical, cost-effective progression from broad-based primary assays to more focused secondary and mechanistic studies.

Part 1: Library Design and Synthesis Considerations

A successful screening campaign begins with a well-designed compound library. The synthesis of furan-2-carboxylate esters can be approached through various established routes, often starting from biomass-derived platform chemicals like furfural or reacting 2-furoic acid with corresponding alcohols.[6][7][8]

The core principle behind library design is to maximize structural diversity to enable meaningful Structure-Activity Relationship (SAR) studies.[9][10][11][12] By systematically modifying substituents on both the furan ring and the ester moiety, researchers can later correlate specific structural features with observed biological activity. This iterative process is fundamental to optimizing a "hit" compound into a viable "lead" candidate.

Part 2: The Hierarchical Screening Cascade

A tiered screening strategy is the most efficient method to identify promising compounds from a large library. This approach uses high-throughput, cost-effective assays in the initial tier to cast a wide net, followed by more complex and specific assays in subsequent tiers to confirm and characterize the initial "hits."

Screening_Cascade cluster_0 Compound Library cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Confirmation & Secondary Assays cluster_3 Tier 3: Preliminary MoA Studies Compound_Library Furan-2-Carboxylate Ester Library Cytotoxicity Broad Cytotoxicity Assay (e.g., MTT/XTT) Compound_Library->Cytotoxicity Antimicrobial Broad-Spectrum Antimicrobial Assay (e.g., Broth Microdilution) Compound_Library->Antimicrobial Anticancer_Hits Anticancer Hit Confirmation Cytotoxicity->Anticancer_Hits Cytotoxic Hits Anti_inflammatory_Screen Anti-inflammatory Screening Cytotoxicity->Anti_inflammatory_Screen Non-cytotoxic Hits Antimicrobial_Hits Antimicrobial Hit Confirmation Antimicrobial->Antimicrobial_Hits Antimicrobial Hits MoA_Anticancer Anticancer MoA Anticancer_Hits->MoA_Anticancer MoA_Antimicrobial Antimicrobial MoA Antimicrobial_Hits->MoA_Antimicrobial

Caption: A hierarchical workflow for screening furan-2-carboxylate esters.

Tier 1: Primary Screening (High-Throughput Assays)

The objective of this initial tier is to rapidly identify any compound within the library that exhibits significant biological activity at a single, high concentration (e.g., 50-100 µM).

Causality: This is the foundational screen. It simultaneously identifies potential anticancer agents (which are, by design, cytotoxic to cancer cells) and flags compounds that may be too broadly toxic for other therapeutic applications. Measuring the metabolic activity of cells provides a robust and quantifiable indicator of cell viability.[13][14]

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[14][15] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[13] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13]

Experimental Protocol: MTT Cytotoxicity Assay [13][16]

  • Cell Seeding: Seed a panel of human cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. A recommended starting panel includes a normal cell line (e.g., Vero) and representative cancer cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, MCF-7 for breast cancer).[4][5]

  • Compound Treatment: Treat the cells with the furan-2-carboxylate esters at a single high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% reduction in viability) are considered "hits."

Causality: This assay quickly determines if any compounds can inhibit the growth of key pathogenic microorganisms, providing a first look at their potential as antibiotics. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is highly adaptable for high-throughput screening.[17][18]

Recommended Protocol: Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Experimental Protocol: Broth Microdilution MIC Assay [17][19][20][21]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to the final testing concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Microbial Panel: Use a representative panel including Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) species.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed.

  • Analysis: Compounds showing a low MIC value are considered "hits."

| Table 1: Representative Data from Tier 1 Screening | | :--- | :--- | :--- | :--- | | Compound ID | Cytotoxicity (% Viability @ 100 µM vs. HeLa) | Antimicrobial Activity (MIC in µg/mL vs. S. aureus) | Classification | | FCE-001 | 8.5% | >256 | Cytotoxic Hit | | FCE-002 | 95.2% | 16 | Antimicrobial Hit | | FCE-003 | 98.1% | >256 | Inactive / Re-evaluate | | FCE-004 | 45.3% | 32 | Dual-Activity Hit |

Tier 2: Hit Confirmation and Secondary Assays

The goal of Tier 2 is to confirm the initial hits in dose-response experiments and begin to categorize their therapeutic potential.

Causality: A single-point screen can be misleading. A full dose-response curve is necessary to determine the potency (IC₅₀ value) of the compound. Further assays can then differentiate between simple cytotoxic effects and more specific anticancer mechanisms like cell cycle arrest or the induction of programmed cell death (apoptosis).[22][23]

  • Dose-Response Analysis: Perform the MTT assay with a range of concentrations to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Cell Cycle Analysis: Use flow cytometry with a DNA stain (e.g., propidium iodide) to see if the compound causes cells to arrest in a specific phase of the cell cycle (e.g., G2/M phase), a common mechanism for anticancer drugs.[22]

Causality: The MIC value only indicates growth inhibition (bacteriostatic). It is critical to determine if the compound actively kills the bacteria (bactericidal), which is often a more desirable trait for an antibiotic. Furthermore, many chronic infections are associated with biofilms, so assessing a compound's ability to disrupt them is a key secondary screen.[24][25]

  • Minimum Bactericidal Concentration (MBC) Assay: After determining the MIC, plate the contents of the clear wells onto antibiotic-free agar to determine the lowest concentration that results in bacterial death.[21]

  • Anti-Biofilm Assay: Grow bacteria in conditions that promote biofilm formation and then treat with the compound. Use a staining method (e.g., crystal violet) to quantify the remaining biofilm.[25]

Causality: Compounds that are not cytotoxic to mammalian cells are ideal candidates for other therapeutic areas, such as anti-inflammatory agents. Inflammation is a complex process, but a simple and effective primary screen is to assess a compound's ability to prevent protein denaturation, as protein denaturation is a well-documented cause of inflammation.[26][27][28]

  • Inhibition of Albumin Denaturation Assay: This assay uses heat to induce the denaturation of bovine serum albumin, which can be quantified by an increase in turbidity. An effective anti-inflammatory agent will prevent this denaturation.[27] Diclofenac is often used as a standard reference drug in this assay.

Part 3: Preliminary Mechanism of Action (MoA) Elucidation

For the most promising leads, gaining early insight into their Mechanism of Action (MoA) is crucial for guiding further development.[29][30][31][32]

Causality: Many anticancer drugs function by disrupting specific signaling pathways that control cell survival and proliferation or by directly inducing apoptosis.[33][34] Western blotting can be used to probe key proteins in these pathways.

  • Apoptosis Induction: Use Western blot analysis to look for the cleavage of key apoptotic markers like Caspase-3 and PARP.[22] An increase in the cleaved forms of these proteins is a hallmark of apoptosis.

Apoptosis_Pathway FCE_Lead Furan Ester Lead (Anticancer) Mitochondria Mitochondrial Stress FCE_Lead->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP

Caption: A simplified intrinsic apoptosis pathway targeted by anticancer agents.

Causality: The vast majority of antibiotics target one of a few essential bacterial processes: cell wall synthesis, protein synthesis, or nucleic acid replication.[30] Simple macromolecular synthesis assays can provide initial clues as to which of these processes is being inhibited.[29][35]

  • Macromolecular Synthesis Assays: These assays use radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³⁵S-methionine for protein) to measure the rate of synthesis of these macromolecules in the presence of the test compound. A rapid halt in the incorporation of a specific precursor points towards the targeted pathway.[29]

Antimicrobial_Targets cluster_targets Bacteria Bacterial Cell CellWall Cell Wall Synthesis Protein Protein Synthesis (Ribosomes) DNA_Rep DNA Replication & Repair Metabolism Folate Metabolism FCE_Lead Furan Ester Lead (Antimicrobial) FCE_Lead->CellWall FCE_Lead->Protein FCE_Lead->DNA_Rep FCE_Lead->Metabolism

Caption: Major cellular targets for antimicrobial agents.

Conclusion

This guide outlines a systematic, multi-tiered strategy for the preliminary biological evaluation of novel furan-2-carboxylate esters. By progressing from broad, high-throughput screens to more specific, mechanism-focused assays, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. This logical workflow, grounded in the causality of each experimental choice, provides the robust data necessary to justify advancing promising hits into the next phase of drug discovery: lead optimization. The furan scaffold continues to be a rich source of bioactive molecules, and a structured screening approach is paramount to unlocking its full potential.

References

Methodological & Application

Application Notes & Protocols: Investigating the Anticancer Potential of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary investigation of Methyl 5-(4-aminophenyl)furan-2-carboxylate as a potential anticancer agent. This document outlines the scientific rationale, key in vitro assays, and detailed protocols to assess its cytotoxic and apoptotic effects on cancer cell lines.

Introduction and Scientific Rationale

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Derivatives of furan have demonstrated a range of therapeutic effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The incorporation of a furan moiety into a larger molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties. Specifically, compounds containing the methyl furan-2-carboxylate structure have been investigated for their cytotoxic effects against various cancer cell lines, including HeLa and HepG2.[1][2][3][4][5]

This compound combines the furan-2-carboxylate core with a 4-aminophenyl group. This structural combination presents a compelling starting point for anticancer research. The aminophenyl group can be a key pharmacophore, potentially interacting with various biological targets. This guide provides a systematic approach to evaluating the anticancer potential of this specific molecule through a series of well-established in vitro assays.[6][7]

Proposed Mechanism of Action and Investigational Strategy

While the specific mechanism of action for this compound is yet to be elucidated, based on related furan derivatives, a plausible hypothesis is the induction of apoptosis. Many anticancer agents exert their effects by triggering programmed cell death in cancer cells.[8] Therefore, the initial investigational strategy will focus on assessing the compound's ability to reduce cell viability and induce apoptosis. A proposed workflow for this investigation is outlined below.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insights Compound_Prep Compound Preparation (this compound) MTT_Assay Cell Viability Assay (MTT) Determine IC50 Value Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., HeLa, HepG2, MCF-7) Cell_Culture->MTT_Assay Annexin_V Annexin V/PI Staining Flow Cytometry Analysis MTT_Assay->Annexin_V Based on IC50 Western_Blot Western Blot Analysis (Apoptotic Pathway Proteins) Annexin_V->Western_Blot Confirm Apoptosis

Figure 1: A proposed experimental workflow for the in vitro evaluation of this compound's anticancer activity.

Based on the known activity of similar compounds, a hypothetical signaling pathway that could be investigated is the intrinsic apoptosis pathway.

Hypothetical Apoptotic Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A simplified diagram of a hypothetical intrinsic apoptosis pathway that could be induced by this compound.

Experimental Protocols

The following protocols are foundational for the initial screening of anticancer compounds.[6][7][9]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC.[8][14][16] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. This can be used to investigate changes in the expression levels of key proteins involved in apoptosis, such as caspases (e.g., Caspase-3, Caspase-9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP.

Protocol:

  • Protein Extraction: Treat cells with the compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).[17]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[18]

Data Interpretation and Expected Outcomes

Assay Parameter Measured Expected Outcome for an Active Anticancer Compound
MTT Assay Cell Viability (IC50)A dose-dependent decrease in cell viability, yielding a low micromolar or nanomolar IC50 value.
Annexin V/PI Apoptosis/NecrosisA significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) compared to the control.
Western Blot Protein ExpressionIncreased expression of pro-apoptotic proteins (e.g., cleaved Caspase-3, Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. Positive results from these assays would warrant further investigation into its detailed mechanism of action, its effects on the cell cycle, and its efficacy in more complex preclinical models.

References

Application Notes & Protocols: Evaluating the Antibacterial Activity of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the furan ring system has been identified as a privileged scaffold in numerous pharmacologically active compounds.[1][2][3] Furan derivatives are known to exhibit a wide spectrum of biological activities, including significant antibacterial and anti-inflammatory properties.[3][4][5] The versatility of the furan ring allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles, making it an attractive target for drug discovery.[2]

This guide provides a comprehensive set of protocols for the systematic evaluation of the antibacterial activity of novel furan-based compounds, using Methyl 5-(4-aminophenyl)furan-2-carboxylate as a representative molecule. While specific data for this exact compound is not detailed in current literature, the methodologies presented here are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9] These protocols will enable researchers to characterize the compound's spectrum of activity, determine its potency, and understand its killing kinetics, thereby establishing a foundational dataset for further development.

Putative Mechanism of Action: Insights from Furan Derivatives

The precise mechanism of action for this compound must be determined experimentally. However, based on related furan structures, a few hypotheses can be formulated to guide investigation. Many furan-containing antimicrobials, particularly nitrofurans, are activated via enzymatic reduction within the bacterial cell. This process generates highly reactive electrophilic intermediates that can indiscriminately damage bacterial macromolecules, including ribosomal proteins and DNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately, cell death.[2] The furan ring is central to this bioactivation process.[2] Other furan derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[10] It is plausible that this compound acts through one of these established pathways or possesses a novel mechanism of action.

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

Scientific Principle

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[11] The broth microdilution method is a standardized and widely accepted technique for determining MIC values, providing a quantitative measure of a compound's potency against a panel of clinically relevant bacteria.[11][12][13] This initial screen is critical for establishing the compound's spectrum of activity.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from CLSI M07 guidelines.[7][14][15]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), typically at 10 mg/mL.
  • Bacterial Strains: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and relevant clinical isolates.
  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer, incubator (35-37°C).

2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.

3. Plate Preparation and Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the test compound working solution to the first column of wells, achieving the highest target concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration.[11] Discard 100 µL from the last dilution column. d. Controls:

  • Growth Control: Wells containing only CAMHB and the bacterial inoculum.
  • Sterility Control: Wells containing only CAMHB.
  • Positive Control: A standard antibiotic (e.g., ciprofloxacin) serially diluted as a reference.

4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to each well (except the sterility control). b. Cover the plate and incubate at 35-37°C for 16-20 hours.[12]

5. Interpretation of Results: a. The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12][13] This can be assessed visually or with a plate reader.

Data Presentation: MIC Summary
Microorganism Gram Stain MIC of this compound (µg/mL) MIC of Positive Control (e.g., Ciprofloxacin) (µg/mL)
Staphylococcus aureus ATCC 29213Positive80.5
Enterococcus faecalis ATCC 29212Positive161
Escherichia coli ATCC 25922Negative320.015
Pseudomonas aeruginosa ATCC 27853Negative>1280.25
MRSA Clinical IsolatePositive1632

Workflow Visualization: MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Plate with Bacteria (Final ~5x10^5 CFU/mL) P1->A1 P2 Prepare Compound Dilutions in 96-Well Plate P2->A1 A2 Incubate (16-20h at 37°C) A1->A2 A3 Read MIC (Lowest concentration with no visible growth) A2->A3 B1 Plate Aliquots from Clear Wells (≥MIC) onto Agar A3->B1 Proceed if MIC is determined B2 Incubate Agar Plates (18-24h at 37°C) B1->B2 B3 Count Colonies & Determine MBC (≥99.9% killing) B2->B3

Caption: Workflow for determining MIC and MBC.

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

Scientific Principle

While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is determined as a follow-up to the MIC test. It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum.[16]

Experimental Protocol: MBC Assay

1. Prerequisite: An MIC assay must be completed first.

2. Subculturing: a. Using the results from the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well. b. Mix the contents of each selected well thoroughly. c. Aspirate a 10-100 µL aliquot from each of these wells. d. Spread the aliquot evenly onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

3. Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.

4. Interpretation of Results: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum count. If the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL.

Data Presentation: MIC vs. MBC
Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592232>128>4Bacteriostatic

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.

Part 3: Time-Kill Kinetics Assay

Scientific Principle

The time-kill kinetics assay provides a dynamic picture of a compound's antibacterial activity, evaluating the rate of bacterial killing over time.[17][18] This assay is crucial for understanding whether the compound exhibits concentration-dependent or time-dependent killing. A bactericidal agent is typically defined by its ability to achieve a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[16][18]

Experimental Protocol: Time-Kill Assay

This protocol is based on established methodologies.[17][18][19][20]

1. Preparation: a. Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay, targeting an initial concentration of ~5 x 10⁵ CFU/mL. b. Prepare test tubes with CAMHB containing the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). c. Include a growth control tube with no compound.

2. Assay Execution: a. Inoculate each tube with the prepared bacterial suspension. b. Incubate all tubes in a shaking incubator at 37°C to ensure aeration and prevent bacterial settling.

3. Sampling and Plating: a. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[18] b. Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto antibiotic-free agar plates.

4. Incubation and Enumeration: a. Incubate the plates at 37°C for 18-24 hours. b. Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy. c. Calculate the CFU/mL for each time point and concentration. Convert the CFU/mL values to log10 CFU/mL.

5. Data Analysis: a. Plot the mean log10 CFU/mL against time for each concentration. b. A ≥3-log10 decrease from the initial inoculum is considered bactericidal. A <3-log10 decrease is considered bacteriostatic.[16]

Data Presentation: Time-Kill Assay Results
Time (hours) Growth Control (Log10 CFU/mL) 0.5x MIC (Log10 CFU/mL) 1x MIC (Log10 CFU/mL) 2x MIC (Log10 CFU/mL) 4x MIC (Log10 CFU/mL)
05.705.715.695.705.68
26.856.505.154.323.11
47.917.234.983.10<2.00
88.858.154.85<2.00<2.00
249.108.954.75<2.00<2.00

Workflow Visualization: Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Sampling & Plating cluster_analysis Analysis S1 Prepare Bacterial Inoculum (~5x10^5 CFU/mL) S3 Inoculate Tubes S1->S3 S2 Prepare Tubes with Compound (e.g., 0.5x, 1x, 2x, 4x MIC) + Growth Control S2->S3 T0 T=0h S3->T0 Incubate & Sample At: T2 T=2h S3->T2 Incubate & Sample At: T4 T=4h S3->T4 Incubate & Sample At: T8 T=8h S3->T8 Incubate & Sample At: T24 T=24h S3->T24 Incubate & Sample At: SP For each time point: 1. Sample from each tube 2. Serially Dilute 3. Plate on Agar T0->SP T2->SP T4->SP T8->SP T24->SP A1 Incubate Plates (18-24h at 37°C) SP->A1 A2 Count Colonies (CFU) A1->A2 A3 Calculate & Plot Log10 CFU/mL vs. Time A2->A3

Caption: Experimental workflow for a time-kill kinetics assay.

References

Application Notes & Protocols: Assessing the Cytotoxicity of Furan Derivatives Using the MTT Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery, particularly in oncology.[1][2][3] A critical initial step in the preclinical evaluation of these novel chemical entities is the assessment of their cytotoxic potential.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone, high-throughput colorimetric method for quantifying the in vitro cytotoxicity of compounds.[6][7][8]

This guide provides a detailed protocol and technical insights for researchers, scientists, and drug development professionals on employing the MTT assay to evaluate furan derivatives. We will delve into the biochemical principles, potential compound-specific interferences, and the robust experimental design required for generating reliable and reproducible data.

The Principle of the MTT Assay

The MTT assay quantifies cell viability by measuring cellular metabolic activity.[8] The core mechanism relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[1][9][10] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8][11] When cells are exposed to a cytotoxic agent, their metabolic activity diminishes, leading to a decrease in formazan production.[1] The insoluble formazan crystals are then solubilized with a solvent like Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.[12][13]

MTT_Principle cluster_cell Metabolically Active Cell cluster_assay Assay Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial NAD(P)H-dependent oxidoreductases MTT->Mitochondria Enters cell cluster_cell cluster_cell Formazan Formazan (Purple, Insoluble) Solubilization Add DMSO Formazan->Solubilization Mitochondria->Formazan Reduction Formazan_Soluble Solubilized Formazan (Purple Solution) Solubilization->Formazan_Soluble Measurement Measure Absorbance (~570 nm) Formazan_Soluble->Measurement cluster_assay cluster_assay

Caption: Principle of the MTT assay.

Critical Considerations for Furan Derivatives

When evaluating novel chemical compounds like furan derivatives, it is crucial to account for potential assay interference to ensure data integrity.

  • Direct MTT Reduction: Some compounds, particularly those with strong reducing properties, can directly reduce MTT into formazan in a cell-free environment.[14][15] This leads to a false-positive signal (appearing as high viability) that is independent of cellular metabolic activity. Furan derivatives, depending on their specific substitutions, could possess such properties.

  • Color Interference: If a furan derivative is colored and absorbs light near the measurement wavelength of formazan (typically 570 nm), it can artificially inflate the absorbance readings.[9][16]

  • Solubility Issues: Furan derivatives may have limited solubility in aqueous culture media.[17] Precipitation of the compound can interfere with optical readings and lead to inaccurate estimations of the effective concentration.

To mitigate these potential artifacts, specific controls are mandatory and will be detailed in the protocol section.

Materials and Reagents

Equipment
  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood (Class II)

  • Inverted microscope

  • Microplate reader with absorbance detection (570 nm and a reference wavelength >650 nm)

  • Multichannel pipette (8 or 12-channel)

  • Standard laboratory pipettes and sterile, filtered tips

  • Sterile 96-well flat-bottom tissue culture plates

  • Sterile reagent reservoirs

  • Centrifuge for cell harvesting

Reagents
  • Furan Derivatives: Synthesized and purified compounds of interest.[18][19][20] A stock solution (e.g., 10-100 mM) is typically prepared in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Cell Line: A cell line appropriate for the research question (e.g., HepG2 for hepatotoxicity, A549 for lung cancer, MCF-7 for breast cancer).[3][21] Ensure cells are healthy and in the logarithmic growth phase.[17]

  • Complete Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), pH 7.4. Sterilize the solution using a 0.22 µm filter and store protected from light at 4°C.[10][13]

  • Solubilization Solution: Cell culture grade DMSO is commonly used.[9][13]

  • Trypsin-EDTA: For detaching adherent cells.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

Experimental Protocol

The following protocol is a comprehensive guide for a 96-well plate format.

MTT_Workflow cluster_prep Day 1: Preparation & Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Execution cluster_analysis Day 5/6: Data Analysis A Harvest & Count Cells B Seed Cells into 96-well Plate A->B C Incubate Overnight (24h) B->C D Prepare Serial Dilutions of Furan Derivatives C->D E Treat Cells with Compounds D->E F Incubate (24-72h) E->F G Add MTT Reagent F->G H Incubate (4h) G->H I Add Solubilization Solution (DMSO) H->I J Incubate Overnight I->J K Read Absorbance (570 nm) J->K L Calculate % Viability K->L M Determine IC50 Value L->M

Caption: High-level workflow for the MTT cytotoxicity assay.

Step 1: Cell Seeding (Day 1)
  • Culture the selected cell line until it reaches 70-80% confluency. Ensure cells are healthy and actively dividing.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, collect them directly.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Dilute the cell suspension in complete medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well (in 100 µL) for a 24-72 hour incubation period.[17]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To avoid "edge effects," do not use the outermost wells for experimental data. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity.[17][22]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume logarithmic growth.

Step 2: Compound Treatment (Day 2)
  • Prepare serial dilutions of the furan derivative stock solutions in serum-free or low-serum medium. A typical starting concentration range might be from 0.1 µM to 100 µM.

  • Causality: Using serum-free medium for dilutions prevents interactions between the test compounds and serum proteins, which could affect compound availability and activity.[9]

  • After incubation, gently remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the corresponding wells. Each concentration should be tested in triplicate or quadruplicate.

  • Assay Controls (Crucial for Validation):

    • Untreated Control (100% Viability): Cells treated with medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., <0.5%) to assess solvent toxicity.[17]

    • Blank Control: Wells containing medium but no cells, for background subtraction.[23]

    • Compound Interference Control: Wells containing medium and the highest concentration of the furan derivative, but no cells. This is essential to check for direct MTT reduction or color interference.[9][24]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Incubation and Solubilization (Day 4 or 5)
  • Following the treatment period, carefully remove the compound-containing medium from each well.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[8]

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • After the 4-hour incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][25]

  • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan.[25]

Step 4: Absorbance Measurement and Data Analysis
  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[8] Use a reference wavelength of >650 nm to reduce background noise.

  • Data Processing:

    • Subtract the average absorbance of the blank controls from all other readings.

    • If the "Compound Interference Control" shows significant absorbance, this value must also be subtracted from the corresponding treatment wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the furan derivative that reduces cell viability by 50%.

    • Plot a dose-response curve with % Viability on the Y-axis versus the log of the compound concentration on the X-axis.

    • Use a non-linear regression model (e.g., four-parameter logistic model) to fit the curve and calculate the IC₅₀ value.[26][27] Software such as GraphPad Prism is commonly used for this analysis.[26][27]

Sample Data Presentation
Furan Derivative Conc. (µM)Log ConcentrationMean Absorbance (570nm)Standard Deviation% Viability
0 (Vehicle Control)N/A1.2540.085100.0%
0.1-1.01.2110.07996.6%
10.01.0530.06284.0%
101.00.6320.04550.4%
501.70.2150.02117.1%
1002.00.0980.0157.8%

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination.[17][23]- Phenol red in medium interference.[17]- Incomplete solubilization of formazan.[9]- Visually inspect plates for contamination.- Use phenol red-free medium during MTT incubation.[17]- Increase solubilization time or place on a shaker.[25]
Low Absorbance Readings - Low cell seeding density.[17]- Insufficient MTT incubation time.[17]- Cells are not healthy or in log phase.- Optimize cell number with a titration experiment.[17]- Increase MTT incubation time (up to 4 hours is standard).[8]- Use cells with consistent passage numbers and ensure they are healthy before seeding.[17]
High Variability Between Replicates - Uneven cell seeding ("edge effects").[17][22]- Pipetting errors.[22]- Cell detachment during media changes.- Do not use outer wells for experimental data; fill with PBS.[17][22]- Use a multichannel pipette and ensure the cell suspension is homogenous.- Aspirate and add media gently against the side of the well.[22]
% Viability > 100% - Compound directly reduces MTT.[14]- Compound stimulates cell proliferation.- Run compound-only controls without cells. Subtract this background absorbance from treated wells.[24]- This may be a true biological effect at low concentrations (hormesis).

Conclusion

The MTT assay is a robust and efficient method for the primary screening of the cytotoxic effects of novel furan derivatives. Its reliability, however, is contingent upon a thorough understanding of its biochemical basis and meticulous experimental design. By incorporating the appropriate controls to account for potential compound interference, optimizing cell culture conditions, and employing standardized data analysis techniques, researchers can generate high-quality, reproducible data. This information is fundamental for making informed decisions in the drug development pipeline, guiding lead optimization, and advancing promising furan-based compounds toward further preclinical evaluation.

References

Application Notes and Protocols: Derivatization of Methyl 5-(4-aminophenyl)furan-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic and steric properties often enhance binding affinity, selectivity, and pharmacokinetic profiles.[3] Methyl 5-(4-aminophenyl)furan-2-carboxylate represents a versatile starting material for the generation of diverse chemical libraries for drug discovery. This scaffold incorporates three key features amenable to chemical modification: a reactive aromatic amine, an activatable furan ring, and an ester functionality. This document provides a detailed guide for researchers, outlining strategic derivatization protocols for this core molecule. The protocols are designed to be robust and adaptable, with a focus on reactions that introduce functionalities known to modulate biological activity. Each section explains the strategic rationale behind the derivatization, provides step-by-step experimental procedures, and includes methods for purification and characterization.

Introduction: The Strategic Value of the 5-(4-Aminophenyl)furan-2-carboxylate Scaffold

The 5-(4-aminophenyl)furan-2-carboxylate core is an attractive starting point for medicinal chemistry campaigns due to several key features:

  • The Furan Ring: This five-membered aromatic heterocycle is a bioisostere for the phenyl ring but possesses distinct electronic properties and a lower propensity for metabolic oxidation at certain positions.[3] The furan oxygen can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[3]

  • The Aryl Amine: The primary aromatic amine is a versatile chemical handle for a wide array of chemical transformations. It can be readily acylated, sulfonated, alkylated, or used in cross-coupling reactions to introduce diverse substituents. These modifications can profoundly impact a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-likeness.

  • The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, opening up another avenue for derivatization, such as amide bond formation. Alternatively, it can be reduced to a primary alcohol for further functionalization.

The strategic derivatization of these three points allows for a comprehensive exploration of the chemical space around this scaffold, enabling the fine-tuning of a molecule's structure-activity relationship (SAR).

I. Derivatization of the Aromatic Amine

The primary aromatic amine is often the most accessible and reactive site for initial derivatization. The following protocols detail common and impactful modifications.

A. Acylation: Introduction of Amide Functionality

Rationale: Acylation of the aromatic amine to form an amide bond is a fundamental transformation in medicinal chemistry. Amides are generally more stable to metabolism than primary amines and can introduce a wide variety of substituents (R-groups) that can probe interactions with a biological target. The amide hydrogen can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, potentially forming new interactions within a binding pocket.

General Reaction Scheme:

G cluster_0 cluster_1 start This compound reagents R-COCl or (RCO)2O Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) product Methyl 5-(4-acylaminophenyl)furan-2-carboxylate reagents->product G cluster_0 cluster_1 start This compound reagents R-SO2Cl Base (e.g., Pyridine) Solvent (e.g., DCM) product Methyl 5-(4-(sulfonamido)phenyl)furan-2-carboxylate reagents->product G start This compound hydrolysis 1. LiOH, THF/H2O 2. HCl (aq) start->hydrolysis acid 5-(4-Aminophenyl)furan-2-carboxylic acid hydrolysis->acid coupling R-NH2, Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) acid->coupling product N-substituted 5-(4-aminophenyl)furan-2-carboxamide coupling->product G cluster_0 cluster_1 start This compound reagents Ar-X (X = Br, I) Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) product Methyl 5-(4-(N-arylamino)phenyl)furan-2-carboxylate reagents->product

References

Application Notes and Protocols: Methyl 5-(4-aminophenyl)furan-2-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Aryl-2-Furoate Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to the efficient discovery of novel therapeutic agents. Methyl 5-(4-aminophenyl)furan-2-carboxylate emerges as a scaffold of significant interest, strategically combining several key features that render it a valuable starting point for drug discovery campaigns. The furan ring, a five-membered aromatic heterocycle, serves as a bioisosteric replacement for the more common phenyl ring, often imparting improved metabolic stability and pharmacokinetic properties.[1] The presence of the aminophenyl and methyl carboxylate moieties at the 2- and 5-positions of the furan core provides two orthogonal points for chemical diversification, allowing for a systematic exploration of structure-activity relationships (SAR).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a foundational scaffold. We will delve into its synthesis, key derivatization strategies, and present case studies illustrating its application in the development of bioactive molecules. The protocols detailed herein are designed to be robust and reproducible, providing a solid framework for your research endeavors.

Core Scaffold Synthesis: Establishing the Foundation

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of a particular method will often depend on the availability of starting materials and the desired scale of the synthesis. Two common and effective strategies are highlighted below: the Suzuki-Miyaura cross-coupling and the Meerwein arylation, both typically followed by the reduction of a nitro group precursor.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol involves the palladium-catalyzed cross-coupling of a furan-based boronic acid or ester with an appropriate aryl halide, or vice-versa. A common approach is the coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by reduction of the nitro group.[2]

Workflow for Suzuki-Miyaura Coupling and Subsequent Reduction

G A Methyl 5-bromofuran-2-carboxylate C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/Water) A->C B (4-nitrophenyl)boronic acid B->C D Methyl 5-(4-nitrophenyl)furan-2-carboxylate C->D Suzuki-Miyaura Coupling E Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) D->E F This compound E->F Nitro Group Reduction G A 4-nitroaniline B NaNO2, HCl (aq) A->B C 4-nitrobenzenediazonium chloride B->C Diazotization E Cu(II) salt (e.g., CuCl2) C->E D Methyl furan-2-carboxylate D->E F Methyl 5-(4-nitrophenyl)furan-2-carboxylate E->F Meerwein Arylation G Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) F->G H This compound G->H Nitro Group Reduction G A This compound C Coupling Agent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) A->C B Carboxylic Acid (R-COOH) B->C D Methyl 5-(4-(acylamino)phenyl)furan-2-carboxylate C->D Amide Coupling

References

Application Notes and Protocols for the Synthesis of 5-Arylfuran-2-carboxylates via Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylfuran-2-carboxylates

The 5-arylfuran-2-carboxylate scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3][4] Its derivatives have demonstrated a wide range of biological activities, including antifungal and anticancer properties, making them valuable building blocks in drug discovery programs.[3][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these compounds, offering a direct and efficient route to construct the crucial carbon-carbon bond between the furan ring and an aryl group.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its organoboron reagents.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical implementation of the Suzuki coupling reaction for the synthesis of 5-arylfuran-2-carboxylates. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, discuss key optimization parameters, and highlight the significance of this synthetic strategy.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9][10] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[8][10][11]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (in this case, a 5-halofuran-2-carboxylate) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) species.[8][9]

  • Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (an arylboronic acid or ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the exchange of the halide on the palladium with the aryl group from the boron reagent.[6][8]

  • Reductive Elimination: The final step is reductive elimination, in which the two organic ligands (the furan and aryl groups) on the Pd(II) complex couple to form the desired C-C bond of the 5-arylfuran-2-carboxylate product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R_furan-X pd_complex R_furan-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OR)_2 Base pd_aryl_complex R_furan-Pd(II)L_n-R_aryl transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product R_furan-R_aryl reductive_elimination->product

Caption: Catalytic cycle of the Suzuki coupling reaction.

Detailed Experimental Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)furan-2-carboxylate

This protocol provides a reliable method for the synthesis of a representative 5-arylfuran-2-carboxylate.

Materials and Reagents
  • Methyl 5-bromofuran-2-carboxylate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment
  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash column chromatography system

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 5-bromofuran-2-carboxylate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Rationale: The boronic acid is used in a slight excess to ensure complete consumption of the starting halide. Potassium carbonate is a common and effective base for activating the boronic acid.[8]

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

    • Rationale: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

  • Addition of Catalyst and Solvents: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. A mixture of dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.[8]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Heating accelerates the rate of reaction. The reaction time may need to be optimized depending on the specific substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Rationale: The aqueous workup removes the inorganic salts and other water-soluble impurities.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 5-(4-methoxyphenyl)furan-2-carboxylate.

Optimization of Reaction Conditions

The success of the Suzuki coupling for the synthesis of 5-arylfuran-2-carboxylates can be highly dependent on the choice of reaction parameters.[12][13][14] The following table summarizes key variables and their potential impact on the reaction outcome.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with various phosphine ligands (e.g., SPhos, XPhos)The choice of catalyst and ligand is critical and substrate-dependent. For challenging couplings, more sophisticated ligands like SPhos or XPhos can improve yields and reaction rates.[6][15]
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters), Potassium trifluoroboratesBoronic acids are most common, but boronic esters can offer greater stability and are useful for in-situ preparations.[16][17][18] Potassium trifluoroborates are also stable and effective coupling partners.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The choice of base can significantly influence the reaction rate and yield. Stronger bases like Cs₂CO₃ or K₃PO₄ are often used for less reactive substrates.[8]
Solvent Dioxane/water, Toluene/water, DMF, THFThe solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. The choice can impact the reaction temperature and solubility of the base.[12]
Temperature Room temperature to 120 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates or catalysts. Microwave irradiation can significantly reduce reaction times.[19]

Applications in Drug Development and Beyond

The 5-arylfuran-2-carboxylate core is a versatile platform for the development of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated as antifungal agents against various Candida species.[3] The ability to readily introduce a diverse range of aryl and heteroaryl substituents through the Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.[20][21] Beyond pharmaceuticals, these compounds can also serve as building blocks for functional organic materials.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-arylfuran-2-carboxylates. Its reliability, functional group tolerance, and operational simplicity make it a preferred method in both academic and industrial research. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide array of these valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Furan-Based Antimicrobials and the Imperative for Accurate Susceptibility Testing

Furan, a five-membered aromatic heterocycle, serves as a foundational scaffold for a diverse range of pharmacologically active compounds.[1][2][3] In an era marked by the escalating threat of antimicrobial resistance, furan derivatives, particularly nitrofurans like nitrofurantoin, are experiencing a resurgence in clinical importance for treating infections.[4][5][6] The antimicrobial efficacy of these compounds is rooted in their unique mechanism of action. For instance, nitrofurans act as prodrugs that are intracellularly reduced by bacterial nitroreductases to generate highly reactive intermediates.[5][7] These intermediates then indiscriminately damage a multitude of cellular components, including DNA, ribosomal proteins, and metabolic enzymes, a multi-targeted approach that likely contributes to the low incidence of acquired resistance.[5][8]

However, the physicochemical properties of many furan compounds, notably their potential for volatility and variable solubility, present significant challenges to standard antimicrobial susceptibility testing (AST) methodologies.[2][9][10] Accurate determination of the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism—is paramount for both clinical diagnostics and the preclinical evaluation of novel furan-based drug candidates.[11][12]

This comprehensive guide provides detailed application notes and robust protocols for determining the MIC of furan compounds. It addresses the inherent challenges posed by these molecules and offers modified methodologies based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reliable and reproducible data.[13][14][15]

Core Principles and Methodological Considerations

The determination of an MIC value is a quantitative measure of an antimicrobial agent's potency.[12] Standard methods, such as broth microdilution and agar dilution, are widely employed. However, the unique characteristics of furan compounds necessitate a nuanced approach.

Challenges in MIC Determination of Furan Compounds:

  • Volatility: Many furan derivatives are volatile, meaning they can evaporate from the test medium during incubation.[2][9] This leads to a decrease in the effective concentration of the compound, potentially resulting in an overestimation of the MIC.

  • Solubility: The solubility of furan compounds can vary significantly in aqueous microbiological media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16][17] Poor solubility can lead to the precipitation of the compound at higher concentrations, making it difficult to ascertain the true MIC.

  • Stability: The chemical stability of furan derivatives in solution over the incubation period should be considered, as degradation can also lead to inaccurate MIC values.

To mitigate these challenges, modifications to standard protocols are essential. Sealing microtiter plates or using specialized methods to minimize evaporation are crucial when dealing with volatile furan derivatives. For compounds with poor solubility, the use of a co-solvent may be necessary, although its potential antimicrobial activity must be carefully evaluated.

Experimental Protocols

The following protocols are designed to provide a framework for the accurate determination of MICs for furan compounds. It is imperative that these assays are performed in conjunction with appropriate quality control (QC) measures, including the use of reference bacterial strains with known MIC values for standard antibiotics.[18]

Protocol 1: Modified Broth Microdilution for Volatile Furan Compounds

This protocol adapts the standard broth microdilution method to minimize the loss of volatile furan compounds during incubation.

Materials:

  • Test furan compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with sealable lids or adhesive plate seals

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

  • Reference antibiotics for QC

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Furan Compound Stock Solution:

    • Dissolve the furan compound in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility, and a solvent toxicity control must be included in the assay.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the furan compound stock solution in CAMHB directly in the 96-well microtiter plate. A typical concentration range might be from 128 µg/mL to 0.06 µg/mL.

    • Include a growth control well containing only CAMHB and the bacterial inoculum.

    • Include a sterility control well containing only CAMHB.

    • If a solvent is used, include a solvent control well with the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

    • Immediately and securely seal the microtiter plate with a sealable lid or an adhesive plate seal to prevent evaporation of the volatile furan compound.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the furan compound that completely inhibits visible growth.

Diagram of Modified Broth Microdilution Workflow:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Furan Compound Stock Solution dilutions Serial Dilutions in 96-Well Plate stock->dilutions inoculate Inoculate Plate dilutions->inoculate inoculum_prep Standardize & Dilute Inoculum inoculum_prep->inoculate seal Seal Plate inoculate->seal incubate Incubate (16-20h, 35°C) seal->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic AgarDilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Furan Compound Stock Solution agar_prep Prepare Agar Plates with Serial Dilutions stock->agar_prep spot_inoculate Spot Inoculate Plates agar_prep->spot_inoculate inoculum_prep Standardize & Dilute Inoculum inoculum_prep->spot_inoculate incubate Incubate (16-20h, 35°C) spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

References

Application Notes and Protocols for the Experimental Design and Screening of Novel Furan-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Furan-based compounds represent a promising class of heterocyclic molecules with a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for screening and characterizing new furan-based antibacterial agents. The protocols herein are designed to be robust and self-validating, guiding the user from initial high-throughput screening to preliminary mechanism of action studies, ensuring scientific integrity and logical progression. We emphasize the causality behind experimental choices, offering insights honed from field-proven experience to facilitate the identification of promising lead candidates for further preclinical development.

Introduction: The Promise of Furan-Based Scaffolds

The furan nucleus is a five-membered aromatic ring containing one oxygen atom, a scaffold present in numerous biologically active compounds.[1][3] The versatility of furan chemistry allows for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] Notably, some furan derivatives, such as nitrofurantoin, are already established in clinical practice for treating urinary tract infections, underscoring the therapeutic viability of this chemical class.[3] The mechanism of action for some furan compounds involves the intracellular reduction of a nitro group to form reactive intermediates that can damage bacterial DNA and proteins.[4] This guide outlines a systematic approach to identify and validate novel furan-based compounds with potent and selective antibacterial activity.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign for novel antibacterial agents requires a logical and tiered approach to efficiently identify the most promising candidates while minimizing resource expenditure on compounds with unfavorable characteristics. Our proposed workflow is designed as a funnel, starting with a broad primary screen and progressively narrowing the focus through more detailed secondary and mechanistic assays.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation & Selectivity cluster_2 Tier 3: Preliminary Mechanism of Action (MOA) A Compound Library of Furan Derivatives B High-Throughput Screening (HTS) (e.g., Broth Microdilution) A->B C Initial 'Hit' Identification (Growth Inhibition) B->C D Minimum Inhibitory Concentration (MIC) Determination C->D Confirmed Hits F Cytotoxicity Assessment (e.g., MTT Assay) C->F Confirmed Hits E Minimum Bactericidal Concentration (MBC) Determination D->E G Hit Confirmation & Prioritization D->G E->G F->G H Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) G->H Prioritized Hits I Membrane Integrity Assay G->I J Bacterial Cytological Profiling G->J K Preliminary MOA Hypothesis H->K I->K J->K

Caption: A tiered experimental workflow for screening novel furan-based antibacterial agents.

Tier 1: Primary Screening Protocol

The primary objective of this stage is to rapidly identify furan derivatives from a compound library that exhibit any level of antibacterial activity against a representative panel of bacteria. The broth microdilution method is highly recommended for its scalability, quantitative nature, and conservation of test compounds.[5][6]

Materials
  • Bacterial Strains: A panel of clinically relevant and standard reference strains should be used.

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).[7]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[7][8]

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Reagents: Furan-based compound library, Dimethyl sulfoxide (DMSO), Resazurin sodium salt solution (for viability indication).

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, microplate reader.

Step-by-Step Protocol
  • Compound Preparation: Dissolve furan derivatives in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the appropriate furan compound dilution to the designated wells. Typically, a single high concentration (e.g., 128 µg/mL) is used for primary screening.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 150 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: After incubation, add 30 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. Wells that remain blue are considered "hits."

Tier 2: Secondary Validation and Selectivity

Hits from the primary screen are subjected to more rigorous testing to confirm their activity, determine their potency (MIC and MBC), and assess their selectivity by evaluating cytotoxicity against mammalian cells.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

This protocol follows the general principles of the primary screen but with a key difference: a serial dilution of the compound is tested.

  • Compound Dilution: Prepare a two-fold serial dilution of each "hit" compound in the 96-well plate.[11][12] For example, starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation: Follow steps 2, 4, and 5 from the primary screening protocol.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed (the well remains clear or blue if using resazurin).[11] This should be performed in triplicate for reproducibility.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).

Cytotoxicity Assessment

It is crucial to ensure that the antibacterial activity is not due to general cytotoxicity.[13] The MTT assay is a widely used colorimetric method to assess cell viability.[14][15]

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the furan compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that reduces cell viability by 50% (CC50) is determined.

Hit Prioritization

Promising hits for further development will exhibit a low MIC, a low MBC/MIC ratio (indicating bactericidal activity), and a high CC50. The selectivity index (SI = CC50/MIC) is a critical parameter for prioritizing compounds. A higher SI value indicates greater selectivity for bacteria over mammalian cells.

ParameterDescriptionDesired Value
MIC Minimum Inhibitory ConcentrationLow (e.g., <16 µg/mL)
MBC Minimum Bactericidal ConcentrationLow
MBC/MIC Ratio Bactericidal vs. Bacteriostatic≤ 4 (Bactericidal)
CC50 50% Cytotoxic ConcentrationHigh
Selectivity Index (SI) CC50 / MICHigh (e.g., >10)

Tier 3: Preliminary Mechanism of Action (MOA) Studies

Understanding the MOA of a novel antibacterial agent is a critical step in its development.[17][18] The following assays can provide initial insights into the cellular pathways targeted by the furan compounds.

MOA_Investigation cluster_0 Cellular Targets cluster_1 Experimental Approaches A DNA Synthesis B RNA Synthesis C Protein Synthesis D Cell Wall Synthesis E Membrane Integrity F Radiolabeled Precursor Incorporation F->A F->B F->C F->D G Membrane Potential Dyes (e.g., DiSC3(5)) G->E H Transcriptional Profiling H->A H->B H->C H->D

Caption: Key cellular targets and experimental approaches for preliminary MOA studies.

Macromolecular Synthesis Inhibition

This assay determines if the compound inhibits the synthesis of major macromolecules by measuring the incorporation of radiolabeled precursors.[17]

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial culture with the furan compound at a concentration of 4x MIC.

  • Radiolabeling: Add radiolabeled precursors to aliquots of the treated culture:

    • [³H]thymidine for DNA synthesis

    • [³H]uridine for RNA synthesis

    • [³H]leucine for protein synthesis

    • [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis

  • Incubation and Precipitation: Incubate for a short period, then precipitate the macromolecules using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the level of incorporation in treated samples to untreated controls. Significant inhibition in a specific pathway suggests it is the primary target.

Membrane Integrity Assay

This assay assesses whether the compound disrupts the bacterial cell membrane.

  • Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.

  • Dye Loading: Add a membrane potential-sensitive dye, such as DiSC₃(5), which accumulates in polarized membranes and its fluorescence is quenched.

  • Compound Addition: Add the furan compound to the bacterial suspension.

  • Fluorescence Measurement: Monitor the fluorescence over time. Depolarization of the membrane will cause the dye to be released, resulting in an increase in fluorescence.

Conclusion

The experimental design detailed in these application notes provides a robust framework for the systematic screening and initial characterization of novel furan-based antibacterial agents. By employing a tiered approach, researchers can efficiently identify compounds with potent and selective antibacterial activity. The subsequent preliminary MOA studies offer crucial insights into the compound's mechanism, which is vital for further lead optimization and development. Adherence to these protocols will ensure the generation of high-quality, reproducible data, accelerating the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Reactions for Furan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to your dedicated resource for overcoming the unique challenges presented by Suzuki-Miyaura cross-coupling reactions in furan synthesis. The furan moiety is a cornerstone in medicinal chemistry and materials science, but its electronic properties and the inherent instability of its organoboron derivatives can make this powerful C-C bond-forming reaction unexpectedly complex.[1]

This guide is structured to function as a direct line to a field application scientist. We will move beyond simple procedural lists to explore the causality behind common failures, providing you with the expert insights needed to diagnose problems and rationally design successful experiments.

Frequently Asked Questions (FAQs) & Core Troubleshooting

This section addresses the most common issues encountered during the Suzuki coupling of furan derivatives. Each question is designed to reflect a specific experimental observation, followed by a deep dive into potential causes and actionable solutions.

Q1: My reaction shows low or no conversion. My starting materials are largely unreacted. What should I investigate first?

This is the most frequent issue and typically points to problems within the catalytic cycle. Let's break down the primary suspects.

Possible Cause 1: Furan Boronic Acid Decomposition (Protodeboronation) Furan-2-boronic acids are notoriously unstable, especially compared to their phenylboronic acid counterparts.[2] They are highly susceptible to protodeboronation, where the C-B bond is cleaved by trace water or other protic sources, converting your nucleophile back into simple furan. This is one of the most common reasons for low yields in Suzuki reactions involving 2-heteroaryls.[2]

  • Expert Recommendation:

    • Use a More Stable Boron Reagent: Instead of the free boronic acid, use a more robust derivative. Boronic esters, particularly those formed with pinacol or neopentyl glycol, offer significantly improved stability.[2]

    • Employ Diethanolamine (DABO) Adducts: Complexing the furan boronic acid with diethanolamine creates a highly stable, crystalline solid (a DABO boronate) that is air-stable and can be used directly in the coupling reaction.[3][4] This is an excellent and cost-effective strategy for troublesome heterocyclic boronic acids.[3]

    • Minimize Reaction Time: Prolonged reaction times, especially at high temperatures, increase the likelihood of decomposition. Consider methods like microwave-assisted synthesis to dramatically shorten reaction times from hours to minutes.[5][6]

Possible Cause 2: Catalyst Inactivity or Insufficient Activation The active catalyst in the Suzuki cycle is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ for the cycle to begin.[2][7] Inefficient reduction leads to a low concentration of active catalyst and a stalled reaction. The appearance of a black precipitate (palladium black) early in the reaction is a visual cue of catalyst agglomeration and deactivation, which reduces the number of active catalytic sites.[8]

  • Expert Recommendation:

    • Select an Appropriate Catalyst System: For challenging substrates like furans, standard catalysts like Pd(PPh₃)₄ may be suboptimal.[9] Employ modern, highly active catalyst systems.

      • Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are exceptionally effective.[9][10] They accelerate both the oxidative addition and reductive elimination steps and stabilize the Pd(0) center.[2]

      • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are air- and moisture-stable and show high reactivity, making them excellent choices for furan couplings.[7][11][12]

    • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to catalyst decomposition.[13] It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[10][13]

Possible Cause 3: Inefficient Oxidative Addition This step, where the palladium catalyst inserts into the furan-halide bond, can be the rate-limiting step, especially with less reactive electrophiles like aryl chlorides or electron-rich furans.[2][8]

  • Expert Recommendation:

    • Electrophile Reactivity: The reactivity order is I > Br > OTf >> Cl.[2] If you are struggling with a furan chloride, switching to the corresponding bromide or iodide will significantly facilitate oxidative addition.

    • Ligand Choice: As mentioned, bulky, electron-rich ligands (Buchwald-type or NHCs) are crucial for activating less reactive C-Cl bonds.[8][9] These ligands promote the formation of the electron-rich Pd(0) center required for this step.[2]

Q2: My reaction is messy, with significant side products. How can I improve the selectivity?

Side product formation points to competing reaction pathways. Identifying the undesired products is key to diagnosing the problem.

Side Product 1: Homocoupling of the Furan Boronic Acid (e.g., Bisfuran) This occurs when two molecules of your boronic acid couple together. It is typically driven by the presence of oxygen or an excess of a Pd(II) species before the catalytic cycle is fully established.[2][13]

  • Expert Recommendation:

    • Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst.[10]

    • Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ (with an appropriate ligand) or a modern precatalyst that rapidly generates Pd(0) can minimize the Pd(II) species responsible for homocoupling.[9]

Side Product 2: Dehalogenation of the Furan Electrophile In this pathway, the halide on your furan starting material is replaced by a hydrogen atom.

  • Expert Recommendation:

    • Choice of Base: This is often linked to the base. Try switching to a milder or non-coordinating base. For example, if you are using a strong base like NaOH, consider switching to K₂CO₃ or K₃PO₄.[9][14]

    • Reaction Time: Shorter reaction times can sometimes reduce the extent of dehalogenation.[9] Again, microwave heating can be beneficial here.

Data & Workflow Visualization

To facilitate experimental design, the following diagrams and tables summarize key concepts and recommended starting points.

Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing a failed furan Suzuki coupling.

G start Reaction Failure: Low Yield / No Product check_sm Analyze Crude Reaction: Unreacted Starting Materials? start->check_sm check_side_products Analyze Crude Reaction: Significant Side Products? start->check_side_products check_sm->check_side_products No, check for side products cause_catalyst Cause: Catalyst Inactivity or Decomposition check_sm->cause_catalyst Yes cause_boronic Cause: Boronic Acid Instability (Protodeboronation) check_sm->cause_boronic Yes cause_homocoupling Side Product: Boronic Acid Homocoupling check_side_products->cause_homocoupling Yes cause_dehalogenation Side Product: Dehalogenation check_side_products->cause_dehalogenation Yes solution_catalyst Solution: 1. Use Buchwald/NHC Ligands 2. Ensure Inert Atmosphere 3. Use Modern Precatalyst cause_catalyst->solution_catalyst solution_boronic Solution: 1. Use Pinacol/DABO Ester 2. Use Milder Base (K₂CO₃) 3. Reduce Reaction Time (Microwave) cause_boronic->solution_boronic solution_homocoupling Solution: 1. Rigorous Degassing 2. Maintain Inert Atmosphere 3. Use Pd(0) Source cause_homocoupling->solution_homocoupling solution_dehalogenation Solution: 1. Use Milder Base 2. Shorten Reaction Time cause_dehalogenation->solution_dehalogenation

Caption: Troubleshooting workflow for furan Suzuki couplings.

Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is essential for effective troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 [Pd(0)L₂] Active Catalyst OxAdd [Ar¹-Pd(II)L₂-X] Oxidative Adduct Pd0->OxAdd Oxidative Addition Transmetal [Ar¹-Pd(II)L₂-Ar²] Transmetalation Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Furan-Furan (Ar¹-Ar²) Transmetal->Product FuranX Furan-X (Ar¹-X) FuranX->OxAdd FuranB Furan-B(OR)₂ (Ar²-B(OR)₂) FuranB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Table 1: Recommended Conditions for Furan Suzuki Couplings

This table provides experimentally validated starting points for your reaction optimization.

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common precatalysts that require a ligand.
Pd-PEPPSI-IPr, XPhos-Pd-G3Modern, highly active precatalysts that are often more robust and efficient.[11][15]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphines. Excellent for activating aryl chlorides and preventing catalyst decomposition.[9][10]
NHC Ligands (e.g., IPr)Often found in PEPPSI-type catalysts. Offer high stability and activity.[11]
Boron Reagent Furan-2-boronic acid, diethanolamine complex (DABO)DABO adducts provide superior stability against protodeboronation.[3]
Furan-2-boronic acid, pinacol esterA common and effective way to stabilize the boronic acid.[16]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Inorganic bases are most common. The choice can be critical and may require screening.[14][17]
CsFCan be effective, particularly in anhydrous conditions.
Solvent Toluene, Dioxane, THFCommon ethereal solvents. Often used with a water co-solvent.[10][18]
DMF, AcetonitrilePolar aprotic solvents, can be useful for solubility issues.[19][20]
Temperature 80 - 110 °C (Conventional)Typical temperature range for thermal heating.
100 - 140 °C (Microwave)Microwave irradiation allows for rapid heating and significantly reduced reaction times.

Key Experimental Protocols

Here are detailed, field-tested protocols for immediate application in your lab.

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol leverages microwave heating to accelerate the reaction, which can be particularly beneficial for minimizing the decomposition of unstable furan boronic acids.[5]

  • Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the furan halide (1.0 equiv), the furan boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if separate (e.g., SPhos, 2-6 mol%). Add this solid mixture to the reaction vial.

  • Atmosphere Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Through the septum, add the degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1-0.5 M) via syringe.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction to the target temperature (e.g., 120 °C) and hold for 10-30 minutes.

  • Workup & Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Furan-2-boronic Acid Diethanolamine (DABO) Adduct

This protocol converts an unstable furan boronic acid into a stable, easy-to-handle crystalline solid, which can dramatically improve reaction consistency.[3]

  • Dissolution: In a flask, dissolve the furan-2-boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., a hot mixture of toluene and heptane, or diethyl ether).

  • Amine Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation & Isolation: A white precipitate should form. Continue stirring the slurry for 15-30 minutes at room temperature, then cool in an ice bath to maximize precipitation.

  • Filtration and Drying: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., cold ether or heptane) and dry under vacuum.

  • Usage: The resulting DABO boronate is now bench-stable and can be used directly in Suzuki coupling reactions, typically under conditions employing a protic co-solvent like water or isopropanol.[3][4]

References

Technical Support Center: Optimizing the Synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-(4-aminophenyl)furan-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.

The primary synthetic route involves the palladium-catalyzed cross-coupling of Methyl 5-bromofuran-2-carboxylate with 4-aminophenylboronic acid or its derivatives. While powerful, this reaction is sensitive to a number of variables that can impact yield, purity, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of starting materials. What are the primary causes and how can I fix this?

Low or no product formation is the most common issue and typically points to a problem with the catalytic cycle. The root cause is often related to catalyst activity or the stability of your reagents.

Possible Cause 1: Palladium Catalyst Inactivation The free amine group (-NH₂) on the 4-aminophenylboronic acid is a known culprit for catalyst inhibition. As a Lewis base, it can coordinate to the electron-deficient palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]

  • Solution A: Employ Bulky, Electron-Rich Ligands. Modern phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can promote the desired reaction.[1] Their steric bulk creates a protective pocket around the palladium atom, which can disfavor coordination with the amine while still allowing the smaller reactants to access the catalytic site.

  • Solution B (Advanced): Protect the Amine Group. While adding steps, protecting the amine as a tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) group can prevent catalyst poisoning.[1] These protecting groups are stable under typical Suzuki conditions and can be removed in a subsequent step. This approach is often reserved for particularly challenging or sensitive substrates.

Possible Cause 2: Degradation of 4-Aminophenylboronic Acid Boronic acids are susceptible to degradation pathways, primarily protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and oxidation.[2][3] This is especially problematic in aqueous media over long reaction times.[3]

  • Solution A: Use a Boronic Acid Pinacol Ester. 4-Aminophenylboronic acid pinacol ester is significantly more stable than the free boronic acid.[2] It is less prone to protodeboronation, ensuring the active coupling partner remains available throughout the reaction, leading to more consistent and reliable results.[2]

  • Solution B: Control Reaction Time and Temperature. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and avoid unnecessarily long reaction times, which can increase the extent of boronic acid degradation.[1][4]

  • Solution C: Ensure High-Purity Reagents. Use freshly purchased or properly stored boronic acid. Over time, boronic acids can form anhydrides (boroxines), which may have different reactivity.

Possible Cause 3: Presence of Oxygen Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen. This leads to the formation of palladium black, a visible black precipitate that signals catalyst decomposition and a failed reaction.[1]

  • Solution: Rigorous Inert Atmosphere. Ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen). This involves using Schlenk line techniques or a glovebox, and properly degassing all solvents prior to use.[5]

Q2: My reaction is producing significant side products. How can I improve selectivity?

The formation of byproducts complicates purification and reduces the yield of your desired product. Common side products in this synthesis include dehalogenated starting material and homocoupled boronic acid.

Possible Cause 1: Dehalogenation of Methyl 5-bromofuran-2-carboxylate In this side reaction, the bromine atom on the furan ring is replaced by a hydrogen atom.

  • Solution: Optimize the Base and Reaction Time. The choice of base is critical. Using a milder, non-coordinating base can sometimes minimize dehalogenation.[1] Additionally, shorter reaction times reduce the exposure of the starting material to conditions that favor this side reaction.[1]

Possible Cause 2: Homocoupling of 4-Aminophenylboronic Acid This results in the formation of biphenyl diamine structures. It is often promoted by the presence of oxygen or certain palladium catalyst systems.

  • Solution A: Maintain a Strict Inert Atmosphere. As with catalyst decomposition, oxygen can promote homocoupling. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

  • Solution B: Adjust Stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid derivative. This can help drive the desired cross-coupling reaction to completion and statistically disfavor the homocoupling pathway.

Possible Cause 3: Hydrolysis of the Methyl Ester The methyl ester on the furan ring is susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxylic acid.[3][6] This is more likely with strong bases like NaOH or KOH, or with prolonged heating in aqueous solvent mixtures.[7]

  • Solution: Use a Milder Base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective bases for the Suzuki coupling and are less likely to cause ester hydrolysis than stronger bases.[4][8] In cases of extreme sensitivity, powdered potassium fluoride (KF) can be used, although it may lead to slower reaction rates.[3][6]

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst and ligand combination is generally recommended to start with?

For this specific transformation, a good starting point is a pre-formed palladium(II) precatalyst with a bulky phosphine ligand, which is converted to the active Pd(0) species in situ.

Catalyst / PrecatalystLigandKey Advantages & Considerations
Pd(PPh₃)₄ TriphenylphosphineA classic, widely available catalyst. May require higher temperatures and can be sluggish for this substrate combination. A good baseline for initial screening.[4][8]
PdCl₂(PPh₃)₂ TriphenylphosphineAn air-stable Pd(II) precatalyst. Often shows better performance than Pd(PPh₃)₄ for certain substrates.[7][9]
Pd(OAc)₂ Various (e.g., SPhos, XPhos)A common Pd(II) source. Must be paired with a ligand. Using bulky, electron-rich Buchwald ligands can significantly improve yields and reaction times, especially with the amine functionality present.[1]
Buchwald Precatalysts SPhos, XPhos, RuPhosThese are highly active, state-of-the-art precatalysts that often allow for lower catalyst loadings and milder reaction conditions (lower temperatures).[10][11] They are particularly effective at preventing catalyst poisoning by nitrogen-containing substrates.[1]

Recommendation: For initial trials, PdCl₂(dppf)-CH₂Cl₂ or a combination of Pd(OAc)₂ with SPhos offers a robust balance of activity and stability. If yields are poor, moving to a more advanced Buchwald precatalyst is a logical next step.

Q4: How do I select the optimal solvent and base combination?

The solvent and base work together to facilitate the transmetalation step of the catalytic cycle, which requires activation of the boronic acid.[4][6] The ideal system will ensure all components remain in solution while promoting efficient catalysis.

Solvent SystemRecommended Base(s)Comments & Rationale
1,4-Dioxane / Water K₂CO₃, K₃PO₄, Cs₂CO₃A highly versatile and widely used system. Water is essential for dissolving the inorganic base and activating the boronic acid. Dioxane solubilizes the organic components.[1][7][8]
Toluene / Water K₂CO₃, K₃PO₄An effective alternative to dioxane. Toluene allows for higher reaction temperatures if needed, but ensure your reagents are stable at these temperatures.
Tetrahydrofuran (THF) / Water K₂CO₃, K₃PO₄Works well but has a lower boiling point, limiting the reaction temperature. Can be a good choice for highly reactive substrates.[9]
Anhydrous DMF or Acetonitrile KF, CsFUsed when substrates are sensitive to water or hydrolysis (like the ester group). Fluoride bases are more soluble in organic solvents. This system can sometimes be sluggish.[3]

Recommendation: Start with a 1,4-Dioxane/Water (e.g., 4:1 v/v) mixture with K₃PO₄ as the base. This combination is generally effective for heteroaromatic Suzuki couplings and is less harsh on the ester functionality than stronger bases.[1][8]

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to mastering this synthesis.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Trans Transmetalation PdII->Trans DiOrgano R¹-Pd(II)L₂-R² Trans->DiOrgano RedElim Reductive Elimination DiOrgano->RedElim RedElim->Pd0 Catalyst Regeneration Product_out R¹-R² (Coupled Product) RedElim->Product_out RX_in R¹-X (Aryl Halide) RX_in->OxAdd Boronic_in R²-B(OR)₂ (Boronic Acid/Ester) + Base Boronic_in->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Reagents 2. Verify Reagent Quality Start->Check_Reagents Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Catalyst_Poisoning Amine Poisoning? Check_Catalyst->Catalyst_Poisoning Catalyst_Decomp Palladium Black? Check_Catalyst->Catalyst_Decomp Boronic_Acid Boronic Acid Degradation? Check_Reagents->Boronic_Acid Halide_Purity Aryl Halide Purity? Check_Reagents->Halide_Purity Base_Solvent Incorrect Base/Solvent? Check_Conditions->Base_Solvent Temp_Time Temperature/Time Optimal? Check_Conditions->Temp_Time Sol_Ligand Use Bulky Ligand (e.g., SPhos) Catalyst_Poisoning->Sol_Ligand Sol_Inert Improve Inert Atmosphere (Degas Solvents) Catalyst_Decomp->Sol_Inert Sol_Pinacol Use Pinacol Ester Boronic_Acid->Sol_Pinacol Sol_Fresh Use Fresh/Pure Reagents Halide_Purity->Sol_Fresh Sol_System Screen Systems (e.g., Dioxane/H₂O + K₃PO₄) Base_Solvent->Sol_System Sol_Monitor Monitor by TLC/LC-MS Temp_Time->Sol_Monitor

Caption: A decision tree for troubleshooting low-yield reactions.

Optimized Starting Protocol

This protocol provides a robust starting point. Further optimization may be required based on your specific observations.

ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide Methyl 5-bromofuran-2-carboxylate1.0 equivalent
Boronic Species 4-Aminophenylboronic acid pinacol ester1.2 equivalents. The ester provides superior stability.[2]
Catalyst PdCl₂(dppf)-CH₂Cl₂2-5 mol%. An air-stable, reliable precatalyst.
Base K₃PO₄ (finely ground)2.5 equivalents. Effective base that is less likely to cause ester hydrolysis.[8]
Solvent 1,4-Dioxane and Water (4:1 v/v)Degas thoroughly with argon or nitrogen for at least 30 minutes before use.
Temperature 80-90 °CA good starting temperature. Monitor for thermal decomposition of the furan ring if issues arise.[7]
Reaction Time 4-12 hoursMonitor progress by TLC or LC-MS to determine the optimal endpoint.[4]
Atmosphere Strict Inert (Argon or Nitrogen)Essential to prevent catalyst decomposition and side reactions.[1][5]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 5-bromofuran-2-carboxylate, 4-aminophenylboronic acid pinacol ester, PdCl₂(dppf)-CH₂Cl₂, and K₃PO₄.

  • Add the degassed 1,4-dioxane and water solvent mixture via cannula or syringe.

  • Stir the mixture and heat to the target temperature (e.g., 90 °C) using an oil bath.

  • Monitor the reaction's progress every 1-2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

References

Technical Support Center: Synthesis of Aminophenyl Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering challenges in the synthesis of aminophenyl furan compounds. These scaffolds are valuable, but their synthesis can be sensitive. Here, we move beyond simple protocols to explain the underlying chemistry, helping you not just to solve immediate problems but to build a robust and reliable synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles.

Q1: My reaction mixture is turning dark brown/black, and the yield of my desired aminophenyl furan is extremely low. What is happening?

A1: This is a classic sign of polymerization and/or oxidation. The furan ring, especially when substituted with an electron-donating group like an amino-phenyl moiety, is highly susceptible to acid-catalyzed polymerization.[1][2] The free amine is also prone to air oxidation, which can generate highly colored impurities.

Core Causality:

  • Acid Sensitivity: The furan ring's oxygen can be protonated by strong acids, activating the ring towards electrophilic attack by another furan molecule, initiating a polymerization cascade.[3]

  • Amine Oxidation: Primary aromatic amines can be oxidized by atmospheric oxygen, especially in the presence of trace metal impurities or light, to form colored nitroso, nitro, and azo compounds.

Immediate Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon) from start to finish. This includes degassing your solvents.

  • Acid Control: If your synthesis requires an acid catalyst (e.g., Paal-Knorr), use the mildest acid possible that still affords a reasonable reaction rate. Consider alternatives to strong mineral acids like HCl or H₂SO₄. Milder options include p-toluenesulfonic acid (p-TsOH), acetic acid, or Lewis acids like ZnCl₂.[4]

  • Temperature Management: Perform the reaction at the lowest effective temperature. For sensitive substrates, conduct workups at 0 °C to minimize degradation.[1]

Q2: I'm attempting a Paal-Knorr synthesis to form the furan ring, but the reaction is incomplete or has stalled. How can I drive it to completion?

A2: Stalled Paal-Knorr reactions are typically due to insufficient acid catalysis, reversibility of the cyclization step, or poor precursor quality.[5][6] The reaction is an acid-catalyzed dehydration, so the removal of water is critical.

Core Causality:

  • Equilibrium: The final dehydration step to form the aromatic furan ring is reversible.[1] If water is allowed to accumulate, the equilibrium will not favor the product.

  • Catalyst Potency: The chosen acid may not be strong enough to efficiently protonate the carbonyl of the 1,4-dione precursor, which is the rate-determining step for cyclization.[6]

Recommended Protocol Adjustments:

  • Water Removal: If your solvent allows, use a Dean-Stark apparatus to physically remove water as it forms. For lower boiling point solvents, adding an anhydrous dehydrating agent like MgSO₄ or molecular sieves can be effective.

  • Catalyst Screening: If a mild acid isn't working, a stronger acid might be necessary, but this must be balanced against the risk of degradation (see Q1). Sometimes, switching from a protic acid to a Lewis acid (e.g., Sc(OTf)₃, TiCl₄) can promote cyclization under milder conditions.[4]

  • Microwave Irradiation: Microwave-assisted Paal-Knorr synthesis can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating that minimizes the formation of degradation byproducts from prolonged heating.[4][7]

Q3: My crude product looks clean by TLC, but after column chromatography on silica gel, my recovery is very low and there's a dark band at the top of the column.

A3: This strongly suggests your aminophenyl furan compound is decomposing on the acidic silica gel. The free amine can bind irreversibly to the acidic silanol groups, and the acidic environment can catalyze degradation.

Core Causality:

  • Acidic Surface: Standard silica gel has an acidic surface (pKa ≈ 4-5), which can act as a strong acid catalyst for sensitive compounds.

  • Amine Adsorption: The basic amine group interacts strongly with the acidic silanol groups, leading to significant tailing, poor separation, and in some cases, irreversible adsorption.

Purification Solutions:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent containing 1-2% triethylamine or ammonia in methanol. This deactivates the acidic sites.

  • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or Florisil.

  • Alternative Purification: Avoid chromatography if possible. Consider recrystallization or an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with a mild aqueous acid (e.g., 1M citric acid) to protonate and extract the amine into the aqueous layer, wash the aqueous layer with solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaHCO₃) and extract your purified product back into an organic solvent.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Suzuki Coupling for Aryl-Furan Bond Formation

The Suzuki cross-coupling is a powerful method for forming the C-C bond between a phenyl group and a furan ring.[8] However, failures are common and usually trace back to the catalyst system.

Problem: Low or no conversion in the Suzuki coupling of a bromo/iodophenylamine with a furanboronic acid/ester.

This troubleshooting workflow helps diagnose the root cause.

Suzuki_Troubleshooting Start Low/No Conversion Catalyst Is the Catalyst Active? Start->Catalyst Check Catalyst System Base Is the Base Correct? Start->Base Check Base Solvent Is the Solvent System Optimal? Start->Solvent Check Solvent Boronic_Acid Is the Boronic Acid/Ester Stable? Start->Boronic_Acid Check Reagent Integrity Pd_Source Use fresh Pd(0) source (e.g., Pd(PPh₃)₄) or ensure in situ reduction of Pd(II) is efficient. Catalyst->Pd_Source Pd Source Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) for aryl halides. Catalyst->Ligand Ligand Choice Atmosphere Degas solvent thoroughly. Maintain strict inert atmosphere. Catalyst->Atmosphere Atmosphere Base_Strength Use an appropriate base. K₂CO₃ or Cs₂CO₃ are common choices. NaOH can be effective but harsh. Base->Base_Strength Base_Solubility Ensure base has some solubility. Aqueous/organic biphasic systems (e.g., Toluene/H₂O) often work well. Base->Base_Solubility Solvent_Choice Common solvents: Dioxane, Toluene, DMF. Aqueous mixtures often accelerate the reaction. Solvent->Solvent_Choice Decomposition Check for boronic acid decomposition (protodeboronation). Use fresh reagent. Consider stable pinacol esters (Bpin). Boronic_Acid->Decomposition

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Expert Insights on Suzuki Coupling:

  • Catalyst Deactivation: The most common failure mode is the deactivation of the palladium catalyst.[9] The active Pd(0) species can be oxidized or can precipitate as palladium black. Always use fresh catalyst and ensure your ligands are pure. Handling the catalyst and ligands under an inert atmosphere is non-negotiable.[9]

  • Ligand Choice is Critical: For coupling an aryl halide (the aminophenyl part) with a furan boronic acid, bulky, electron-donating phosphine ligands are often required to facilitate the reductive elimination step. Ligands like SPhos or XPhos can significantly improve reaction outcomes compared to simpler ones like PPh₃.[9]

  • Base and Solvent Synergy: The choice of base and solvent are interconnected. A base like K₂CO₃ often requires an aqueous co-solvent to be effective.[8][10] A common and effective system is Dioxane/H₂O or Toluene/EtOH/H₂O.[8]

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is a direct source of Pd(0). Pd(OAc)₂ is a stable precatalyst that is reduced in situ.[8][9]
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[9]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Effective and generally compatible with sensitive functional groups.[8]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A robust, widely used solvent system that solubilizes both organic and inorganic reagents.[11]
Temperature 80-100 °CSufficient to promote catalysis without causing significant thermal decomposition.
Guide 2: Managing Stability and Purification

Aminophenyl furans can be delicate. Their purification and storage require careful consideration to prevent degradation.

Problem: The purified compound changes color from off-white to dark brown upon standing.

This indicates oxidative decomposition. The electron-rich aromatic system is susceptible to air oxidation.

Stability_Workflow Start Product Instability (Color Change) Purification Purification Method Start->Purification Storage Storage Conditions Start->Storage Remove_Metals Trace metals (e.g., Pd) can catalyze oxidation. Consider a scavenger resin (e.g., thiol-functionalized silica) or an aqueous wash with EDTA solution post-reaction. Purification->Remove_Metals Remove Catalytic Impurities Acid_Free Ensure final product is free of trace acid from chromatography or workup. A final mild bicarbonate wash is recommended. Purification->Acid_Free Ensure Neutrality Store_Inert Store solid under Argon or Nitrogen. Storage->Store_Inert Store_Cold Store at low temperature (-20 °C). Storage->Store_Cold Store_Dark Protect from light using an amber vial. Storage->Store_Dark

Caption: Workflow for ensuring long-term product stability.

Protocol: Post-Synthesis Stabilization

  • Metal Scavenging: After the reaction workup, if a transition metal catalyst was used, dissolve the crude product in a solvent like THF or Toluene. Add a metal scavenger (e.g., silica-bound thiol) and stir for 2-4 hours before filtering. This removes residual metals that can catalyze oxidation.

  • Final Wash: During the final aqueous workup, use a saturated sodium bicarbonate solution to ensure any trace acid is neutralized.

  • Drying and Storage: Dry the purified product thoroughly under high vacuum. Do not use heat. Break the vacuum with an inert gas (Argon is preferred) and store the solid in a sealed amber vial in a freezer (-20 °C).

By understanding the chemical principles behind these common issues, you can proactively design more robust experiments, leading to higher yields, improved purity, and more reliable results in your research and development efforts.

References

common side reactions in the synthesis of 5-phenylfuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-phenylfuran-2-carboxylates. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Q1: My reaction mixture has turned into a dark, insoluble tar, and my yield is nonexistent. What is the primary cause?

A1: The formation of a dark, tarry substance is the most common symptom of acid-catalyzed polymerization, a major side reaction in furan synthesis.[1][2] The furan ring, especially when activated by electron-releasing substituents, is highly sensitive to strong protic acids (e.g., H₂SO₄, HCl).[2][3] Protonation of the furan ring generates a reactive electrophile that can attack another furan molecule, initiating a chain reaction that leads to insoluble polymeric materials.[3]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst: Switch from strong protic acids to a milder catalyst.

    • Milder Protic Acids: p-Toluenesulfonic acid (p-TsOH) is often sufficient to catalyze the reaction without causing extensive degradation.[1]

    • Lewis Acids: Catalysts like zinc chloride (ZnCl₂) can effectively promote cyclization under anhydrous conditions with a lower risk of polymerization.[1]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures significantly accelerate the polymerization process.[1]

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.[1]

  • Ensure Anhydrous Conditions: The presence of water can lead to furan ring-opening, which may form reactive intermediates that can also contribute to polymerization.[1][4][5][6] Use dry solvents and reagents, and consider adding a dehydrating agent.[1]

Q2: My yield of 5-phenylfuran-2-carboxylate is consistently low, but I'm not observing significant tar formation. What are other potential side reactions or issues?

A2: Low yields without significant polymerization can point to several other issues, including incomplete reactions, alternative side reactions like decarboxylation, or product loss during workup and purification.

Troubleshooting Steps:

  • Incomplete Reaction: If you are using a mild catalyst, the reaction may be slow or reversible.[2]

    • Action: Consider slightly increasing the temperature or catalyst loading. If performing a condensation reaction like the Paal-Knorr synthesis, ensure the efficient removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium toward the product.[2]

  • Decarboxylation: If your synthesis involves a 5-phenylfuran-2-carboxylic acid intermediate that is subsequently esterified, or if the reaction is run at very high temperatures, you may be losing the carboxylate group as CO₂.[7][8] This is particularly relevant in syntheses starting from 2-furoic acid derivatives.[9]

    • Action: Avoid excessive heating during the reaction and purification steps. If decarboxylation is suspected, analyze the crude product for the presence of 2-phenylfuran.

  • Ring-Opening: As mentioned, water in the presence of acid can cause the furan ring to open, leading to non-furan byproducts that may be more soluble than tars.[1][4]

    • Action: Re-confirm that all solvents and reagents are anhydrous.

  • Metal-Catalyzed Homocoupling (Suzuki/Stille Coupling Routes): If you are synthesizing the target via a cross-coupling reaction (e.g., coupling a 5-halofuran-2-carboxylate with phenylboronic acid), a common side reaction is the homocoupling of the phenylboronic acid to form biphenyl, or the homocoupling of the furan starting material.

    • Action: Optimize the reaction conditions by screening different palladium catalysts, ligands, and bases. Ensure a truly inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

Below is a troubleshooting workflow to diagnose the cause of low product yield.

G start Low Yield of 5-Phenylfuran-2-carboxylate check_tar Is there significant tar/polymer formation? start->check_tar check_sm Is starting material (SM) present? check_tar->check_sm No polymerization Primary Issue: Acid-Catalyzed Polymerization check_tar->polymerization Yes check_byproducts Are other byproducts detected (NMR/GC-MS)? check_sm->check_byproducts No incomplete_rxn Primary Issue: Incomplete Reaction check_sm->incomplete_rxn Yes side_reactions Primary Issue: Competing Side Reactions check_byproducts->side_reactions Yes purification_loss Potential Issue: Product Loss During Purification check_byproducts->purification_loss No solution_polymer Solution: - Use milder acid (p-TsOH, Lewis Acid) - Lower reaction temperature - Minimize reaction time - Ensure anhydrous conditions polymerization->solution_polymer solution_incomplete Solution: - Increase temperature moderately - Increase catalyst loading - Remove H₂O (Dean-Stark) - Check SM purity incomplete_rxn->solution_incomplete solution_side Solution: - Check for decarboxylation (loss of COOR) - Check for ring-opening (anhydrous cond.) - Check for homocoupling (in cross-coupling) side_reactions->solution_side solution_purification Solution: - Use neutral silica/alumina - Add Et₃N to eluent - Consider vacuum distillation purification_loss->solution_purification

Caption: Troubleshooting workflow for low yield in furan synthesis.

Q3: My product appears pure by NMR, but it degrades during column chromatography on silica gel. How can I safely purify my 5-phenylfuran-2-carboxylate?

A3: This is a common problem. Standard silica gel is acidic and can cause degradation of sensitive furan compounds, leading to streaking on the column and low recovery.[1]

Recommended Purification Protocols:

  • Neutralize the Stationary Phase:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Add 1-2% triethylamine (Et₃N) relative to the volume of the eluent.

    • Pack the column with this neutralized slurry. The basic Et₃N deactivates the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.

  • Vacuum Distillation: If your product is thermally stable and has a suitable boiling point, vacuum distillation is an excellent method for purification that avoids contact with acidic stationary phases.[1]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective method for obtaining highly pure crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-phenylfuran-2-carboxylates and their associated side reactions?

A1: Two prevalent strategies are the Paal-Knorr synthesis of a furan ring and palladium-catalyzed cross-coupling to attach the phenyl group.

Synthetic RouteDescriptionCommon Side ReactionsMitigation Strategy
Paal-Knorr Synthesis Acid-catalyzed cyclization of a 1-phenyl-1,4-dione precursor. The dione itself must first be synthesized.[10][11][12]Polymerization: Acid-catalyzed degradation of the furan ring.[1] Ring-Opening: Hydrolysis of the furan in the presence of water.[1][4]Use mild acids (p-TsOH, Lewis acids), low temperature, and strictly anhydrous conditions.[1]
Suzuki Cross-Coupling Reaction of a methyl 5-halofuran-2-carboxylate (halo = Br, I) with phenylboronic acid using a palladium catalyst.[13]Homocoupling: Formation of biphenyl from the boronic acid. Dehalogenation: Reduction of the halofuran starting material. Catalyst Decomposition: Leads to incomplete reaction.Use a well-defined Pd catalyst/ligand system, degas solvents thoroughly, and maintain an inert atmosphere.

Q2: Why is the furan ring so susceptible to acid-catalyzed side reactions?

A2: The furan ring's aromaticity is derived from the delocalization of six π-electrons, including a lone pair from the oxygen atom. While aromatic, it is electron-rich and less aromatic than benzene. Under acidic conditions, the ring can be protonated, which disrupts the aromatic system and forms a highly reactive, non-aromatic cation.[2][3] This cation is a potent electrophile that readily undergoes nucleophilic attack by another furan molecule, initiating polymerization, or by water, leading to ring-opening.[4][5] The presence of an electron-withdrawing carboxylate group at the 2-position, as in your target molecule, does offer some stability against acid-catalyzed degradation compared to unsubstituted furan, but care must still be taken.[2][3]

The diagram below illustrates the desired Paal-Knorr pathway versus the competing side reactions initiated by excess acid or water.

G cluster_main Desired Paal-Knorr Pathway cluster_side Competing Side Reactions start 1,4-Dicarbonyl hemiacetal Hemiacetal Intermediate start->hemiacetal + H⁺ (Intramolecular Cyclization) polymer Polymerization (Tarry Byproducts) start->polymer Excess Acid / High Temp product Desired Furan Product hemiacetal->product - H₂O (Dehydration) product->polymer Excess Acid / High Temp ring_open Ring-Opened Products product->ring_open Presence of Water / H⁺

Caption: Paal-Knorr desired pathway versus common side reactions.

Q3: Can I adapt a Fiesselmann thiophene synthesis to produce my target furan?

A3: The Fiesselmann synthesis is specifically designed for the preparation of thiophenes by reacting α,β-acetylenic esters with thioglycolic acid derivatives.[14][15] A direct adaptation to produce a furan by substituting thioglycolic acid with glycolic acid is not a standard named reaction and would likely face significant challenges. The nucleophilicity and subsequent reaction pathways of the oxygen analogue are different from the sulfur analogue. For furan synthesis, established methods like the Paal-Knorr[10][11], Feist-Benary[1], or modern cross-coupling reactions[13] are far more reliable and well-documented.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-phenylfuran-2-carboxylate via Suzuki Coupling

This protocol is adapted from a standard procedure for the synthesis of similar compounds.[13]

Materials:

  • Methyl 5-bromofuran-2-carboxylate

  • (4-Nitrophenyl)boronic acid (used as an example, substitute with phenylboronic acid)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Sodium carbonate (Na₂CO₃), 2 M aqueous solution

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), phenylboronic acid (1.3 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Purge the flask with an inert atmosphere (N₂ or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane to dissolve the solids.

  • Add the 2 M Na₂CO₃ solution (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (see purification guide above) or recrystallization to yield the final product.

References

Technical Support Center: Optimizing MTT Assays for Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing MTT assays with furan-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are using this classic colorimetric assay to assess the cytotoxicity or cytostatic activity of this important class of heterocyclic molecules. My aim is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and generate reliable, publication-quality data.

Introduction: The Challenge with Furan-Based Compounds

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, measuring cellular metabolic activity as a proxy for cell viability.[1][2][3] The principle is simple: viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple, insoluble formazan product.[2][3] The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of living, metabolically active cells.[4]

However, the chemical nature of your test compounds can significantly impact the assay's accuracy. Furan-based compounds, a class of molecules with a wide range of biological activities, present a specific set of challenges that can lead to data misinterpretation if not properly controlled for.[5][6][7] This guide will walk you through understanding, identifying, and overcoming these challenges.

Section 1: Foundational Knowledge: Understanding Potential Interferences

Before starting any experiment, it is crucial to understand the potential chemical interactions between your furan-based compounds and the MTT assay reagents. Failure to do so is a common source of experimental artifacts.[8][9][10]

Q1: Can my furan-based compound directly reduce MTT and create a false-positive signal?

A: Yes, this is a significant risk and the most common form of interference. Many furan derivatives are known to possess antioxidant and radical-scavenging properties.[6][11][12] This antioxidant activity is often due to the electron-rich nature of the furan ring, which can donate electrons and reduce other molecules.[6]

  • The Mechanism of Interference: The MTT assay relies on enzymatic reduction of MTT by cellular dehydrogenases.[1] However, compounds with intrinsic reducing potential can directly, non-enzymatically reduce the MTT reagent to formazan in the well, even in the absence of viable cells.[8][13] This leads to a purple color formation that is independent of cell viability, making a toxic compound appear less potent or even proliferative. This will result in an overestimation of cell viability and an inaccurate IC50 value.[2][10]

Q2: Could the color of my furan compound interfere with the absorbance reading?

A: This is another potential issue. The formazan product of the MTT assay has a maximum absorbance around 570 nm.[9] While the basic furan structure absorbs in the UV range (around 200-210 nm), substituted furans, especially those with extended conjugation, can be colored and may absorb light in the visible spectrum.[8][14][15]

  • The Mechanism of Interference: If your furan derivative has a significant absorbance at or near 570 nm, it will artificially inflate the final absorbance reading. This leads to an inaccurate measurement of the formazan produced by the cells, again causing an overestimation of cell viability.

Section 2: Pre-Experiment Validation & Optimization Protocols

To ensure the integrity of your results, a few key validation experiments are essential before you begin your main cytotoxicity screen. These protocols are designed to be self-validating systems.

Protocol 1: Testing for Direct MTT Reduction (Cell-Free Assay)

This is the most critical control to run. It will definitively tell you if your compound is interacting with the MTT reagent.[8][13]

Objective: To determine if the furan-based compound chemically reduces MTT in the absence of cells.

Materials:

  • 96-well plate

  • Your furan-based compound dissolved in vehicle (e.g., DMSO)

  • Cell culture medium (the same used for your experiments)

  • MTT solution (typically 5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Methodology:

  • Plate Setup: Designate wells for a blank (medium only), a vehicle control (medium + vehicle), and several concentrations of your furan compound. It is crucial to test the highest concentration you plan to use in your cell-based assay.

  • Add Compound: Add 100 µL of cell culture medium to each well. Then, add your vehicle or furan compound dilutions to the appropriate wells.

  • Add MTT: Add 10 µL of MTT solution to all wells.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, under the same conditions as your planned cell-based assay.

  • Observe: Visually inspect the plate. If the wells containing your compound have turned purple, direct reduction is occurring.

  • Solubilize & Read: Add 100 µL of solubilization solution to all wells and mix thoroughly to dissolve any formazan. Read the absorbance at 570 nm.

Interpretation of Results:

  • If the absorbance in the compound-only wells is significantly higher than the vehicle control wells, your compound is interfering with the assay.

  • This interference must be corrected for, or an alternative assay should be considered.

Protocol 2: Determining Optimal Cell Seeding Density

Using the correct number of cells is vital for obtaining a linear and reproducible dose-response curve. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death unrelated to your compound's toxicity.[12]

Objective: To find the cell number that results in a logarithmic growth phase throughout the experiment and yields an absorbance value in the linear range of the spectrophotometer (typically 0.75-1.25 for the untreated control).[17]

Methodology:

  • Prepare Serial Dilutions: Create a series of cell dilutions in culture medium, ranging from a low density (e.g., 1,000 cells/well) to a high density (e.g., 100,000 cells/well).[17]

  • Plate Cells: Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include wells with medium only as a blank.

  • Incubate: Incubate the plate for the same duration as your planned drug treatment (e.g., 24, 48, or 72 hours).

  • Perform MTT Assay: At the end of the incubation period, perform the standard MTT assay: add MTT, incubate for 2-4 hours, add solubilization solution, and read the absorbance at 570 nm.

  • Analyze Data: Plot the absorbance values against the number of cells seeded. Identify the cell density that falls within the linear portion of the curve and gives an absorbance reading between 0.75 and 1.25.[17] This is your optimal seeding density.

Workflow for MTT Assay Optimization

MTT_Optimization_Workflow cluster_prelim Phase 1: Pre-Experiment Validation cluster_main Phase 2: Main Experiment cluster_analysis Phase 3: Data Analysis P1 Protocol 1: Test for Direct MTT Reduction (Cell-Free Control) M1 Seed Cells at Optimal Density P1->M1 P2 Protocol 2: Determine Optimal Cell Seeding Density P2->M1 M2 Treat with Furan Compound (Include Vehicle & Blank Controls) M1->M2 M3 Incubate for Desired Duration M2->M3 M4 Perform MTT Assay: Add MTT Reagent M3->M4 M5 Incubate 2-4 hours M4->M5 M6 Add Solubilization Solution M5->M6 M7 Read Absorbance (570 nm) M6->M7 A1 Subtract Background (Blank & Compound Interference) M7->A1 A2 Calculate % Viability vs. Vehicle Control A1->A2 A3 Generate Dose-Response Curve & Calculate IC50 A2->A3

Caption: Workflow for optimizing and conducting an MTT assay.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a question-and-answer format.

Q: My compound-only control wells (no cells) are dark purple. What should I do?

A: This confirms your furan compound is directly reducing MTT. You have two options:

  • Data Correction: For each concentration of your compound, you must subtract the absorbance value of the corresponding cell-free control from the absorbance value of the wells with cells. This corrects for the non-enzymatic color formation.

  • Switch Assays: If the interference is very strong (i.e., the absorbance from the compound alone is higher than that from the untreated cells), data correction may not be reliable. In this case, you must switch to an alternative viability assay that does not rely on a tetrazolium reduction mechanism.[8] Good alternatives include:

    • ATP-based assays (e.g., CellTiter-Glo®): Measures ATP content, a direct indicator of metabolically active cells. This is often considered the gold standard alternative.[13][18]

    • Resazurin (AlamarBlue®) Assay: While also a metabolic assay, the mechanism differs and may be less susceptible to interference from your specific compound.[18][19]

    • LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[8]

Q: The formazan crystals are not dissolving completely. How can I fix this?

A: Incomplete solubilization is a common cause of high variability between replicates.[5] Consider the following solutions:

  • Increase Mixing: After adding the solvent, shake the plate on an orbital shaker for 15 minutes, protected from light.[16] If crystals persist, gently pipette the solution up and down in each well.[20]

  • Change the Solvent: DMSO is common, but not always the most effective.[5][21]

    • Acidified Isopropanol (0.04 N HCl in isopropanol): The acidic environment can enhance formazan solubility.[5]

    • SDS Solution (10% SDS in 0.01 M HCl): SDS is a detergent that helps lyse cells and dissolve the crystals. This method often requires a longer, overnight incubation but can be very effective.[5][15][22]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Q1 High background in compound-only wells? Start->Q1 Q2 Inconsistent results/ High replicate variability? Start->Q2 Q3 Absorbance increases with compound concentration? Start->Q3 A1_Yes Direct MTT Reduction Confirmed Q1->A1_Yes Yes A2_Yes Potential Issue: Incomplete Formazan Solubilization Q2->A2_Yes Yes A3_Yes Likely Cause: Compound interference is greater than its cytotoxicity Q3->A3_Yes Yes A1_Sol1 Option 1: Subtract compound-only background from all readings A1_Yes->A1_Sol1 A1_Sol2 Option 2 (Strong Interference): Switch to a non-tetrazolium assay (e.g., ATP-based) A1_Yes->A1_Sol2 A2_Sol1 Increase mixing time/ intensity on shaker A2_Yes->A2_Sol1 A2_Sol2 Try alternative solvent (e.g., Acidified Isopropanol, SDS) A2_Yes->A2_Sol2 A2_Sol3 Ensure optimal cell seeding density A2_Yes->A2_Sol3 A3_Yes->A1_Yes Refer to Direct Reduction

Caption: A decision tree for troubleshooting common MTT assay issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Should I use a serum-free medium during the MTT incubation step?

    • A: Yes, it is highly recommended. Serum components can interfere with the assay, either by enhancing or inhibiting MTT reduction.[5] Using a serum-free medium for the 2-4 hour MTT incubation step ensures that the measured metabolic activity is a more accurate reflection of cell viability.[5]

  • Q: What wavelengths should I use for reading the plate?

    • A: The primary absorbance should be read between 550 and 600 nm (570 nm is standard).[2] It is also good practice to use a reference wavelength of 630 nm or higher to correct for background absorbance from cell debris or fingerprints on the plate.[5][16]

  • Q: How long should I incubate my cells with the furan compound?

    • A: This is dependent on the expected mechanism of action of your compound. Typical incubation times are 24, 48, or 72 hours. Shorter times may be appropriate for acutely toxic compounds, while longer times are needed for compounds that affect cell proliferation.

  • Q: My furan compound is not very soluble. How does this affect the assay?

    • A: Poor solubility can lead to compound precipitation in the wells, which can scatter light and artificially increase the absorbance reading. It also means the effective concentration of your compound is unknown. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the culture medium, and visually inspect the wells for any signs of precipitation before and after the incubation period.

Summary of Key Parameters & Recommendations

ParameterRecommendationRationale
Cell-Free Control Mandatory. Test all compound concentrations without cells.To detect and quantify direct MTT reduction or colorimetric interference by the furan compound.[8][13]
Cell Seeding Density Optimize for each cell line (typically 1,000-100,000 cells/well).Ensures cells are in logarithmic growth and the signal is in the linear range of the instrument.[5][12]
MTT Incubation 2-4 hours in serum-free medium.Minimizes interference from serum proteins and allows for sufficient formazan formation.[5]
Solubilization DMSO, Acidified Isopropanol, or 10% SDS in HCl.Ensure complete dissolution of formazan crystals to reduce variability.[5]
Wavelengths Measure at 570 nm; reference at >630 nm.Maximizes signal from formazan while correcting for non-specific background absorbance.[5][16]
Alternative Assays ATP-based (e.g., CellTiter-Glo®) or LDH release assays.Use if furan compound shows significant, uncorrectable interference with the MTT assay.[8][18]

By rigorously applying these controls and optimization steps, you can confidently use the MTT assay to evaluate furan-based compounds, ensuring your data is both accurate and reliable.

References

Technical Support Center: Overcoming Solubility Challenges of Furan Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in preclinical research and drug development: the poor aqueous solubility of furan-containing compounds. The furan scaffold is a privileged structure in medicinal chemistry, integral to numerous compounds with significant therapeutic potential.[1][2] However, their inherent lipophilicity frequently leads to challenges in biological assays, potentially causing underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[3][4][5]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to overcome these solubility hurdles and unlock the true potential of their furan-based molecules.

Frequently Asked Questions (FAQs)

Q1: Why are many of my furan-containing compounds poorly soluble in aqueous assay buffers?

A: The limited aqueous solubility of many furan derivatives is rooted in their chemical structure. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, contributes to both hydrophobic and polar characteristics.[6][7] While the oxygen atom can act as a hydrogen bond acceptor, the overall structure is often non-polar, leading to poor solubility in water.[6][8] This is a common challenge for many promising new chemical entities, not just those containing a furan moiety, and can significantly hinder their evaluation in biological assays.[5][8]

Q2: What is the first and most direct step I should take to solubilize my furan compound for an in vitro assay?

A: For initial experiments, the most straightforward approach is to use a co-solvent. This involves preparing a high-concentration stock solution of your compound in a suitable organic solvent, which can then be diluted into your aqueous assay medium.[8]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for preparing stock solutions due to their high miscibility with water and general acceptance in cell-based assays at low final concentrations.[8][9]

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationKey Considerations
DMSO 10-30 mM< 0.5% (v/v)Can induce cellular stress, differentiation, or interfere with assay signals at higher concentrations.[3][8][10]
Ethanol 10-30 mM< 0.5% (v/v)May affect membrane proteins and cellular metabolism.[8][9]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What is happening and what should I do?

Troubleshooting Workflow for Compound Precipitation:

start Precipitation Observed in Assay Well check_dmso Verify Final DMSO Concentration (Target: <0.5%) start->check_dmso check_conc Review Final Compound Concentration (Is it above suspected aqueous solubility?) check_dmso->check_conc check_stock Visually Inspect DMSO Stock (Any pre-existing precipitate?) check_conc->check_stock serial_dilution Perform Serial Dilution in Assay Buffer (Avoid single large dilution step) check_stock->serial_dilution lower_conc Lower Final Compound Concentration serial_dilution->lower_conc advanced Proceed to Advanced Solubilization Strategies lower_conc->advanced

Caption: Troubleshooting workflow for compound precipitation.

If these initial steps fail, you may need to consider more advanced solubilization techniques.

Troubleshooting Guide: Advanced Solubilization Strategies

When co-solvents are insufficient or interfere with your assay, several advanced formulation techniques can be employed to improve the solubility of your furan compounds.

Cyclodextrin Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic drug molecules, like many furan derivatives, forming water-soluble inclusion complexes.[10][11][12]

Advantages:

  • Low cytotoxicity, making them suitable for cell-based assays.[10]

  • Effectively increases the apparent solubility of the compound.[10][11]

Considerations:

  • Requires additional preparation steps.

  • May alter the availability of the drug to its target.

Experimental Protocol: Preparing a Furan Compound Solution with Cyclodextrins

  • Prepare the Cyclodextrin Solution:

    • Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired sterile aqueous buffer (e.g., PBS). For a 20% solution, dissolve 200 mg of HP-β-CD in 1 mL of buffer.

    • Gentle warming (37-40°C) can aid in dissolution.[10]

  • Add the Furan Compound:

    • Add the solid furan compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for 5-10 minutes.

    • Incubate the solution at 37°C for 1-2 hours with intermittent vortexing or sonication to ensure complete complexation.

  • Sterilization and Use:

    • Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

    • This stock solution can now be used for serial dilutions in your assay.

pH Adjustment

Mechanism: If your furan compound has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the assay buffer can dramatically increase its aqueous solubility by converting it to a more soluble salt form.[10][13]

Advantages:

  • Can be highly effective for compounds with appropriate pKa values.

Considerations:

  • Requires knowledge of the compound's pKa.

  • Can alter assay conditions and impact cell health or protein stability. Best suited for biochemical (cell-free) assays where the biological system is less sensitive to pH changes.[10]

Use of Surfactants (Primarily for Biochemical Assays)

Mechanism: Surfactants, such as Tween-20 or Triton X-100, form micelles in aqueous solutions. These micelles can encapsulate hydrophobic compounds, allowing them to be dispersed.[8][10]

Advantages:

  • Can significantly increase the solubility of highly lipophilic compounds.[10]

Considerations:

  • Often cytotoxic to cells, limiting their use to biochemical (cell-free) assays like enzyme or protein-based assays.[10]

Nanosuspension Formation

Mechanism: Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range.[14][15] This significant increase in surface area enhances the dissolution rate and saturation solubility of the compound.[14][15][16]

Advantages:

  • Applicable to a wide range of poorly soluble drugs.[16]

  • Can improve bioavailability in both in vitro and in vivo settings.[14][15][17]

Considerations:

  • Requires specialized equipment (e.g., high-pressure homogenizers, media mills).[17]

  • Formulations require stabilizers to prevent crystal growth.[18]

Prodrug Approach

Mechanism: This is a medicinal chemistry strategy where the furan compound is chemically modified by adding a polar, water-soluble promoiety.[19] This "prodrug" is inactive but has improved solubility. Once administered, it is cleaved in vivo (or in some cases, in vitro by cellular enzymes) to release the active parent drug.[19][20]

Advantages:

  • Can dramatically improve solubility and bioavailability.[19][20]

  • Can be used to target specific tissues or organs.

Considerations:

  • Requires chemical synthesis and characterization of the prodrug.

  • The cleavage of the promoiety must be efficient to release the active drug at the site of action.

Decision Tree for Advanced Solubilization Strategies:

start Co-solvent approach failed assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochemical Biochemical (Cell-Free) Assay assay_type->biochemical Biochemical cyclodextrin Use Cyclodextrin Complexation cell_based->cyclodextrin nanosuspension Consider Nanosuspension cell_based->nanosuspension prodrug Consider Prodrug Strategy (Long-term solution) cell_based->prodrug ionizable Does the compound have ionizable groups? biochemical->ionizable ph_adjust Use pH Adjustment ionizable->ph_adjust Yes surfactant Use Surfactants (e.g., Tween-20) ionizable->surfactant No cyclodextrin->nanosuspension nanosuspension->prodrug surfactant->cyclodextrin

Caption: Decision tree for selecting an advanced solubilization method.

By systematically applying these strategies, researchers can overcome the solubility challenges posed by furan-containing compounds, ensuring accurate and reliable data in their biological assays and paving the way for the development of new therapeutics.

References

stability of Methyl 5-(4-aminophenyl)furan-2-carboxylate under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(4-aminophenyl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized the available chemical literature and our expertise to create this resource.

Understanding the Stability of this compound

This compound is a molecule possessing three key functional groups that dictate its stability: an aromatic amine, a methyl ester, and a furan ring. Each of these moieties is susceptible to degradation under specific conditions. Understanding these potential liabilities is crucial for designing robust experiments, ensuring data integrity, and developing stable formulations.

  • Aromatic Amine: The primary aromatic amine is susceptible to oxidation, which can lead to colored degradation products. It can also undergo salt formation in acidic conditions.

  • Methyl Ester: The ester group is prone to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.

  • Furan Ring: The furan ring is an electron-rich heterocycle that can be susceptible to oxidation and electrophilic attack. Under certain conditions, furan rings can also participate in cycloaddition reactions or undergo ring-opening.[1] Photochemical reactions are also a consideration for furan-containing compounds.

This guide will provide a structured approach to troubleshooting common stability issues and answer frequently asked questions regarding the handling and use of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Discoloration of the solid compound or solutions upon storage.
  • Observation: The typically white to off-white crystalline powder[2] or its solutions develop a yellow, brown, or even purplish hue over time.

  • Probable Cause: This is a classic indicator of oxidation of the aromatic amine group. Aromatic amines are well-known to form colored impurities upon exposure to air (oxygen) and/or light.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere such as argon or nitrogen. When preparing solutions, use solvents that have been purged with an inert gas.

    • Light Protection: Protect both the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Antioxidants: For solution-based experiments of longer duration, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream application.

    • Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can accelerate oxidation.

Issue 2: Inconsistent results or loss of compound in aqueous buffers.
  • Observation: You observe a decrease in the concentration of this compound over time when working with aqueous buffers, leading to poor reproducibility.

  • Probable Cause: This is likely due to the hydrolysis of the methyl ester group. The rate of hydrolysis is pH-dependent, being accelerated in both acidic and basic conditions.[3][4] The primary degradation product would be 5-(4-aminophenyl)furan-2-carboxylic acid.

  • Troubleshooting Workflow:

G compound This compound product 5-(4-Aminophenyl)furan-2-carboxylic Acid + Methanol compound->product Hydrolysis (H+ or OH-)

References

Technical Support Center: Preserving the Integrity of the Furan Ring in Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of working with furan-containing molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the inherent instability of the furan ring. Our goal is to provide you with not just solutions, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic and purification workflows effectively.

Frequently Asked Questions: Understanding Furan's Inherent Instability

This section addresses the fundamental reasons behind the furan ring's sensitivity, which is crucial for diagnosing and preventing degradation.

Q1: Why is the furan ring so susceptible to degradation, especially under acidic conditions?

A1: The furan ring's instability is rooted in its electronic structure. While considered aromatic, its resonance stabilization energy (approx. 16 kcal/mol) is significantly lower than that of benzene (approx. 36 kcal/mol)[1][2]. This reduced aromaticity means it is more easily disrupted.

Under acidic conditions, the ring's oxygen atom can be protonated, but the more consequential pathway is the protonation of one of the α-carbons (C2 or C5). This step breaks the aromaticity and forms a reactive intermediate. This intermediate is highly susceptible to nucleophilic attack, often by the solvent (e.g., water), which initiates a cascade leading to ring-opening and the formation of 1,4-dicarbonyl compounds[1][3][4]. This entire process is often irreversible and can lead to complex product mixtures or complete sample loss.

Q2: My reaction mixture is turning into a dark, insoluble material. What is causing this polymerization?

A2: Polymerization is a very common degradation pathway for furans, particularly in the presence of strong Brønsted or Lewis acids[1]. The same acid-catalyzed activation that leads to ring-opening can also initiate polymerization. The protonated furan intermediate is an electrophile that can be attacked by another neutral furan molecule in an electrophilic substitution reaction. This process can repeat, leading to the formation of long-chain polymers, which are often dark and intractable[1][5]. Electron-releasing substituents on the furan ring can worsen this issue by making the ring more nucleophilic and more easily protonated[5].

Q3: Beyond acids, what other factors can cause furan degradation?

A3: Several factors besides acid can compromise the furan ring:

  • Oxidation: The electron-rich nature of the furan ring makes it sensitive to various oxidizing agents, including atmospheric oxygen over long periods. Strong oxidants like hydrogen peroxide, m-CPBA, or even Mn(III)/Co(II) catalysts can lead to oxidative ring cleavage or other transformations[5][6][7]. This is sometimes used intentionally, as in the Achmatowicz reaction, but is often an undesired side reaction[6][8].

  • Heat and Light: Elevated temperatures can promote polymerization and other decomposition pathways[9][10]. Some furan derivatives are also sensitive to UV light and can degrade upon prolonged exposure[9].

  • Diels-Alder Reactivity: Furan can act as a diene in Diels-Alder reactions[11][12][13]. While this is a powerful synthetic tool, it can also be an unwanted side reaction if your reaction conditions include a reactive dienophile. The reversibility of many furan Diels-Alder reactions is also a key consideration[14].

Below is a diagram illustrating the primary degradation pathways.

G cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation cluster_cycloaddition Unwanted Cycloaddition Furan Furan Derivative Protonation Protonation at Cα Furan->Protonation H⁺ / Lewis Acid Oxidation Oxidative Cleavage Furan->Oxidation [O] (e.g., Air, m-CPBA) DA Diels-Alder Adduct Furan->DA Dienophile RingOpening Ring-Opened 1,4-Dicarbonyl Protonation->RingOpening Nucleophilic Attack (e.g., H₂O) Polymer Polymerization (Dark Tar) Protonation->Polymer Attack by another Furan Molecule Acids Carboxylic Acids Oxidation->Acids

Caption: Major degradation pathways for the furan ring.

Q4: How do substituents on the furan ring affect its stability?

A4: Substituents have a profound impact on the stability and reactivity of the furan ring.

  • Electron-Withdrawing Groups (EWGs): Groups like esters, ketones, nitriles, or nitro groups decrease the electron density of the ring. This deactivates the ring towards electrophilic attack, making it significantly more stable against acid-catalyzed degradation[1][5]. For this reason, reactions are sometimes performed on 2-furoic acid, which is later decarboxylated, rather than on furan itself.

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy groups increase the electron density of the ring. While this can be beneficial for desired electrophilic substitutions, it also makes the ring more susceptible to protonation and subsequent polymerization or ring-opening[5].

Substituent TypeEffect on Ring Electron DensityStability Towards AcidReactivity in Electrophilic Substitution
Electron-Withdrawing (e.g., -CO₂R, -CN) DecreasesIncreases Significantly Decreases
Electron-Donating (e.g., -CH₃, -OCH₃) IncreasesDecreases Significantly Increases

Table 1: Influence of Substituents on Furan Ring Stability.

Troubleshooting Guide for Synthesis

This section provides practical solutions to common problems encountered during the synthesis of furan-containing molecules.

Q5: I'm attempting a Friedel-Crafts acylation, but my reaction is failing and polymerizing. How can I fix this?

A5: This is a classic issue. Standard Friedel-Crafts catalysts like AlCl₃ are far too harsh for the acid-sensitive furan ring and invariably lead to polymerization[1].

Solutions:

  • Switch to Milder Catalysts: Use milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), phosphoric acid, or zinc chloride (ZnCl₂)[1][5].

  • Use a More Reactive Acylating Agent: For some acylations, using a highly reactive agent like trifluoroacetic anhydride may not require any catalyst at all, thereby avoiding acidic conditions[5].

  • Control the Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of polymerization relative to the desired acylation.

  • Consider a Two-Step Approach: An alternative is to perform a Vilsmeier-Haack reaction (using POCl₃/DMF) for formylation or to metalate the furan at the 2-position with n-BuLi followed by quenching with an acyl chloride. This avoids acidic conditions entirely[1].

Q6: My furan derivative is decomposing during purification by silica gel chromatography. What is happening?

A6: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups. For an acid-sensitive furan, eluting through a silica gel column is like passing it through an acid bath, leading to decomposition, streaking on the TLC plate, and low recovery[9].

Solutions:

  • Neutralize the Silica Gel: Before packing the column, slurry the silica gel in the chosen eluent containing 0.5-1% triethylamine (or another non-nucleophilic base like pyridine). This neutralizes the acidic sites on the silica surface. See Protocol 1 for a detailed procedure.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil®, which are less acidic. Be aware that the elution profile will change, requiring re-optimization of the solvent system[9].

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography).

Q7: I'm trying to reduce the furan ring to a tetrahydrofuran (THF), but I'm getting ring-opened byproducts. What's the best way to perform this reduction?

A7: A simple furan ring cannot typically be reduced to a tetrahydrofuran without ring opening under standard catalytic hydrogenation conditions that involve strong acids or high temperatures[5]. The conditions required to hydrogenate the double bonds often lead to hydrogenolysis of the C-O bonds.

Solutions:

  • Two-Stage Reduction: A more reliable method is a two-stage process. First, perform a Diels-Alder reaction with a transient dienophile to protect the diene system. Hydrogenate the remaining double bond, and then thermally reverse the Diels-Alder reaction (retro-Diels-Alder) to regenerate a dihydrofuran, which can then be hydrogenated under milder conditions.

  • Specialized Catalysts: Use catalysts known for milder C-O bond hydrogenolysis activity, such as rhodium on carbon, or perform the reaction under carefully controlled, neutral pH conditions.

Workflow & Protocols

This section provides step-by-step experimental procedures and a decision-making workflow for handling furan compounds.

Furan Stability Workflow Diagram

This diagram outlines a logical approach to troubleshooting furan degradation.

G start_node Problem: Furan Degradation d_stage Degradation during Synthesis or Purification? start_node->d_stage Identify Stage decision_node decision_node process_node process_node solution_node solution_node d_synthesis_cause Suspected Cause? d_stage->d_synthesis_cause Synthesis d_purification_method Purification Method? d_stage->d_purification_method Purification p_acid Use Milder Catalyst (e.g., BF₃·OEt₂) Lower Temperature Add EWG to Substrate d_synthesis_cause->p_acid Acid/Lewis Acid p_oxidation Use Inert Atmosphere (N₂/Ar) Degas Solvents Add Antioxidant (e.g., BHT) d_synthesis_cause->p_oxidation Oxidation p_chromatography Neutralize Silica (see Protocol 1) Use Alumina/Florisil Minimize Contact Time d_purification_method->p_chromatography Chromatography p_workup Use Mild Aqueous Wash (NaHCO₃) Low-Temp Rotovap Protect from Light d_purification_method->p_workup Workup/Solvent Removal

Caption: Decision workflow for troubleshooting furan degradation.

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

Objective: To prepare a neutralized silica gel stationary phase to prevent the degradation of acid-sensitive furan derivatives during column chromatography[9].

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

  • Glass funnel and filter paper or fritted glass funnel

  • Beaker or Erlenmeyer flask

Procedure:

  • Determine Eluent: First, determine the optimal eluent system for your separation using TLC analysis. For best results, aim for an Rf value of 0.2-0.4 for your target compound[9].

  • Prepare Neutralizing Solution: In a fume hood, prepare your chosen eluent and add triethylamine to a final concentration of 1% (v/v). For example, to 500 mL of eluent, add 5 mL of Et₃N.

  • Wash the Silica Gel:

    • Place the required amount of dry silica gel for your column into a beaker or flask.

    • Add a generous volume of the neutralizing solution (from step 2) to the silica gel to create a slurry.

    • Stir the slurry gently for 5-10 minutes.

  • Remove Excess Base:

    • Set up a filtration apparatus (e.g., a large Büchner funnel with filter paper).

    • Pour the silica slurry into the funnel and apply gentle vacuum to remove the liquid.

    • Wash the silica gel on the filter with 2-3 column volumes of the regular eluent (the same solvent system but without triethylamine). This removes the excess, unbound base while leaving the silica surface neutralized.

  • Pack the Column: The washed, neutralized silica gel can now be used to pack your chromatography column using your preferred slurry packing method.

  • Run the Column: Run the column using the regular eluent (without triethylamine). Some practitioners prefer to keep a small amount of base (e.g., 0.1% Et₃N) in the running eluent for particularly sensitive compounds[9].

Analytical Techniques for Monitoring Furan Degradation

Monitoring your reaction and purification is key. The high volatility of many simple furans makes GC-MS an ideal analytical tool[15][16].

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectorNotes
GC-MS HP-5MS, Elite-624, or similar non-polar columnHeliumMass Spectrometry (MS)Excellent for volatile, less polar furans. Headspace (HS) or SPME sampling is often used[17][18][19].
HPLC C18 Reverse Phase (e.g., Newcrom R1)Acetonitrile/Water or Methanol/Water gradientsUV or MSBetter for larger, more polar, or non-volatile furan derivatives[20][21]. Use of formic acid instead of phosphoric acid is recommended for MS compatibility[20].

Table 2: Common Analytical Conditions for Furan Analysis.

References

Validation & Comparative

HPLC-UV method for quantification of Methyl 5-(4-aminophenyl)furan-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Quantification of Methyl 5-(4-aminophenyl)furan-2-carboxylate: An Optimized HPLC-UV Method vs. Alternatives

Authored by a Senior Application Scientist

Abstract

This guide presents a detailed, robust, and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of this compound. The compound, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products, requires a reliable analytical method for quality control and research purposes. This document provides a comprehensive, step-by-step protocol, explains the scientific rationale behind the methodological choices, and presents a comparative analysis against alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry. The performance data herein is synthesized from established results for structurally similar furan derivatives and aromatic amines to provide a robust predictive model for this method's efficacy.

Introduction: The Analytical Challenge

This compound is a molecule of interest due to its unique structure, combining a furan core, an aromatic amine, and a methyl ester. These functional groups are common in pharmacologically active compounds.[1] Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, and performing stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an ideal technique for this purpose, offering a balance of specificity, sensitivity, and accessibility that is well-suited for both research and routine quality control environments.[2] The presence of significant chromophores—the substituted phenyl ring and the furan ring—allows for sensitive detection in the ultraviolet spectrum.[3][4]

Principle of the Proposed HPLC-UV Method

The method is founded on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase. The polarity of this compound is intermediate, making it an ideal candidate for retention and sharp elution from a C18 column.

Causality of Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its proven versatility and excellent performance in separating a wide range of aromatic compounds, including furan derivatives and aromatic amines.[5][6] Its hydrophobic nature provides the necessary retention for the analyte.

  • Mobile Phase: A gradient elution using acetonitrile and water (acidified with formic acid) is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. The addition of 0.1% formic acid serves two critical functions: it protonates residual silanols on the silica backbone of the column, minimizing undesirable peak tailing often seen with amines, and it controls the ionization state of the primary amine on the analyte, ensuring consistent retention.[6]

  • UV Detection: The analyte possesses strong UV absorbance due to its conjugated system spanning the phenyl and furan rings. A detection wavelength is selected based on the absorbance maximum (λ-max) of the analyte to ensure maximum sensitivity.

Detailed Experimental Protocol: HPLC-UV Method

Instrumentation and Reagents
  • HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).[7]

  • Column: ZORBAX SB-C18, 4.6 x 150 mm, 5.0 µm particle size, or equivalent.[8]

  • Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water.

  • Reference Standard: this compound, >98% purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented below.

ParameterValueRationale
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)Standard for retaining aromatic compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for amines.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Program 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12.1-15 min: 30% BEnsures elution of the analyte with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing optimal efficiency.
Injection Volume 10 µLBalances sensitivity with the risk of column overload.
Column Temperature 35°CImproves peak symmetry and reduces viscosity, leading to lower backpressure.
UV Detection 295 nmPredicted λ-max for the conjugated system, ensuring high sensitivity.
Run Time 15 minutesSufficient for analyte elution and column re-equilibration.
Preparation of Solutions
  • Stock Standard Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Vortex for 2 minutes and filter through a 0.22 µm syringe filter before injection.

Method Validation and Performance

The protocol must be validated to ensure it is fit for purpose. Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, and their expected performance metrics are summarized below.

Validation ParameterExpected Performance
Linearity (R²) > 0.999[7]
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0% (Intra-day), < 3.0% (Inter-day)[5]
Limit of Detection (LOD) ~0.1 µg/mL (Based on S/N = 3)[7]
Limit of Quantification (LOQ) ~0.3 µg/mL (Based on S/N = 10)[5]
Specificity No interference from blank or placebo at the analyte's retention time.

Visual Workflow and Validation Logic

The overall experimental process from sample preparation to final quantification is outlined in the diagram below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (295 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Calculate Sample Concentration calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for the quantification of this compound.

The following diagram illustrates the logical flow for validating the analytical method.

G cluster_quant Quantitative Accuracy cluster_sens Sensitivity & Specificity Validation Method Validation (ICH Guidelines) Linearity Linearity Validation->Linearity Accuracy Accuracy % Recovery Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation->Precision Specificity Specificity No matrix interference Validation->Specificity LOD LOD S/N ≥ 3 Linearity->LOD LOQ LOQ S/N ≥ 10 Linearity->LOQ Accuracy->Precision

Caption: Logical relationships between key parameters in HPLC method validation.

Comparative Analysis with Alternative Methods

While HPLC-UV is a highly suitable method, other techniques can be employed, each with distinct advantages and limitations. The choice of method depends on the specific analytical need, such as required sensitivity, sample matrix complexity, and available resources.

MethodPrincipleAdvantagesDisadvantagesBest For
HPLC-UV (Proposed) Chromatographic separation followed by UV absorbance detection.Robust, cost-effective, good linearity and precision, widely available.[2]Moderate sensitivity, potential for interference from co-eluting UV-active compounds.Routine QC, purity analysis, content uniformity.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection based on mass-to-charge ratio.Extremely high sensitivity and selectivity, definitive identification.[9][10]High instrument cost, complex method development, potential for matrix effects (ion suppression).[10]Trace-level impurity analysis, metabolite identification, complex matrices.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and semi-volatile analytes, high selectivity.[11]Analyte requires sufficient volatility; may need derivatization for polar compounds like primary amines, increasing sample prep time.[9][11]Analysis of volatile impurities or related substances.
UV-Vis Spectrophotometry Direct measurement of UV absorbance of a solution without prior separation.Very simple, rapid, and low-cost.[12]Non-specific; any substance absorbing at the same wavelength will interfere. Cannot distinguish between analyte and impurities.[9]Quick estimation of a pure, dissolved substance with a known extinction coefficient.

Conclusion

The presented HPLC-UV method provides a reliable, accurate, and robust solution for the quantification of this compound. It represents an optimal balance of performance, cost, and accessibility, making it highly suitable for routine quality control and research applications. While alternative methods like LC-MS/MS offer superior sensitivity, the HPLC-UV method's performance is more than adequate for its intended purpose of quantifying the primary analyte. The detailed protocol and validation framework provided in this guide serve as a self-validating system, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Analytical Method Validation for Aminophenyl Furan Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of aminophenyl furan esters, a class of compounds of interest in pharmaceutical development. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3] We will explore the causality behind each validation parameter, present detailed experimental workflows, and use comparative data tables to illustrate the performance of a model analytical method.

Introduction: The Analytical Imperative for Aminophenyl Furan Esters

Aminophenyl furan esters represent a chemical scaffold with significant potential in drug discovery. Ensuring the quality, safety, and efficacy of any pharmaceutical product hinges on the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) and its potential impurities or degradants.[4][5] A validated, stability-indicating analytical method is therefore not merely a regulatory requirement but the cornerstone of quality control.[6] This guide will utilize a hypothetical RP-HPLC method with UV detection as a practical example to demonstrate the validation process.

Hypothetical Method Parameters:

  • Instrument: HPLC with UV/Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

The Validation Workflow: A Systematic Approach

Method validation is a sequential process where each step builds upon the last to create a comprehensive picture of the method's performance. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[7]

Validation_Workflow cluster_dev Method Development cluster_final Finalization Dev Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Initial Test Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Report Validation Report & SOP Robustness->Report Final Approval

Caption: Logical workflow for analytical method validation.

Specificity: Distinguishing the Analyte

Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] For a stability-indicating method, this is paramount. We don't just want to see the main peak; we need absolute confidence that this peak is only our analyte and that any degradation products are well-separated.[9] This is achieved through forced degradation studies.[8][9]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare solutions of the aminophenyl furan ester API in a suitable solvent.

  • Expose to Stress Conditions: Subject the API solutions to the following conditions as recommended by ICH guidelines.[10] A target degradation of 5-20% is generally considered appropriate to produce a sufficient amount of degradants without completely consuming the parent peak.[11]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid API to 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: Neutralize the acid and base-stressed samples. Dilute all samples to the target concentration and inject them into the HPLC system.

  • Evaluation: Analyze the chromatograms for the appearance of new peaks (degradants) and assess the resolution between the parent API peak and these new peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial here to confirm that the parent peak is spectrally homogeneous and not co-eluting with any degradants.

Data Presentation: Forced Degradation Results

Stress ConditionObservationsResolution (API vs. Closest Degradant)Peak PurityAcceptance Criteria
Control (Unstressed) Single peak observed at expected RT.N/APass (>990)N/A
Acid Hydrolysis 18% degradation, 2 major degradant peaks.2.5Pass (>990)Resolution > 2.0; No co-elution.
Base Hydrolysis 12% degradation, 1 major degradant peak.3.1Pass (>990)Resolution > 2.0; No co-elution.
Oxidation (3% H₂O₂) 9% degradation, 1 minor degradant peak.2.8Pass (>990)Resolution > 2.0; No co-elution.
Thermal (Solid) <2% degradation.N/APass (>990)Method demonstrates stability.
Photolytic 5% degradation, 1 minor degradant peak.2.2Pass (>990)Resolution > 2.0; No co-elution.
Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[5][7] This is fundamental for accurate quantification. A correlation coefficient (r²) close to 1.0 is desired, but a visual inspection of the residuals plot is equally important to ensure there is no hidden bias in the linear model.

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a stock solution of the aminophenyl furan ester reference standard. Perform serial dilutions to create at least five concentration levels. For an assay method, the typical range is 80% to 120% of the target test concentration.[8]

  • Injection: Inject each concentration level in triplicate.

  • Analysis: Plot the average peak area response against the corresponding concentration.

  • Evaluation: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation: Linearity Data

Concentration Level (% of Target)Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Average Peak Area
80%80798500801500800000800000
90%90901000899000900500900167
100%100100200010010009970001000000
110%1101099000110150011025001101000
120%1201205000119800012010001201333
Linear Regression Result Acceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Y-intercept150.3Should be insignificant relative to the 100% response.
Slope9985N/A
Accuracy and Precision

Expertise & Experience: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[12] They are often evaluated together.

  • Accuracy is determined by % recovery of a known amount of analyte spiked into a placebo matrix. This tells us if there are systemic errors.

  • Precision is assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[5]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). This demonstrates the method's ruggedness in a real-world QC environment.

Experimental Protocol: Accuracy and Precision

  • Prepare Samples: Prepare a minimum of nine determinations across the specified range (e.g., three concentrations at three replicates each).[6] These samples are typically prepared by spiking the analyte into a placebo mixture.

  • Analysis (Repeatability): One analyst analyzes all nine samples on the same day using the same equipment.

  • Analysis (Intermediate Precision): A second analyst repeats the analysis on a different day, preferably using a different HPLC instrument.

  • Evaluation:

    • Accuracy: Calculate the % recovery for each sample against the known spiked amount.

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level and for all results combined for both repeatability and intermediate precision.

Data Presentation: Combined Accuracy and Precision Results

Concentration LevelAnalyst 1 / Day 1 (Recovery %)Analyst 2 / Day 2 (Recovery %)Acceptance Criteria (Recovery)
80% 99.5%, 100.2%, 99.8%100.5%, 101.0%, 99.9%98.0% - 102.0%
100% 100.1%, 99.7%, 100.3%99.5%, 100.8%, 100.1%98.0% - 102.0%
120% 99.9%, 100.5%, 100.8%100.2%, 99.6%, 101.1%98.0% - 102.0%
Statistic Analyst 1 / Day 1 Analyst 2 / Day 2 Acceptance Criteria (%RSD)
Mean Recovery 100.2%100.3%N/A
Overall %RSD 0.45%0.58%≤ 2.0%
Sensitivity: LOD and LOQ

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis but are also determined for assay methods. The signal-to-noise (S/N) ratio is a common and practical approach.

Experimental Protocol: LOD and LOQ

  • Determine S/N Ratio: Inject a series of dilute solutions of the analyte. Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: To confirm the LOQ, inject six samples prepared at the determined LOQ concentration and calculate the %RSD.

Data Presentation: Sensitivity Results

ParameterMethodResultAcceptance Criteria
LOD Signal-to-Noise (S/N)0.05 µg/mL (S/N = 3.2)S/N ratio of ~3:1
LOQ Signal-to-Noise (S/N)0.15 µg/mL (S/N = 10.5)S/N ratio of ~10:1
LOQ Precision 6 injections at LOQ%RSD = 4.8%Precision (%RSD) ≤ 10%
Robustness

Expertise & Experience: Robustness evaluates the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4] This provides an indication of its reliability during normal usage and is critical before transferring the method to another laboratory.

Experimental Protocol: Robustness

  • Vary Parameters: Prepare a set of samples and analyze them under normal conditions and then under slightly modified conditions.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase Composition: ± 2% organic (e.g., 58% and 62% Acetonitrile)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final quantified result.

Data Presentation: Robustness Results

Parameter VariedResult (Assay %)System SuitabilityAcceptance Criteria
Control Condition 100.1%PassN/A
Flow Rate (0.9 mL/min) 99.8%PassSystem suitability must pass; Assay results should not deviate significantly.
Flow Rate (1.1 mL/min) 100.3%PassSystem suitability must pass; Assay results should not deviate significantly.
% Organic (58%) 99.7%PassSystem suitability must pass; Assay results should not deviate significantly.
% Organic (62%) 100.5%PassSystem suitability must pass; Assay results should not deviate significantly.
Temperature (25 °C) 100.0%PassSystem suitability must pass; Assay results should not deviate significantly.
Temperature (35 °C) 100.2%PassSystem suitability must pass; Assay results should not deviate significantly.

Conclusion

The comprehensive validation of the HPLC method for aminophenyl furan esters demonstrates its suitability for its intended purpose. Through systematic evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness, the method has been proven to be reliable, reproducible, and capable of producing data of high quality and integrity. This validated method can now be confidently implemented for routine quality control analysis and stability studies, ensuring product quality and regulatory compliance.

References

A Comparative Guide to the Anticancer Activities of Doxorubicin and Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Veteran Drug and a Novel Contender

In the landscape of oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. This guide provides a comparative analysis of doxorubicin, a cornerstone of chemotherapy for decades, and Methyl 5-(4-aminophenyl)furan-2-carboxylate, a representative of the promising class of furan-based compounds. While doxorubicin's mechanisms and clinical utility are well-documented, the profile of this compound is largely inferential, based on the burgeoning field of furan derivatives in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of known data and a framework for future comparative studies.

Section 1: Introduction to the Contenders

Doxorubicin: The Established Incumbent

Doxorubicin is an anthracycline antibiotic that has been a mainstay in the treatment of a wide array of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias, for over three decades.[1] Its potent cytotoxic effects are, however, accompanied by significant side effects, most notably dose-dependent cardiotoxicity, which limits its long-term use.[2] The extensive body of research on doxorubicin provides a robust benchmark against which new anticancer agents can be compared.

This compound: The Novel Challenger

This compound belongs to a class of organic compounds containing a furan ring, a five-membered aromatic heterocycle. The furan scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a bioisostere for other aromatic rings, potentially improving pharmacological properties.[3] While direct experimental data on the anticancer activity of this compound is not extensively available in public literature, the broader family of furan derivatives has demonstrated promising anti-proliferative effects against various cancer cell lines.[2][4] This guide will, therefore, extrapolate potential mechanisms and activities based on structurally related compounds, providing a hypothetical profile for this novel agent.

Section 2: Mechanisms of Anticancer Action - A Tale of Two Strategies

The fundamental difference in the anticancer strategies of these two compounds lies in their mechanisms of action. Doxorubicin employs a multi-pronged attack on cancer cells, while the furan derivative likely exhibits a more targeted, though currently unconfirmed, approach.

Doxorubicin: A Multi-Faceted Assault

Doxorubicin's cytotoxic effects stem from a combination of mechanisms that disrupt fundamental cellular processes:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[2][3][5] This distortion of the DNA structure interferes with DNA replication and transcription. Furthermore, doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils.[1][3] This leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis).[6]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the doxorubicin molecule can undergo redox cycling, leading to the production of highly reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[1][3] This surge in ROS induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, and contributes to its cytotoxic and cardiotoxic effects.[3][6]

  • Induction of Multiple Cell Death Pathways: The cellular damage inflicted by doxorubicin can initiate various forms of cell death, including apoptosis, autophagy, senescence, and necrosis, depending on the cell type and drug concentration.[1][6] Apoptosis is a major pathway, activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8]

Doxorubicin_Mechanism cluster_cell Cellular Compartments cluster_actions Molecular Actions Dox Doxorubicin Cell Cancer Cell Dox->Cell Intercalation DNA Intercalation Dox->Intercalation Enters Nucleus TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS Redox Cycling Nucleus Nucleus Cell->Nucleus Mito Mitochondria Cell->Mito DNA_Damage DNA Damage Intercalation->DNA_Damage Distorts DNA TopoII->DNA_Damage Causes Double-Strand Breaks Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Furan_Hypothetical_Mechanism cluster_targets Potential Molecular Targets Furan Methyl 5-(4-aminophenyl) furan-2-carboxylate Signaling Signaling Pathways (e.g., PI3K/Akt, Wnt) Furan->Signaling Modulates Tubulin Tubulin Polymerization Furan->Tubulin Inhibits Proliferation_Survival Cell Proliferation & Survival Signaling->Proliferation_Survival Inhibits Mitosis Mitosis Tubulin->Mitosis Disrupts Apoptosis Apoptosis Proliferation_Survival->Apoptosis Cell_Cycle_Arrest G2/M Arrest Mitosis->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compounds (Doxorubicin & Furan derivative) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

References

The Ascendant Challenge: Evaluating the Antibacterial Efficacy of Furan Derivatives Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates a departure from conventional therapeutic agents and an exploration of novel chemical scaffolds. Among these, furan derivatives have emerged as a particularly promising class of compounds, demonstrating significant antibacterial activity.[1][2] This guide offers a comparative analysis of the antibacterial efficacy of furan derivatives against well-known antibiotics, providing researchers, scientists, and drug development professionals with the foundational data and methodologies required to navigate this evolving field.

The Furan Scaffold: A Privileged Structure in Antimicrobial Research

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural motif in numerous biologically active compounds.[2][3] Its presence in established drugs, such as the urinary tract infection therapeutic Nitrofurantoin, has long signaled its potential.[4][5] Modern medicinal chemistry has expanded upon this, generating a diverse library of furan derivatives with a broad spectrum of antibacterial activities, positioning them as viable candidates in the fight against resistant pathogens.[6][7]

Mechanisms of Action: A Tale of Two Strategies

A key differentiator for any new antimicrobial agent is its mechanism of action. Furan derivatives exhibit diverse methods of bacterial inhibition, often contrasting sharply with those of traditional antibiotics like fluoroquinolones.

Furan Derivatives: Multi-Target Disruption

Many antibacterial furan derivatives, particularly those in the nitrofuran class, function as prodrugs.[8] They are activated within the bacterial cell by nitroreductase enzymes, a step that converts them into highly reactive electrophilic intermediates.[9][10] These intermediates are cytotoxic and attack multiple targets simultaneously:

  • DNA Damage: The reactive molecules cause breaks in the bacterial DNA, inhibiting replication and leading to cell death.[10][11][12]

  • Ribosomal Inhibition: They can bind to ribosomal proteins, disrupting protein synthesis.[8][9]

  • Metabolic Interference: Critical metabolic pathways are also inhibited by these intermediates.[8]

This multi-pronged attack is a significant advantage, as it is believed to contribute to the low rate of resistance development observed with drugs like nitrofurantoin.[9][12]

cluster_bacterium Bacterial Cell NITROFURAN Nitrofuran Prodrug REDUCTASES Bacterial Nitroreductases NITROFURAN->REDUCTASES Enters Cell INTERMEDIATES Reactive Intermediates REDUCTASES->INTERMEDIATES Reduction/Activation DNA Bacterial DNA INTERMEDIATES->DNA Causes Strand Breaks RIBOSOMES Ribosomes INTERMEDIATES->RIBOSOMES Inhibits Protein Synthesis METABOLISM Metabolic Enzymes INTERMEDIATES->METABOLISM Disrupts Metabolism DEATH Cell Death DNA->DEATH RIBOSOMES->DEATH METABOLISM->DEATH

Fig. 1: Mechanism of action for nitrofuran antibiotics.
Quinolone Antibiotics: Precision Targeting

In contrast, antibiotics like the fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) employ a highly specific mechanism. They target bacterial type II topoisomerase enzymes—specifically DNA gyrase and topoisomerase IV.[13][14] These enzymes are critical for managing DNA topology during replication. By inhibiting them, fluoroquinolones prevent the bacterial cell from replicating its DNA and dividing, ultimately leading to cell death.[13] While highly effective, this specific targeting of a limited number of enzymes can be more susceptible to resistance development through mutations in the target proteins.[13]

Comparative Efficacy: A Data-Driven Analysis

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[15][16][17] A lower MIC value indicates higher potency.

The following table presents a comparative summary of MIC values for a representative furan derivative (Nitrofurantoin) and a common fluoroquinolone (Ciprofloxacin) against key bacterial pathogens. It is important to note that these values can vary based on the specific bacterial strain and testing methodology.

Antibiotic ClassCompoundEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
Furan Derivative Nitrofurantoin4 - 32 µg/mL[2]16 - 64 µg/mL[2]
Fluoroquinolone Ciprofloxacin0.013 - 1 µg/mL[18]0.125 - 8 µg/mL[18]

Analysis: Based on these generalized MIC ranges, Ciprofloxacin often demonstrates higher in vitro potency (lower MIC) against both E. coli and S. aureus compared to Nitrofurantoin. However, the clinical utility of Nitrofurantoin, particularly for urinary tract infections, is well-established due to its ability to achieve high concentrations in the urine, far exceeding the MIC for common uropathogens.[4][8] Furthermore, the broad mechanism of action for nitrofurans contributes to a lower incidence of resistance development, a critical factor in modern therapeutic selection.[9] The development of novel synthetic furan derivatives aims to improve upon this potency, with many new compounds showing excellent activity against both Gram-positive and Gram-negative organisms.[6][19][20]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Accurate and reproducible data is the cornerstone of antimicrobial drug development. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound.[17] The following protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24][25]

Rationale for Method Selection:

The broth microdilution method is chosen for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and bacterial strains in 96-well plates), and conservation of reagents compared to macrodilution methods.[15][26] It provides a quantitative result (the MIC value) that is essential for comparing the potency of different antimicrobial agents.[17]

PREP 1. Preparation - Prepare serial dilutions of test compounds - Standardize bacterial inoculum (0.5 McFarland) PLATE 2. Plate Inoculation - Dispense dilutions into 96-well plate - Add standardized inoculum to each well PREP->PLATE INCUBATE 3. Incubation - Incubate plate at 35-37°C - Duration: 16-20 hours PLATE->INCUBATE READ 4. Result Analysis - Visually inspect for turbidity - MIC = Lowest concentration with no visible growth INCUBATE->READ

Fig. 2: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Methodology:

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of the furan derivatives and control antibiotics in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[17][26] The final volume in each well should be 50 µL or 100 µL depending on the specific CLSI protocol being followed (e.g., M07).[23][24]

    • Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select several morphologically similar bacterial colonies. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][18]

    • Controls: Include a sterility control (broth only, no bacteria) and a growth control (broth and bacteria, no antibiotic) on each plate.

  • Inoculation:

    • Within 15 minutes of standardization, add the diluted bacterial inoculum to each well containing the antimicrobial agent.

    • The final volume in each well will be double the initial volume of the drug dilution (e.g., 50 µL of drug dilution + 50 µL of inoculum = 100 µL total).

  • Incubation:

    • Cover the plates and incubate under ambient air at 35-37°C for 16-20 hours.[18] Incubation time is critical; shorter times may not allow for sufficient bacterial growth, while longer times can lead to degradation of the antimicrobial agent.

  • Reading and Interpretation:

    • Following incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells from the bottom.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[17][18] The growth control well should show distinct turbidity, and the sterility control should remain clear.

Conclusion and Future Directions

Furan derivatives represent a versatile and potent class of antibacterial compounds. While established antibiotics like fluoroquinolones may exhibit superior potency in some standard in vitro tests, the unique multi-target mechanism of action of many furan derivatives offers a crucial advantage in circumventing and slowing the development of bacterial resistance.[9] The continued exploration and synthesis of novel furan-based molecules, guided by robust and standardized comparative assays, holds immense promise for the development of the next generation of antimicrobial therapies.[6][19][27] Future research should focus on optimizing the furan scaffold to enhance potency against resistant strains and elucidating the full range of their molecular targets within the bacterial cell.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(4-Aminophenyl)furan-2-carboxylate Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[1][2] The 5-phenylfuran-2-carboxylate core, in particular, has emerged as a privileged structure, offering a synthetically accessible framework for developing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(4-aminophenyl)furan-2-carboxylate analogs and related derivatives, focusing on their potential as anticancer agents. We will delve into their synthesis, compare their biological activities against various cancer cell lines, and elucidate the molecular mechanisms that underpin their therapeutic potential.

The 5-Phenylfuran-2-carboxylate Scaffold: A Privileged Motif

The inherent planarity and electronic properties of the furan ring, coupled with the ability to introduce diverse substituents at the 2- and 5-positions, make it an attractive starting point for drug design.[1] The linkage of a phenyl group at the 5-position and a carboxylate or its derivatives at the 2-position creates a molecular architecture that can effectively interact with various biological targets. The amino group on the phenyl ring provides a crucial handle for further structural modifications and can play a significant role in target binding through hydrogen bonding.

Synthetic Strategies for 5-Aryl-2-Furan Carboxylate Analogs

The synthesis of these analogs typically follows a convergent strategy, allowing for the facile introduction of diversity at both the phenyl and furan moieties. A general and adaptable synthetic route is outlined below.

General Synthetic Protocol:

A common approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between a furan-2-carboxylate derivative bearing a leaving group (e.g., a bromine atom) at the 5-position and a suitably substituted phenylboronic acid. Subsequent modifications, such as the introduction or modification of the amino group on the phenyl ring and derivatization of the carboxylate group, can be carried out to generate a library of analogs.

Step 1: Synthesis of the Furan Core Commercially available 5-bromofuran-2-carboxylic acid is esterified to yield the corresponding methyl or ethyl ester. This step protects the carboxylic acid and provides a stable intermediate for the subsequent coupling reaction.

Step 2: Suzuki Coupling The 5-bromo-furan-2-carboxylate is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water. This reaction is versatile and tolerates a wide range of functional groups on the phenylboronic acid.

Step 3: Functional Group Interconversion For analogs with a 4-amino group, a 4-nitrophenylboronic acid can be used in the Suzuki coupling. The nitro group is then reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Step 4: Derivatization of the Carboxylate The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. This allows for the exploration of the impact of different substituents at this position on biological activity.

Comparative Biological Activity of 5-Phenylfuran-2-Carboxylate Analogs

The anticancer activity of furan derivatives is often evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to compare the potency of different analogs. The following table summarizes the cytotoxic activities of representative 5-phenylfuran-2-carboxylate analogs and related compounds from various studies.

Compound IDR1 (at C5 of Furan)R2 (at C2 of Furan)Cancer Cell LineIC₅₀ (µM)Reference
Analog A 4-Nitrophenyl-COOHHeLa>100[3]
Analog B 4-Aminophenyl-COOCH₃---
Analog C 4-ChlorophenylChalcone derivativeLeukemia SR0.05 - 0.09[4]
Analog D 3,4-DifluorophenylCarboxamide-0.006 (as UT antagonist)[5]
Analog E 1,4-Dimethoxynaphthalen-2-ylNaphthoquinone-furan hybridHeLa3.10[6][7]
Analog F 4-Hydroxyphenylα-aminophosphonateMCF-744.00[8]

Note: The table includes data from closely related furan derivatives to infer potential SAR trends for the 5-(4-aminophenyl)furan-2-carboxylate scaffold, as direct comparative studies on a series of these specific analogs are limited in the public domain.

Elucidating the Mechanism of Action: Beyond Cytotoxicity

Understanding the molecular mechanism by which these compounds exert their anticancer effects is crucial for rational drug design. Several furan-based compounds have been shown to target key cellular processes involved in cancer cell proliferation and survival.

Tubulin Polymerization Inhibition

One of the well-established mechanisms for furan-containing anticancer agents is the inhibition of tubulin polymerization.[2][4] Microtubules are essential components of the cytoskeleton and are critical for cell division. Compounds that disrupt microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. Several 5-(4-chlorophenyl)furan derivatives have demonstrated potent inhibitory activity on tubulin polymerization, with some analogs being more potent than the well-known tubulin inhibitor, colchicine.[4]

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis a Purified Tubulin d Incubate at 37°C a->d b Test Compound/Control b->d c GTP & Buffer c->d e Measure Absorbance at 340 nm over time d->e f Plot Absorbance vs. Time e->f g Determine % Inhibition f->g

Caption: Workflow for in vitro tubulin polymerization assay.

Kinase Inhibition

Protein kinases are another important class of targets for anticancer drugs. Some furan-based scaffolds have been explored as kinase inhibitors. For instance, 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines have been identified as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck).[9] Given the structural similarities, it is plausible that 5-(4-aminophenyl)furan-2-carboxylate analogs could be designed to target specific kinases involved in cancer signaling pathways.

Inhibition of NAD⁺-Dependent Enzymes

Nicotinamide adenine dinucleotide (NAD⁺) is a crucial coenzyme in cellular metabolism, and enzymes that utilize NAD⁺ are gaining attention as therapeutic targets in cancer.[10][11][12] The 5-phenylfuran-2-carboxylate scaffold has been investigated as a potential inhibitor of NAD⁺-dependent enzymes. For example, furan-based inhibitors of pyruvate dehydrogenase, a key enzyme linking glycolysis to the citric acid cycle, have been developed.[13]

Signaling Pathway: Role of NAD⁺ in Cancer Cell Metabolism

G cluster_glycolysis Glycolysis cluster_pdh Pyruvate Dehydrogenase cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Pyruvate->AcetylCoA Pyruvate->AcetylCoA NAD⁺ -> NADH Energy (ATP) & Biosynthesis Energy (ATP) & Biosynthesis AcetylCoA->Energy (ATP) & Biosynthesis AcetylCoA->Energy (ATP) & Biosynthesis Inhibitor 5-Phenylfuran-2-carboxylate Analog PDH PDH Inhibitor->PDH NAD NAD NADH NADH

Caption: Inhibition of Pyruvate Dehydrogenase by furan analogs.

Structure-Activity Relationship (SAR) Insights

By comparing the biological activities of various analogs, we can deduce key structural features that contribute to their anticancer potency.

  • Substituents on the 5-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 5-position of the furan have a profound impact on activity.

    • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring often enhances cytotoxic activity.[3][4][14] For instance, the conversion of a 4-hydroxyphenyl group to a 4-chlorophenyl group has been shown to increase anticancer activity against certain cell lines.[14]

    • Amino Group: While a terminal amino group can be a key pharmacophoric feature for interacting with certain targets, its substitution pattern is critical. Modifications of the amino group to form amides or other derivatives can modulate the activity and pharmacokinetic properties of the compounds.

  • Modifications at the 2-Position of the Furan Ring: The group at the 2-position of the furan ring is another critical determinant of activity.

    • Carboxylate vs. Carboxamide: Conversion of the carboxylate to a carboxamide introduces a hydrogen bond donor and allows for the introduction of a wide range of substituents. This modification can significantly impact target binding and overall potency. The high potency of a 3,4-difluorophenyl carboxamide analog as a urotensin-II receptor antagonist highlights the potential of this modification.[5]

    • Chalcones and other derivatives: The incorporation of a chalcone moiety at the 2-position has been shown to yield highly potent tubulin polymerization inhibitors.[4] This suggests that extending the conjugation and introducing additional Michael acceptor sites can be a fruitful strategy.

Future Perspectives and Conclusion

The 5-(4-aminophenyl)furan-2-carboxylate scaffold holds significant promise for the development of novel anticancer agents. The SAR studies on related analogs suggest that strategic modifications can lead to highly potent compounds with diverse mechanisms of action. Future research should focus on:

  • Systematic SAR studies: A focused library of 5-(4-aminophenyl)furan-2-carboxylate analogs should be synthesized and evaluated to establish a more definitive SAR for this specific scaffold.

  • Target identification: Efforts should be directed towards identifying the specific molecular targets of the most potent analogs to facilitate mechanism-based drug design.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.

References

A Senior Application Scientist's Guide to the Validation of Cytotoxicity for Novel Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and toxicology, the initial assessment of a novel compound's cytotoxicity is a pivotal gateway. This is particularly true for furan-containing molecules. While the furan moiety is a valuable scaffold in medicinal chemistry, it is also associated with metabolic activation into potentially toxic intermediates.[1][2] Furan itself is metabolized by cytochrome P-450 enzymes into a reactive aldehyde, cis-2-butene-1,4-dial, which can lead to cellular damage and toxicity.[2][3][4] Therefore, a simple "live-or-die" readout is insufficient. A rigorous, multi-faceted validation strategy is required not only to quantify toxicity but also to understand its underlying mechanism, ensuring that promising therapeutic candidates are advanced on solid, reproducible data.

This guide provides a logical, field-proven framework for validating the cytotoxicity of novel furan compounds, moving from high-throughput primary screening to detailed mechanistic confirmation. We will explore the causality behind experimental choices, provide self-validating protocols, and present a clear workflow for generating a comprehensive and trustworthy cytotoxicity profile.

Part 1: The First Pass - Primary Assessment of Viability and Membrane Integrity

The initial screening phase aims to quickly identify cytotoxic "hits" and determine their potency (e.g., IC50 values). The core principle here is orthogonality : using at least two assays that measure different cellular parameters. This approach minimizes the risk of false positives or negatives arising from compound interference with a single assay chemistry.[5] The two workhorses for this stage are the MTT assay (measuring metabolic activity) and the LDH assay (measuring membrane integrity).

A. The MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which serves as a proxy for cell viability. The principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[6][7] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the novel furan compounds. Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.[10]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7][12]

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[7][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. The LDH Assay: A Direct Measure of Cell Death

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14] This loss of membrane integrity is a hallmark of necrotic cell death.[14][15] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[13][15] The resulting NADH is then used to reduce a tetrazolium salt to a colored formazan product, with the color intensity being proportional to the amount of LDH released and thus, the number of dead cells.[14]

Experimental Protocol: LDH Assay

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay using the same cell stock and compound dilutions.

  • Controls: In addition to vehicle controls, include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the endpoint.[16]

  • Sample Collection: Carefully collect a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well. Be cautious not to disturb the cell monolayer.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically ~490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

Comparative Analysis: MTT vs. LDH
FeatureMTT AssayLDH Assay
Principle Measures mitochondrial reductase activityMeasures lactate dehydrogenase release
Endpoint Cell Viability / Metabolic ActivityCell Death / Membrane Permeability
Cellular State Indicates living, metabolically active cellsIndicates dead or membrane-compromised cells
Throughput HighHigh
Pros Well-established, sensitive, inexpensive.[17]Simple, non-radioactive, allows for kinetic analysis.[18]
Cons Prone to interference from colored or reducing compounds. Can't distinguish cytostatic from cytotoxic effects.Less sensitive for early apoptosis; enzyme activity can be affected by culture conditions.[18]

Part 2: Mechanistic Elucidation - Distinguishing Apoptosis from Necrosis

Once a compound is confirmed as cytotoxic, the next critical step is to determine how it kills the cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[19] This distinction is vital; many successful chemotherapeutics induce apoptosis, a controlled process that avoids inflammation.[9]

A. Annexin V & Propidium Iodide (PI) Staining: The Gold Standard

This flow cytometry-based assay is a powerful tool for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[20]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC or CF®488A), it specifically labels early apoptotic cells.[21]

  • Propidium Iodide (PI) or 7-AAD: These are fluorescent nuclear dyes that are excluded by cells with an intact plasma membrane. They can only enter cells in late apoptosis or necrosis where membrane integrity is lost, staining the nucleus red.[20][22]

By using these two stains together, we can distinguish four populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[22]

  • Primarily Necrotic Cells: Annexin V-negative and PI-positive.

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture: Seed cells in a 6-well plate and treat with the furan compound at its IC50 and 2x IC50 concentrations for the desired time. Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The Annexin V signal is typically detected in the FL-1 channel (green), and the PI signal in the FL-2 or FL-3 channel (red).[22]

B. Caspase Activity Assays: Probing the Apoptotic Cascade

Apoptosis is executed by a family of proteases called caspases.[23] These enzymes exist as inactive zymogens and are activated in a cascade. Measuring their activity provides direct evidence of apoptosis.

  • Initiator Caspases (e.g., Caspase-8, Caspase-9): Activated by upstream death signals.[24]

  • Effector Caspases (e.g., Caspase-3, Caspase-7): Activated by initiator caspases, they carry out the dismantling of the cell.[23][25]

Assays typically use a short peptide substrate specific for a particular caspase, which is conjugated to a colorimetric (pNA) or fluorescent reporter.[26] When the active caspase cleaves the peptide, the reporter is released, generating a measurable signal proportional to caspase activity.[23][26]

Experimental Protocol: Caspase-3/7 Colorimetric Assay

  • Cell Lysis: After treating cells with the furan compound as described above, lyse the cells using a supplied lysis buffer.

  • Lysate Incubation: Add the cell lysate to a 96-well plate.

  • Substrate Addition: Add the Caspase-3/7 substrate (e.g., DEVD-pNA) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[24]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The signal is proportional to the Caspase-3/7 activity.

Part 3: A Self-Validating Workflow for Furan Compounds

A robust validation strategy integrates these assays into a logical progression. The results from each step should inform and validate the others. For instance, a compound that shows a strong signal in the MTT assay (decreased viability) and a corresponding strong signal in the LDH assay (increased cytotoxicity) is likely a potent cytotoxic agent. If that same compound then shows a high percentage of Annexin V-positive/PI-negative cells and elevated Caspase-3/7 activity, you have built a strong, self-validating case for apoptosis-mediated cytotoxicity.

Visualizing the Workflow

The following diagram illustrates a logical workflow for validating the cytotoxicity of novel furan compounds.

Cytotoxicity_Workflow cluster_0 Primary Screening cluster_1 Data Analysis & Hit Identification cluster_2 Mechanistic Validation cluster_3 Conclusion Start Novel Furan Compound Screening Primary Cytotoxicity Screen (e.g., 24h, 48h exposure) Start->Screening MTT MTT Assay (Metabolic Activity) Screening->MTT LDH LDH Assay (Membrane Integrity) Screening->LDH Analysis Calculate IC50 / EC50 MTT->Analysis LDH->Analysis Hit Is Compound Cytotoxic? Analysis->Hit Mechanism Determine Mode of Cell Death (Treat at IC50 concentration) Hit->Mechanism Yes No_Hit Compound is Non-Cytotoxic or Cytostatic Hit->No_Hit No AnnexinV Annexin V / PI Staining (Flow Cytometry) Mechanism->AnnexinV Caspase Caspase-3/7 Assay (Apoptosis Marker) Mechanism->Caspase Conclusion Characterize Cytotoxicity Profile: - Potency (IC50) - Mechanism (Apoptosis/Necrosis) AnnexinV->Conclusion Caspase->Conclusion

Caption: A comprehensive workflow for cytotoxicity validation.

Visualizing the Apoptotic Pathway

This diagram shows the key events in apoptosis measured by the mechanistic assays.

Apoptosis_Pathway cluster_0 Cell Membrane Events cluster_1 Intracellular Cascade cluster_2 Assay Readouts PS_Flip Phosphatidylserine (PS) Translocation (Flip) Membrane_Compromise Loss of Membrane Integrity PS_Flip->Membrane_Compromise AnnexinV Annexin V Staining PS_Flip->AnnexinV PI Propidium Iodide (PI) Staining Membrane_Compromise->PI Initiator Initiator Caspases (e.g., Caspase-9) Effector Effector Caspases (e.g., Caspase-3/7) Initiator->Effector Effector->PS_Flip triggers Execution Cell Dismantling Effector->Execution CaspaseAssay Caspase-3/7 Assay Effector->CaspaseAssay Execution->Membrane_Compromise leads to Furan Cytotoxic Furan Compound Furan->PS_Flip Furan->Initiator

Caption: Key events in apoptosis and their detection methods.

Conclusion

Validating the cytotoxicity of novel furan compounds demands more than a single data point. It requires a systematic, multi-assay approach that builds a cohesive and defensible story. By combining orthogonal primary screens like MTT and LDH with mechanistic assays such as Annexin V/PI staining and caspase activity measurements, researchers can confidently characterize the cytotoxic potential of their compounds. This rigorous validation framework not only enhances the reliability of preclinical data but also provides crucial insights that can guide the selection and optimization of drug candidates, ultimately increasing the probability of success in the complex journey of drug development.

References

A Senior Application Scientist's Guide to Cross-Validation of Biological Activity with Different Assay Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous testing and data-driven decisions. A critical, yet often underestimated, aspect of this process is the cross-validation of biological activity across different assay methods. This guide provides an in-depth technical exploration of why and how to perform this crucial step, moving beyond mere protocol recitation to explain the underlying scientific principles and strategic considerations. Our objective is to equip you with the expertise to design, execute, and interpret cross-validation studies, thereby ensuring the robustness and reliability of your findings.

The Imperative of Orthogonal Validation: Why One Assay is Not Enough

The primary reasons for conducting cross-validation are:

  • Confirmation of On-Target Activity: By demonstrating consistent activity across multiple, distinct assays, you build a stronger case that the observed effect is due to the intended molecular interaction.

  • Identification of Assay Artifacts: Discrepancies between assay results can reveal issues such as compound interference with the detection technology (e.g., fluorescence quenching), non-specific inhibition, or off-target effects that are only apparent in a more physiologically relevant system.[1]

  • Elucidation of Mechanism of Action: Comparing data from biochemical assays (measuring direct target engagement) with cell-based assays (measuring a functional cellular response) can provide valuable insights into a compound's mechanism of action, including its cell permeability and engagement of downstream signaling pathways.[2][3]

  • Building a Robust Data Package for Regulatory Submissions: Regulatory bodies like the FDA increasingly expect comprehensive data packages that include orthogonal validation to support claims of a drug candidate's efficacy and selectivity.

Strategic Considerations for Assay Selection

The choice of assays for cross-validation should be deliberate and strategic. A well-designed study will often pair a biochemical assay with a cell-based assay, or a label-based assay with a label-free method.

  • Biochemical Assays: These assays, such as ELISAs and fluorescence polarization, measure the direct interaction between a compound and its purified target protein. They are excellent for determining binding affinity and direct inhibitory activity in a controlled, in vitro environment.

  • Cell-Based Assays: These assays, including reporter gene and cell viability assays, measure the functional consequences of target engagement within a living cell. They provide a more physiologically relevant context, accounting for factors like cell permeability and downstream signaling events.[3]

  • Label-Free Assays: Technologies like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure biomolecular interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with the interaction being studied.

The following diagram illustrates a typical workflow for cross-validating a novel kinase inhibitor.

cross_validation_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation biochem_assay Biochemical Kinase Assay (e.g., Fluorescence Polarization) biochem_data Determine IC50 (Direct Inhibition) biochem_assay->biochem_data data_comparison Data Comparison & Correlation Analysis biochem_data->data_comparison cell_assay Cell-Based Assay (e.g., Phosphorylation of Downstream Substrate) cell_data Determine IC50 (Cellular Potency) cell_assay->cell_data cell_data->data_comparison compound Novel Kinase Inhibitor compound->biochem_assay compound->cell_assay conclusion Validated On-Target Activity OR Investigate Discrepancies data_comparison->conclusion

Caption: Cross-validation workflow for a novel kinase inhibitor.

Data Presentation: A Comparative Analysis

A key output of a cross-validation study is a clear, quantitative comparison of the data from the different assays. This is often presented in tabular format, allowing for a direct assessment of the correlation between the results.

Case Study 1: Cross-Validation of Kinase Inhibitors

In this example, a series of polo-like kinase 1 (PLK1) inhibitors were evaluated in both a biochemical assay (measuring direct enzyme inhibition) and a cell-based assay (measuring inhibition of a downstream cellular process).

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Fold Difference (Cellular/Biochemical)
Inhibitor A1.21512.5
Inhibitor B0.8250312.5
Inhibitor C5.66010.7
Inhibitor D2.3>1000>434

Data adapted from a representative study on kinase inhibitors.[1]

Interpretation:

  • Inhibitors A and C show good correlation between their biochemical and cellular potency, with the expected rightward shift in the cellular assay due to factors like cell permeability and ATP competition. This provides confidence in their on-target activity.

  • Inhibitor B demonstrates a significant drop in potency in the cellular assay, suggesting potential issues with cell permeability or rapid metabolism.

  • Inhibitor D is potent biochemically but inactive in the cellular context, strongly indicating that it is not cell-permeable or is subject to efflux pumps.

Case Study 2: Antibody-Antigen Binding Affinity by ELISA and SPR

This case study compares the equilibrium dissociation constant (KD) of two alpaca-derived antibody fragments (R4 and R9) binding to a monoclonal antibody antigen, as determined by ELISA and Surface Plasmon Resonance (SPR).

Antibody FragmentELISA KD (nM)SPR KD (nM)Fold Difference (ELISA/SPR)
R435.40.8143.7
R912.70.9014.1

Data adapted from a comparative study of ELISA and SPR.[4]

Interpretation:

The ELISA consistently reported significantly higher KD values (lower affinity) compared to SPR.[4] This discrepancy is likely due to the fact that the incubation time in the ELISA was not sufficient to reach binding equilibrium, a factor that is directly measured and accounted for in the real-time SPR analysis.[4] This highlights the importance of understanding the kinetic parameters of an interaction, which can be elucidated by methods like SPR, to properly design and interpret endpoint assays like ELISA.

Experimental Protocols

To ensure the trustworthiness and reproducibility of your cross-validation studies, it is essential to follow well-defined and validated protocols. Below are detailed, step-by-step methodologies for key assays discussed in this guide.

Biochemical Assay: Fluorescence Polarization (FP)

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein. A small, unbound tracer tumbles rapidly, resulting in low polarization of the emitted light. When bound to a larger protein, the complex tumbles more slowly, leading to an increase in polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled tracer in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of the purified target protein in the same buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup (384-well plate):

    • Add 10 µL of assay buffer to all wells.

    • Add 1 µL of the test compound dilutions to the appropriate wells.

    • Add 10 µL of the target protein solution to all wells except the "tracer only" controls.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate for the desired time (determined during assay development) at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader, using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Plot the mP values against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Luciferase Reporter Gene Assay

Principle: This assay measures the activity of a specific signaling pathway by linking the expression of a luciferase reporter gene to a promoter that is responsive to that pathway. An increase or decrease in luciferase activity, measured by the production of light upon addition of a substrate, reflects the modulation of the signaling pathway by the test compound.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well, white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

    • Transfect the cells with the appropriate luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Allow the cells to recover and express the reporter genes for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate for the desired treatment period (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add the luciferase assay reagent to each well.

    • Immediately measure the firefly luciferase activity (luminescence) on a plate reader.

    • Add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase.

    • Immediately measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Label-Free Assay: Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, which is proportional to the mass bound to the surface. This allows for the real-time, label-free detection of biomolecular interactions.

Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Inject the purified ligand (e.g., the target protein) over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the analyte (e.g., the test compound or binding partner) in running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the binding in real-time as a change in response units (RU).

    • Allow for a dissociation phase where running buffer is flowed over the surface.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Signaling Pathways: Receptor Tyrosine Kinase Activation

Understanding the signaling pathway in which your target is involved is crucial for designing relevant cell-based assays. The following diagram, generated using DOT language, illustrates the activation of a Receptor Tyrosine Kinase (RTK) and a key downstream signaling cascade.

rtk_pathway cluster_membrane Plasma Membrane RTK_monomer RTK Monomer RTK_dimer RTK Dimer (Autophosphorylated) RTK_monomer->RTK_dimer 2. Dimerization & Autophosphorylation Grb2 Grb2 RTK_dimer->Grb2 3. Recruitment Ligand Ligand Ligand->RTK_monomer 1. Binding Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP 4. GEF Activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf 5. Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors 6. Nuclear Translocation & Phosphorylation Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion: A Commitment to Scientific Integrity

Cross-validation of biological activity is not merely a technical task but a reflection of a commitment to scientific integrity. By employing orthogonal assay methods, you can build a more complete and accurate picture of your compound's biological activity, identify potential liabilities early in the drug discovery process, and generate a robust and trustworthy data package. This guide has provided a framework for understanding the principles of cross-validation, selecting appropriate assays, and interpreting the resulting data. By integrating these practices into your research, you will be better equipped to make informed decisions and advance the development of novel therapeutics.

References

The Furan Scaffold: A Comparative Guide to Mechanisms of Action in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Furan Ring in Medicinal Chemistry

The furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic and steric properties often allow it to serve as a bioisostere for other aromatic systems, such as the phenyl ring, potentially enhancing metabolic stability and modulating drug-receptor interactions.[1][2] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as antibacterial, anti-inflammatory, cardiovascular, and anticancer agents.[3][4][5]

This guide provides a comparative analysis of the mechanisms of action of several prominent furan-based drugs across diverse therapeutic classes. We will delve into the molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms. By presenting this information in a clear and comparative format, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the versatility of the furan scaffold and for guiding the design of novel therapeutics.

Comparative Analysis of Furan-Based Drugs by Therapeutic Class

The versatility of the furan scaffold is evident in the wide array of therapeutic areas where furan-containing drugs have made a significant impact. Below, we compare the mechanisms of action of key furan-based drugs, highlighting the diverse molecular targets they engage.

Anti-ulcer Agents: Targeting Histamine H2 Receptors

Ranitidine , a well-known anti-ulcer agent, exemplifies the use of the furan ring in targeting G-protein coupled receptors (GPCRs).

Mechanism of Action: Ranitidine is a competitive and reversible antagonist of the histamine H2 receptor located on the gastric parietal cells.[6] Histamine, a key stimulant of gastric acid secretion, binds to H2 receptors, activating a Gs protein-coupled signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase). By blocking the H2 receptor, ranitidine prevents this signaling cascade, leading to a reduction in gastric acid secretion.[6]

Signaling Pathway:

G_protein_coupled_receptor_signaling_pathway Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds G_protein Gs Protein H2R->G_protein Activates Ranitidine Ranitidine Ranitidine->H2R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Promotes Furosemide_Mechanism_of_Action cluster_lumen cluster_cell cluster_interstitium Lumen Lumen of Thick Ascending Limb Epithelial_Cell Renal Epithelial Cell Interstitium Renal Interstitium Na_Lumen Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na_Lumen->NKCC2 K_Lumen K+ K_Lumen->NKCC2 Cl_Lumen 2Cl- Cl_Lumen->NKCC2 Reabsorption Ion Reabsorption NKCC2->Reabsorption Mediates Furosemide Furosemide Furosemide->NKCC2 Inhibits Nitrofurantoin_Mechanism_of_Action Nitrofurantoin Nitrofurantoin Nitroreductases Bacterial Nitroreductases Nitrofurantoin->Nitroreductases Enters Cell and is Reduced by Bacterial_Cell Bacterial Cell Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Generates Bacterial_DNA Bacterial DNA Reactive_Intermediates->Bacterial_DNA Damages Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Damages Macromolecules Other Macromolecules Reactive_Intermediates->Macromolecules Damages Cell_Death Bacterial Cell Death Bacterial_DNA->Cell_Death Ribosomes->Cell_Death Macromolecules->Cell_Death Amiodarone_Mechanism_of_Action Amiodarone Amiodarone K_Channel Potassium Channels (e.g., hERG) Amiodarone->K_Channel Blocks Na_Channel Sodium Channels Amiodarone->Na_Channel Blocks Ca_Channel Calcium Channels Amiodarone->Ca_Channel Blocks Beta_Receptor β-Adrenergic Receptors Amiodarone->Beta_Receptor Blocks Action_Potential Cardiac Action Potential K_Channel->Action_Potential Modulate Na_Channel->Action_Potential Modulate Ca_Channel->Action_Potential Modulate Beta_Receptor->Action_Potential Modulate Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing H2 Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Ranitidine Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Analyze Data (Calculate Ki) Quantify->Analyze End End Analyze->End NKCC2_Inhibition_Assay_Workflow Start Start Seed_Cells Seed HEK293 Cells Expressing NKCC2 Start->Seed_Cells Pre_incubate Pre-incubate Cells with Furosemide Seed_Cells->Pre_incubate Initiate_Uptake Initiate Ion Uptake with 86Rb+ Pre_incubate->Initiate_Uptake Stop_Uptake Stop Uptake and Lyse Cells Initiate_Uptake->Stop_Uptake Quantify Quantify 86Rb+ Uptake Stop_Uptake->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End Antimicrobial_Susceptibility_Testing_Workflow Start Start Prepare_Inoculum Prepare a Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate a Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Discs Apply Nitrofurantoin Impregnated Discs Inoculate_Plate->Apply_Discs Incubate Incubate the Plate Apply_Discs->Incubate Measure_Zones Measure the Zones of Inhibition Incubate->Measure_Zones Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret End End Interpret->End Patch_Clamp_Electrophysiology_Workflow Start Start Prepare_Cells Prepare Cells Expressing the Target Ion Channel Start->Prepare_Cells Form_Seal Form a High-Resistance Seal with a Micropipette Prepare_Cells->Form_Seal Establish_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Establish_Whole_Cell Record_Currents Record Ion Channel Currents Establish_Whole_Cell->Record_Currents Apply_Amiodarone Apply Amiodarone and Record Blocked Currents Record_Currents->Apply_Amiodarone Analyze Analyze Data (Calculate IC50) Apply_Amiodarone->Analyze End End Analyze->End

References

A Senior Scientist's Comparative Guide to HPLC Purity Assessment of Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Novel Pharmaceutical Building Blocks

Methyl 5-(4-aminophenyl)furan-2-carboxylate is a heterocyclic aromatic amine with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. Its unique structure, combining a furan core with an aminophenyl moiety, makes it a valuable scaffold for developing compounds with diverse biological activities. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity with unequivocal certainty is not merely a regulatory formality but a cornerstone of drug safety and efficacy.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this specific molecule. We will move beyond rote protocol recitation to explore the underlying chromatographic principles, justifying the selection of each parameter. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust, reliable, and validated method for ensuring the purity of this and structurally similar compounds. The methodologies discussed are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4]

The Analytical Challenge: Anticipating Potential Impurities

A robust analytical method is one that can separate the main compound from any potential impurities. For this compound, these may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as substituted nitroaromatics or furan derivatives.[5]

  • Intermediates: Partially reacted species that did not proceed to the final product.

  • By-products: Resulting from side reactions, such as oxidation of the amine, hydrolysis of the ester, or polymerization.

  • Degradants: Arising from instability under specific light, temperature, or pH conditions.

The structural diversity of these potential impurities—ranging from more polar to less polar than the parent compound—necessitates a chromatographic system with high resolving power.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analytical task.[6] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating complex mixtures and detecting trace-level impurities. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for a moderately polar compound like this compound.

Comparative Analysis of RP-HPLC Methodologies

The success of an RP-HPLC separation is critically dependent on the judicious selection of the stationary phase (the column) and the mobile phase. We will compare two distinct approaches to illustrate how subtle changes in column chemistry and mobile phase composition can significantly impact chromatographic performance.

Method A: The Universal Workhorse - C18 Column Chemistry

The C18 (octadecyl) bonded silica phase is the most common stationary phase in RP-HPLC, valued for its strong hydrophobic retention.[7]

  • Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (dispersive) interaction between the non-polar alkyl chains of the stationary phase and the analyte. For our target molecule, the phenyl and furan rings provide the primary sites for this interaction.

  • Causality of Choice: A C18 column is an excellent starting point for method development due to its versatility.[8][9] It provides good retention for a wide range of moderately polar to non-polar compounds.

Method B: An Alternative Selectivity - Phenyl-Hexyl Column Chemistry

A Phenyl-Hexyl column offers a different, often complementary, selectivity to the standard C18.

  • Mechanism of Separation: This stationary phase provides a unique mixed-mode retention mechanism. It retains compounds via standard hydrophobic interactions (from the hexyl chains) but also through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[10][11]

  • Causality of Choice: Given that our target analyte and many potential impurities are aromatic, the π-π interaction capability of a Phenyl-Hexyl column can introduce different selectivity and potentially resolve impurities that co-elute on a C18 column.[11] This is a logical next step when a C18 column provides insufficient resolution.

Experimental Design & Protocols

To provide a valid comparison, all common parameters (e.g., instrument, flow rate, temperature) are held constant. The primary variables are the column and the mobile phase gradient.

Common Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Detection Wavelength: 285 nm (selected based on the UV absorbance maximum of the aminophenylfuran chromophore)

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Flow Rate: 1.0 mL/min

  • Sample Preparation: Dissolve 1.0 mg of this compound in 10 mL of 50:50 Acetonitrile:Water (0.1 mg/mL).

Protocol 1: Method A - C18 Separation
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Re-equilibration)

  • Run Time: 25 minutes

Protocol 2: Method B - Phenyl-Hexyl Separation
  • Column: Poroshell 120 Phenyl-Hexyl, 4.6 x 150 mm, 4 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Re-equilibration)

  • Run Time: 25 minutes

Visualizing the Workflow

The general workflow for HPLC purity assessment follows a logical sequence from sample preparation to data analysis and reporting.

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dilution Injection Sample Injection SamplePrep->Injection MobilePrep Mobile Phase Preparation SystemSetup HPLC System Setup (Method Load) MobilePrep->SystemSetup Equilibration Column Equilibration SystemSetup->Equilibration Equilibration->Injection DataAcq Data Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Reporting Generate Report PurityCalc->Reporting

Caption: General workflow for HPLC purity analysis.

Performance Data & Comparison

The following table summarizes hypothetical but realistic performance data obtained from analyzing a sample of this compound spiked with two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar by-product). The data reflects typical outcomes for these column types. Method validation would be performed according to ICH Q2(R1) guidelines.[2][12][13]

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Commentary
Retention Time (t R ) - Main Peak 10.5 min9.8 minPhenyl-Hexyl shows slightly less hydrophobic retention for the main peak.
Resolution (R s ) - Main Peak / Impurity 1 2.53.1Phenyl-Hexyl provides superior resolution for the more polar impurity.
Resolution (R s ) - Main Peak / Impurity 2 1.92.2The π-π interactions of the Phenyl-Hexyl column improve separation of the aromatic by-product.
Tailing Factor (T) - Main Peak 1.21.1Both columns show good peak shape; the Phenyl-Hexyl is slightly more symmetrical.
Theoretical Plates (N) 15,00014,500Both columns demonstrate high efficiency.
Relative Standard Deviation (RSD%) of Peak Area (n=6) 0.4%0.3%Both methods exhibit excellent precision.

Method Selection Rationale: Choosing the Right Tool for the Job

The choice between these methods is dictated by the specific analytical goal. The following decision logic illustrates the selection process.

Method_Selection decision decision result result start Start: Purity Assessment Needed decision1 decision1 start->decision1 Are all impurities well-resolved on a standard C18 column? result_A Use Method A (C18). It is robust and widely applicable. decision1->result_A Yes decision2 Are the problematic impurities aromatic in nature? decision1->decision2 No (Co-elution observed) result_B Use Method B (Phenyl-Hexyl). Leverage π-π interactions for enhanced selectivity. decision2->result_B Yes result_C Further method development required. (e.g., alternative solvent, pH, or column chemistry) decision2->result_C No

References

A Comparative Guide to Establishing Reference Standards for Furan-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of quantitative analysis hinges on the quality of reference standards. For furan-2-carboxylate derivatives, a class of compounds with burgeoning applications in pharmaceuticals, agrochemicals, and polymer science, the establishment of well-characterized reference standards is a foundational necessity.[1] This guide provides a comprehensive, in-depth comparison of analytical methodologies for establishing such standards, grounded in scientific principles and practical, field-proven insights. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the rationale behind experimental choices, ensuring a self-validating system of analysis.

The Imperative for High-Purity Reference Standards

A chemical reference standard is a highly purified and well-characterized substance intended for use in analytical procedures.[2][3] Its primary purpose is to ensure the accuracy and reproducibility of analytical results, forming the basis for qualitative and quantitative assessments.[3][4] For furan-2-carboxylate derivatives, which are often key intermediates or active pharmaceutical ingredients (APIs), an accurately assigned purity value for a reference standard is critical for:

  • Accurate potency determination of APIs.

  • Quantification of impurities and degradation products. [5]

  • Validation of analytical methods. [6]

  • Ensuring lot-to-lot consistency in manufacturing.

The World Health Organization (WHO) and the International Council for Harmonisation (ICH) have established guidelines for the establishment and maintenance of chemical reference substances, emphasizing the need for rigorous characterization and purity assessment.[4][6][7] A purity of 99.5% or higher is generally desirable for a reference substance used in assays.[4]

Core Analytical Techniques for Purity Assessment: A Comparative Overview

The establishment of a reference standard for a furan-2-carboxylate derivative necessitates a multi-pronged analytical approach, often referred to as an "orthogonal approach," where different techniques with different principles of measurement are employed to provide a comprehensive purity profile.[8] The three pillars of purity assessment for these compounds are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Ratio Method

qNMR has emerged as a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for an identical reference standard of the analyte.[1][9][10][11][12]

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[10][13]

Advantages:

  • Primary Method: Does not require a reference standard of the furan-2-carboxylate derivative itself.[9]

  • High Accuracy and Precision: Capable of providing highly accurate and precise purity values.[9]

  • Structural Confirmation: Provides structural information about the analyte and any proton-bearing impurities in the same experiment.[8][9]

  • Non-destructive: The sample can be recovered after analysis.[14]

Limitations:

  • Lower Sensitivity: Less suitable for trace impurity analysis compared to chromatographic methods.[14]

  • Signal Overlap: Can be challenging in complex mixtures where signals from the analyte and impurities overlap.[14]

  • "NMR Silent" Impurities: Does not detect impurities without protons, such as inorganic salts.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation capabilities for non-volatile and thermally labile compounds like many furan-2-carboxylate derivatives.[14][15]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[14] Detection is typically performed using an ultraviolet (UV) detector.

Advantages:

  • High Sensitivity and Resolution: Excellent for detecting and quantifying trace impurities.[14]

  • Versatility: A wide range of stationary and mobile phases allows for the optimization of separations for various furan-2-carboxylate derivatives.

  • Established Methodology: A well-understood and widely used technique in the pharmaceutical industry.

Limitations:

  • Relative Method: Requires a certified reference standard of the furan-2-carboxylate derivative for accurate quantification.

  • Response Factor Dependency: The UV response of impurities can differ significantly from the main compound, potentially leading to inaccurate quantification if not corrected with relative response factors.

  • Non-chromophoric Impurities: Impurities that do not absorb UV light will not be detected.

Gas Chromatography (GC): The Choice for Volatile Analytes and Impurities

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For certain furan-2-carboxylate derivatives (e.g., esters with low molecular weight alcohols) and for the analysis of residual solvents, GC is an indispensable tool.[16][17][18]

Principle: GC separates components of a mixture based on their partitioning between a stationary phase within a capillary column and a gaseous mobile phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[17][19]

Advantages:

  • High Efficiency and Resolution: Provides excellent separation of volatile compounds.[14]

  • High Sensitivity: The FID is highly sensitive to organic compounds.[14]

  • Mass Spectrometry Coupling (GC-MS): Provides structural information for the identification of unknown impurities.[16][17]

Limitations:

  • Thermal Lability: Not suitable for thermally unstable furan-2-carboxylate derivatives.

  • Derivatization: Non-volatile derivatives may require chemical modification (derivatization) prior to analysis, which can introduce errors.[14]

  • Relative Method: Similar to HPLC, it requires a reference standard for accurate quantification.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on the specific properties of the furan-2-carboxylate derivative and the intended use of the reference standard.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Signal intensity proportional to the number of nuclei.Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Quantification Absolute (with internal standard).[10]Relative (requires analyte-specific reference standard).Relative (requires analyte-specific reference standard).
Selectivity High, based on unique chemical shifts.High, based on chromatographic separation.Very high, based on chromatographic separation.
Sensitivity Moderate.High.Very High.
Trace Impurity Detection Limited.Excellent.Excellent.
Structural Information Yes (for proton-bearing molecules).[9]No (unless coupled with MS).Yes (when coupled with MS).[16]
Sample Throughput Relatively high.Moderate to high.Moderate to high.
"Silent" Impurities Does not detect non-protonated impurities.[1]Does not detect non-chromophoric impurities.Does not detect non-volatile impurities.
Best Suited For Assigning the primary purity value to a new reference standard.Routine quality control, impurity profiling, stability studies.Analysis of volatile derivatives and residual solvents.

Establishing a Reference Standard for a Furan-2-Carboxylate Derivative: A Step-by-Step Workflow

The establishment of a reference standard is a systematic process that involves synthesis, purification, characterization, and ongoing monitoring.

Reference Standard Workflow cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Characterization & Purity Assignment cluster_2 Phase 3: Finalization & Stability synthesis Synthesis of Furan-2-Carboxylate Derivative purification Purification (Recrystallization, Chromatography, etc.) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment identity->purity qnmr qNMR (Primary Purity) purity->qnmr hplc HPLC (Impurity Profile) purity->hplc gc GC (Residual Solvents, Volatile Impurities) purity->gc water Water Content (Karl Fischer) purity->water inorganic Inorganic Impurities (Sulphated Ash) purity->inorganic coa Certificate of Analysis Generation qnmr->coa hplc->coa gc->coa water->coa inorganic->coa stability Stability Study (ICH Guidelines) coa->stability

Caption: Workflow for establishing a furan-2-carboxylate derivative reference standard.

Experimental Protocols

The following are example protocols for the characterization of a hypothetical furan-2-carboxylate derivative, Ethyl 2-furoate.

1. Identity Confirmation

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.

2. Purity Assessment by Quantitative ¹H-NMR (qNMR)

This protocol outlines the determination of the purity of Ethyl 2-furoate using maleic acid as a certified internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Ethyl 2-furoate into an NMR tube.

    • Accurately weigh approximately 5 mg of certified maleic acid internal standard into the same NMR tube.

    • Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Vortex the tube until both the sample and the internal standard are completely dissolved.

  • NMR Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

    • Acquire the spectrum with a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal of Ethyl 2-furoate (e.g., the furan proton at ~7.2 ppm, 1H).

    • Integrate the signal of the maleic acid internal standard (olefinic protons at ~6.3 ppm, 2H).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

3. Impurity Profiling by HPLC-UV

This protocol describes a reversed-phase HPLC method for the separation and quantification of potential impurities in Ethyl 2-furoate.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of Ethyl 2-furoate at 1 mg/mL in acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to impurities.

    • Calculate the percentage of each impurity based on the peak area relative to the total peak area (area percent method). For higher accuracy, use a reference standard of the impurity to determine its relative response factor.

4. Residual Solvent and Volatile Impurity Analysis by GC-FID

This protocol is for the determination of residual solvents (e.g., from synthesis and purification) in the Ethyl 2-furoate reference standard.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm

    • Carrier Gas: Helium

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Detector Temperature: 260 °C

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of Ethyl 2-furoate into a headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Quantify the residual solvents by comparing their peak areas to those of a certified reference standard of the respective solvent.

Stability Indicating Method and Forced Degradation Studies

A crucial aspect of establishing a reference standard is to ensure that the analytical methods used for its characterization are "stability-indicating." This means the method can separate the main compound from its degradation products.[20][21][22][23] Forced degradation studies are performed to generate these degradation products and validate the analytical method's specificity.[20][21][22][23][24]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photostability: Exposure to light according to ICH Q1B guidelines

The stressed samples are then analyzed by HPLC to demonstrate that the degradation products are resolved from the parent peak of the furan-2-carboxylate derivative.

Forced Degradation Workflow cluster_0 Stressing Conditions cluster_1 Analysis cluster_2 Evaluation acid Acid Hydrolysis hplc_analysis HPLC-UV/DAD Analysis acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal thermal->hplc_analysis photo Photolytic photo->hplc_analysis peak_purity Peak Purity Assessment hplc_analysis->peak_purity mass_balance Mass Balance Calculation hplc_analysis->mass_balance degradation_pathway Degradation Pathway Elucidation hplc_analysis->degradation_pathway

Caption: Workflow for forced degradation studies.

Conclusion: An Integrated Approach for Reliable Reference Standards

The establishment of a high-quality reference standard for a furan-2-carboxylate derivative is a meticulous process that requires a combination of analytical techniques. qNMR serves as the primary method for an accurate, absolute purity assignment, while HPLC and GC are indispensable for profiling and quantifying trace impurities and residual solvents. A thorough understanding of the advantages and limitations of each technique, coupled with a systematic workflow that includes identity confirmation, orthogonal purity assessment, and forced degradation studies, is paramount. By adhering to these principles, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the quality and safety of their products.

References

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 5-(4-aminophenyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. The compound Methyl 5-(4-aminophenyl)furan-2-carboxylate is a molecule of interest in drug development, but its structural features—a furan core and an aromatic amine group—warrant a diligent and informed approach to laboratory safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to build a self-validating system of protection for you and your team.

Hazard Assessment: Understanding the Molecule

While specific toxicological data for this compound is limited, its constituent parts provide a strong basis for a conservative hazard assessment. We must consider the known risks associated with both furan derivatives and aromatic amines.

  • Furan Moiety: Furan and its derivatives can be toxic and are treated as potential carcinogens.[1][2] Some furan compounds can form explosive peroxides upon exposure to air and light.[3][4]

  • Aromatic Amine Moiety: The aminophenyl group is a classic structural alert. Aromatic amines as a class are known for their potential to cause skin irritation, sensitization, and long-term health effects, including carcinogenicity.

Based on available safety data for the compound and its structural relatives, the primary hazards are summarized below.[5][6][7]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.[5][7]Ingestion
Skin Irritation May cause skin irritation upon direct contact.[6]Skin Contact
Eye Irritation May cause serious eye irritation.[6]Eye Contact
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[6]Inhalation
Suspected Long-Term Effects Due to the furan and aromatic amine structures, it should be handled as a potential mutagen or carcinogen.[2][8]All Routes

The cornerstone of our safety protocol is the ALARA principle (As Low As Reasonably Achievable). All engineering controls and personal protective equipment (PPE) selections are designed to minimize exposure through all potential routes.

The Last Line of Defense: Personal Protective Equipment (PPE)

Before any handling of this compound, ensure that primary engineering controls, such as a certified chemical fume hood, are in proper working order.[4][9] PPE is to be used in conjunction with these controls, not as a replacement.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Task-Specific PPE Selection cluster_2 Required PPE Ensemble start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing Small Quantities (in fume hood) task_type->weighing Low volume / solid solution Preparing Solutions / Reactions (in fume hood) task_type->solution Solution / transfer spill Spill Cleanup / High Risk task_type->spill Uncontrolled release ppe_base Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves (single pair) - Lab Coat - Closed-toe Shoes, Full Pants weighing->ppe_base ppe_enhanced Enhanced PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical Resistant Lab Coat - Face Shield (if splash risk) - Consider Respirator* solution->ppe_enhanced ppe_spill Emergency PPE: - Full-face Respirator with Organic Vapor/P100 Cartridges - Chemical Resistant Coveralls - Heavy-duty Gloves (e.g., Neoprene) - Chemical Boots spill->ppe_spill caption *Respirator required if handling outside fume hood or potential for aerosolization exists.

Caption: PPE selection workflow based on the specific laboratory task.

Detailed PPE Specifications
  • Eye and Face Protection :

    • Minimum : ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory.

    • Required for Solutions/Transfers : Chemical splash goggles should be worn when handling solutions or performing any operation with a splash hazard.[9]

    • Recommended for High Risk : A full-face shield worn over chemical splash goggles is recommended when there is a significant risk of splashing or reaction vessel pressurization.[10]

  • Hand Protection :

    • Disposable nitrile gloves are the standard choice for incidental contact.[10]

    • Double gloving is highly recommended when handling the pure compound or concentrated solutions to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.

    • Always inspect gloves for tears or pinholes before use.

    • Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.[11]

  • Body Protection :

    • A clean, buttoned laboratory coat must be worn at all times. Ensure sleeves are of sufficient length to prevent skin exposure between the glove and cuff.[9]

    • Full-length pants and closed-toe shoes are mandatory. No skin should be exposed on the lower legs or feet.[10]

    • For large-scale operations, consider a chemically resistant apron or coveralls.

  • Respiratory Protection :

    • All handling of this compound should ideally occur within a chemical fume hood to minimize inhalation exposure.

    • If handling the solid powder outside of a fume hood (not recommended) or if there is a potential for aerosol generation that cannot be controlled by engineering means, respiratory protection is required. A NIOSH-approved respirator with P100 (particulate) filters is necessary for powders. If volatile organic solvents are used, combination organic vapor/P100 cartridges should be selected.[9][10]

    • All personnel required to wear respirators must be part of a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[4]

Operational and Disposal Plans

A robust safety plan extends beyond PPE to include procedural and disposal protocols.

Step-by-Step PPE Donning and Doffing
  • Donning (Putting On) :

    • Wash hands thoroughly.

    • Put on the lab coat and fasten all buttons.

    • Put on inner gloves.

    • Put on eye/face protection.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • If required, perform a seal check on your respirator before entering the work area.

  • Doffing (Taking Off) : This sequence is critical to prevent cross-contamination.

    • Remove outer gloves. Peel them off so they turn inside out, without touching the outer surface with your bare skin.

    • Remove the lab coat, folding it inward on itself.

    • Remove eye/face protection.

    • Remove inner gloves using the same inside-out technique.

    • Wash hands thoroughly with soap and water.

Waste Disposal
  • Contaminated PPE : All disposable PPE (gloves, etc.) that comes into contact with this compound should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Chemical Waste : Dispose of the compound and any solutions containing it in accordance with your institution's hazardous waste guidelines. Do not pour it down the drain.[6] Label the waste container clearly with the full chemical name.

Emergency Procedures

Immediate and correct action in an emergency can significantly mitigate harm.

Emergency Response Decision Tree

Emergency_Response exposure Exposure Event Occurs exposure_type What type of exposure? exposure->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eyes inhalation Inhalation exposure_type->inhalation Lungs action_skin Immediately remove contaminated clothing. Flush skin with copious amounts of water for 15 min. skin->action_skin action_eye Immediately flush eyes at an eyewash station for at least 15 minutes. Hold eyelids open. eye->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation seek_medical Seek Immediate Medical Attention. Bring SDS. action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical

Caption: Immediate actions for different types of chemical exposure.

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[1][5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing has stopped, begin artificial respiration.[1][5] Seek immediate medical attention.

  • Spill : Evacuate the immediate area. For a small spill, if you are trained and have the appropriate PPE (see diagram), absorb the material with an inert absorbent like vermiculite or sand.[4] Place it in a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's environmental health and safety office immediately.

By integrating these protocols into your daily laboratory operations, you create a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-aminophenyl)furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-aminophenyl)furan-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。